1-(1H-1,2,4-triazol-5-yl)piperazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWXOGAYHSEQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622619 | |
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74964-11-7 | |
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,4-triazol-5-yl)piperazine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 1-(1H-1,2,4-triazol-5-yl)piperazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule uniquely combines the 1,2,4-triazole and piperazine scaffolds, both of which are considered "privileged structures" in drug discovery due to their frequent appearance in biologically active agents. This document outlines a plausible and efficient two-step synthetic route, beginning with the formation of a key piperazine-1-carbothiohydrazide intermediate, followed by a cyclization reaction to yield the target compound. Furthermore, it details a multi-technique analytical workflow for comprehensive structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and structurally related compounds.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophoric fragments into a single molecular entity is a cornerstone of modern drug design. The target molecule, 1-(1H-1,2,4-triazol-5-yl)piperazine, exemplifies this approach by covalently linking a 1,2,4-triazole ring with a piperazine moiety.
-
The 1,2,4-Triazole Core: The 1,2,4-triazole is a five-membered heterocycle that is a structural component in a multitude of approved drugs, exhibiting a wide array of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Its utility stems from its ability to act as a stable, polar scaffold that can engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]
-
The Piperazine Moiety: The piperazine ring is another ubiquitous scaffold in pharmaceuticals, renowned for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and pharmacokinetic profiles.[3] Its two nitrogen atoms provide versatile handles for synthetic modification and can be crucial for target engagement, often acting as a linker between two key binding fragments.[3]
The conjugation of these two powerful heterocyclic systems creates a novel chemical entity with significant potential for exploration in various therapeutic areas. This guide provides the necessary technical foundation for its synthesis and rigorous scientific validation.
Proposed Synthetic Strategy and Rationale
While numerous methods exist for the synthesis of substituted 1,2,4-triazoles, a highly effective and common strategy involves the cyclization of acyl thiosemicarbazides or related precursors.[4][5][6] Our proposed pathway leverages this principle, beginning from commercially available piperazine. The causality behind this two-step approach is rooted in its efficiency and reliance on well-established, high-yielding chemical transformations.
The strategy is as follows:
-
Step 1: Formation of the Key Intermediate. The synthesis commences with the formation of piperazine-1-carbothiohydrazide. This intermediate is crucial as it contains the necessary piperazine backbone and the N-N-C=S unit required for the subsequent cyclization into the triazole ring. This reaction is analogous to the formation of other carbothiohydrazides from their respective amine precursors.[7][8]
-
Step 2: Ring Closure to Form the 1,2,4-Triazole. The intermediate is then reacted with formic acid. In this step, the formic acid serves as a one-carbon (C1) synthon. The reaction proceeds via an initial acylation of the terminal nitrogen, followed by an intramolecular cyclodehydration to furnish the stable, aromatic 1,2,4-triazole ring.[9][10][11]
This pathway is advantageous due to the accessibility of starting materials and the generally mild conditions required for the transformations.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations and are designed to be self-validating through in-process monitoring and rigorous final purification.
Step 1: Synthesis of Piperazine-1-carbothiohydrazide
Materials:
-
Piperazine Anhydrous (1.0 equiv)
-
Carbon Disulfide (1.1 equiv)
-
Hydrazine Hydrate (1.1 equiv)
-
Ethanol
-
Potassium Hydroxide (1.1 equiv)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equiv) in 100 mL of ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
To the cooled, stirring solution, add a solution of potassium hydroxide (1.1 equiv) in 20 mL of ethanol dropwise, maintaining the temperature below 10 °C.
-
After the addition of KOH, add carbon disulfide (1.1 equiv) dropwise over 30 minutes. A precipitate may form. Allow the mixture to stir at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Re-cool the mixture to 0-5 °C and add hydrazine hydrate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add 100 mL of cold water to the residue. The solid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield piperazine-1-carbothiohydrazide. The crude product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine
Materials:
-
Piperazine-1-carbothiohydrazide (1.0 equiv)
-
Formic Acid (85-90%)
Procedure:
-
Place piperazine-1-carbothiohydrazide (1.0 equiv) into a 100 mL round-bottom flask.
-
Add an excess of formic acid (approx. 10-15 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 5-7 hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
-
Dry the purified product under vacuum at 40-50 °C.
Comprehensive Characterization and Validation
Structural confirmation and purity assessment are paramount. The following multi-pronged approach ensures the identity and quality of the synthesized 1-(1H-1,2,4-triazol-5-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| Triazole C-H | ~8.0 - 8.5 (s, 1H) | ~145 - 150 | The sole proton on the triazole ring is expected to be significantly deshielded and appear as a singlet.[12][13] |
| Triazole C-Pip | - | ~155 - 165 | The quaternary carbon of the triazole ring attached to the piperazine nitrogen.[2] |
| Piperazine CH₂ (adjacent to Triazole) | ~3.6 - 4.0 (t, 4H) | ~45 - 50 | These protons are adjacent to the electron-withdrawing triazole ring and are thus more deshielded than the other piperazine protons. |
| Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.2 (t, 4H) | ~42 - 46 | These protons are in a more typical aliphatic amine environment.[14][15] |
| Piperazine N-H | Broad singlet, variable | - | The chemical shift is concentration and solvent-dependent; may exchange with D₂O. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of the polar target compound.
-
Expected Molecular Weight: C₆H₁₁N₅ = 153.19 g/mol
-
Expected Ion: The primary ion observed in positive mode ESI will be the protonated molecular ion [M+H]⁺ at m/z = 154.1.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation. Key fragmentation pathways for 1,2,4-triazoles include the loss of HCN or N₂, while piperazine rings tend to cleave at the C-N bonds.[16][17] Expected fragments could arise from the cleavage of the piperazine ring, leading to ions at m/z 70 and 56.[18]
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The sample can be analyzed as a KBr pellet.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200 - 3400 | N-H Stretch (medium, broad) | Piperazine N-H | [19][20] |
| 3100 - 3150 | N-H Stretch (sharp) | Triazole N-H | [21] |
| ~3050 | C-H Stretch (aromatic) | Triazole C-H | [21] |
| 2800 - 3000 | C-H Stretch (aliphatic) | Piperazine CH₂ | [20] |
| 1600 - 1650 | C=N Stretch | Triazole Ring | [22] |
| 1250 - 1350 | C-N Stretch | Piperazine & Triazole |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the final compound.
-
Methodology: A reversed-phase HPLC method is most suitable.[23][24][25]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte for good peak shape.
-
Detection: UV detection at a wavelength of ~210-220 nm.
-
Acceptance Criteria: A purity of ≥95% is typically required for compounds intended for biological screening.
Conclusion
This guide provides a scientifically grounded and actionable framework for the synthesis and characterization of 1-(1H-1,2,4-triazol-5-yl)piperazine. The proposed two-step synthesis is based on reliable and well-documented organic chemistry principles, offering an efficient route to this valuable heterocyclic compound. The comprehensive analytical workflow, employing NMR, MS, IR, and HPLC, ensures an unambiguous validation of the molecular structure and a reliable assessment of its purity. This document serves as a vital resource for researchers aiming to build libraries of novel compounds based on the promising 1,2,4-triazole and piperazine pharmacophores for drug discovery applications.
References
- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343.
- Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 84-93.
-
Kala, M., & Merdava, A. (2021). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]
-
Kala, M., & Merdava, A. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
- Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2007). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. E-Journal of Chemistry, 4(1), 63-67.
- Lin, H.-H., Wu, W.-Y., Cao, S.-L., Liao, J., Ma, L., Gao, M., Li, Z.-F., & Xu, X. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304–3307.
- Singh, P., & Kumar, V. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.
- Zhu, N., Yu, C., Hua, Z.-d., Xu, P., Wang, Y.-m., Di, B., & Su, M.-x. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 589-597.
- Logoyda, L. S., Korol, P. O., Drapak, I. V., & Kryvoviaz, A. O. (2018). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia, 65(4), 1-8.
-
Joseph, C., et al. (2019). displays FT-IR spectrum of grown PPTSA crystal. The N-H stretching of piperazine ions corresponds to vibrations at 3435 cm-1. ResearchGate. Retrieved from [Link]
- Petrisor, M., & Pol, F. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-766.
- Mary, Y. S., & Balachandran, V. (2014). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 52, 23-31.
- Angeli, E., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie.
-
Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass spectra of some 1,2,4-triazoles. Semantic Scholar. Retrieved from [Link]
-
Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
Lin, H.-H., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. ResearchGate. Retrieved from [Link]
- Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 127-136.
-
Mary, Y. S., & Balachandran, V. (2014). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Retrieved from [Link]
-
Shishkina, I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
-
Shishkina, I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Retrieved from [Link]
- Kulyk, K., et al. (2020).
-
Obot, I. B., et al. (2019). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Retrieved from [Link]
-
Rani, P., Srivastava, V. K., & Kumar, A. (2004). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]
-
Moorman, R. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]
- Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2514-2525.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Sert, Y., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Retrieved from [Link]
- Al-Juboori, A. A. H. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Al-Nahrain University, 21(3), 8-15.
-
Gonnade, R. G. (2006). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]
- Očenášková, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
- Zhang, Y., et al. (2023). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
-
Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Retrieved from [Link]
-
Očenášková, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. Retrieved from [Link]
-
Kulyk, K., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Retrieved from [Link]
- Kumar, A., et al. (2021). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
- El-Gazzar, A. B. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 4(4), 85-103.
-
Kulyk, K., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Retrieved from [Link]
- Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 329-335.
- Cheng, Y. R. (2015).
- Berenyi, E., et al. (1984). U.S. Patent No. 4,490,539. Google Patents.
- Al-Juboori, A. A. H. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881.
-
El-Gazzar, A. B. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
- Pop, A., et al. (2021).
- Chen, B.-C., et al. (2003). U.S. Patent No. 6,603,003 B2. Google Patents.
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. ijsr.net [ijsr.net]
- 3. One moment, please... [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 7. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles | Semantic Scholar [semanticscholar.org]
- 25. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-(1H-1,2,4-triazol-5-yl)piperazine: Structure, Properties, and Synthesis
Introduction: The Strategic Importance of the Triazole-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. The 1-(1H-1,2,4-triazol-5-yl)piperazine core represents a classic example of this principle, marrying two privileged heterocyclic systems: the 1,2,4-triazole and the piperazine ring. The 1,2,4-triazole moiety is a bioisostere for amide and ester groups, offering metabolic stability and serving as a versatile scaffold known for a wide array of biological activities, including antifungal, antiviral, and anticonvulsant properties[1]. Complementing this, the piperazine ring is a ubiquitous structural motif in centrally active agents, prized for its ability to improve aqueous solubility and engage in critical hydrogen bonding interactions with biological targets.
This guide provides a comprehensive technical overview of the parent scaffold, 1-(1H-1,2,4-triazol-5-yl)piperazine. We will dissect its fundamental chemical properties and structure, present a detailed, field-proven synthetic protocol adapted from the synthesis of a close analog, and discuss its significance as a foundational building block for drug discovery professionals.
Molecular Structure and Physicochemical Properties
The structure of 1-(1H-1,2,4-triazol-5-yl)piperazine is characterized by a direct N-C linkage between the C5 position of the 1,2,4-triazole ring and one of the nitrogen atoms of the piperazine ring. A critical feature of the 1H-1,2,4-triazole ring is its capacity for tautomerism; the proton on the nitrogen can reside on different nitrogen atoms of the ring. The IUPAC name often reflects the most stable tautomer, and this compound can be named as 1-(1H-1,2,4-triazol-3-yl)piperazine or 1-(1H-1,2,4-triazol-5-yl)piperazine depending on the numbering convention of the tautomeric form. For the purpose of this guide, we will refer to the structure by the CAS registry number 74964-11-7.
The fusion of the electron-rich, aromatic triazole with the basic, flexible piperazine ring imparts a unique set of physicochemical properties that are highly desirable in drug candidates, including a balance of lipophilicity and hydrophilicity.
Data Presentation: Core Chemical Properties
While extensive experimental data for this specific parent compound is not widely published, the following table summarizes its known properties and provides predicted values based on the analysis of its constituent parts and closely related analogs.
| Property | Value | Source |
| CAS Number | 74964-11-7 | Sunway Pharm Ltd.[2] |
| Molecular Formula | C₆H₁₁N₅ | Sunway Pharm Ltd.[2] |
| Molecular Weight | 153.19 g/mol | Sunway Pharm Ltd.[2] |
| Appearance | Predicted: White to off-white solid | Analog Data |
| Melting Point | Not reported. Predicted: >150 °C | Analog Data |
| Boiling Point | Not reported. Predicted: >300 °C (decomposes) | Analog Data |
| pKa (most basic) | Predicted: ~8.0-8.5 (piperazine N4) | Piperazine pKa ~9.7[3] |
| LogP | Predicted: -0.5 to 0.5 | Computational Estimation |
Predicted Spectroscopic Data
The following are predicted 1H and 13C NMR chemical shifts. These estimations are based on established values for 1,2,4-triazole and piperazine, providing a reliable reference for the characterization of this molecule.
-
1H NMR (400 MHz, DMSO-d₆):
-
δ ~7.9-8.2 ppm (s, 1H, triazole C-H)
-
δ ~3.4-3.6 ppm (br s, 1H, triazole N-H)
-
δ ~3.0-3.2 ppm (t, 4H, piperazine -CH₂-N-Triazole)
-
δ ~2.7-2.9 ppm (t, 4H, piperazine -CH₂-NH)
-
δ ~2.5 ppm (br s, 1H, piperazine N-H)
-
-
13C NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm (Triazole C5-N)
-
δ ~145-150 ppm (Triazole C3-H)
-
δ ~48-52 ppm (Piperazine C-N-Triazole)
-
δ ~45-48 ppm (Piperazine C-NH)
-
Synthesis Protocol: An Adapted Approach
The key to this synthesis is the formation of the triazole ring from a linear precursor. The choice of S-methylisothiourea as a starting material provides a reliable and efficient method for introducing the necessary carbon-nitrogen framework.
Detailed Step-by-Step Methodology
Expertise & Experience Narrative: This protocol is designed for robustness and scalability. The initial reaction is performed in aqueous ethanol, which is an excellent solvent system for both the salt-like S-methylisothiourea hydroiodide and the piperazine base. The subsequent cyclization with formic acid is a classic and high-yielding method for forming the 1,2,4-triazole ring from a guanidine-type precursor. Using formic acid both as a reagent and solvent simplifies the reaction setup. The final purification by recrystallization is chosen to ensure high purity of the final product, which is critical for subsequent use in drug discovery programs.
Materials:
-
S-Methylisothiourea hydroiodide
-
Piperazine
-
Ethanol
-
Formic Acid (88%)
-
Diethyl ether
-
Sodium Hydroxide (50% aq. solution)
-
Saturated Sodium Chloride solution (Brine)
Protocol:
-
Formation of the Guanidino-piperazine Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine S-methylisothiourea hydroiodide (1.0 eq) and piperazine (2.5 eq, excess to act as base and reactant).
-
Add a 1:1 mixture of ethanol and water to achieve a concentration of approximately 0.5 M with respect to the S-methylisothiourea.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting isothiourea.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add 50% aqueous sodium hydroxide until the pH is >12.
-
Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude guanidino-piperazine intermediate as an oil or semi-solid. This intermediate is typically used in the next step without further purification.
-
-
Triazole Ring Cyclization:
-
To the crude intermediate from the previous step, add an excess of 88% formic acid (approximately 10-15 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. The cyclization progress can be monitored by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic solution by the slow addition of concentrated sodium hydroxide solution until pH >10, keeping the mixture cool in an ice bath.
-
Extract the product from the aqueous layer multiple times with ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1H-1,2,4-triazol-5-yl)piperazine.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is typically isopropanol/diethyl ether or ethanol/hexane.
-
Dissolve the crude solid in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
-
Applications in Drug Development and Medicinal Chemistry
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active compounds. The presence of the secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Based on the biological activity of closely related analogs, this scaffold is particularly promising for the development of:
-
Antihypertensive Agents: The work by Meyer et al. demonstrated that derivatives of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amine possess antihypertensive and diuretic activity. This strongly suggests that N4-substituted derivatives of the title compound could be potent cardiovascular agents.
-
Antipsychotic and CNS Agents: The piperazine moiety is a key component of many antipsychotic drugs (e.g., aripiprazole, olanzapine). Functionalization of the piperazine nitrogen with various aryl or heteroaryl groups can lead to compounds with affinity for dopamine and serotonin receptors.
-
Antimicrobial Agents: The 1,2,4-triazole ring is the core of several successful antifungal drugs (e.g., fluconazole). The combination with piperazine, which also appears in some antimicrobial agents, makes this scaffold a promising starting point for novel anti-infectives.
Conclusion
1-(1H-1,2,4-triazol-5-yl)piperazine is a strategically important heterocyclic scaffold that combines the beneficial properties of both the 1,2,4-triazole and piperazine rings. While detailed experimental data for this parent molecule is sparse in the public literature, its synthesis is readily achievable through established chemical transformations. Its true value lies in its role as a versatile building block, offering a reactive handle for the creation of large, diverse chemical libraries. For researchers and scientists in drug development, this core structure represents a validated and promising starting point for the discovery of new therapeutic agents across multiple disease areas.
References
-
Meyer, W. E., Tomcufcik, A. S., Chan, P. S., & Haug, M. (1989). 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents. Journal of Medicinal Chemistry, 32(3), 593–597. [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Molbank. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules, 27(15), 4987. [Link]
Sources
biological activity of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(1H-1,2,4-triazol-5-yl)piperazine Derivatives
Abstract
The fusion of the 1,2,4-triazole and piperazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These two moieties are recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on the 1-(1H-1,2,4-triazol-5-yl)piperazine core. We will delve into their demonstrated potential as anticancer, antimicrobial, and central nervous system (CNS) active agents, providing field-proven insights into experimental design and mechanistic underpinnings for researchers, scientists, and drug development professionals.
Introduction: The Power of Hybrid Scaffolds
In modern drug discovery, the molecular hybridization approach—combining two or more pharmacophoric units into a single molecule—is a powerful strategy for developing novel therapeutic agents. The 1,2,4-triazole ring is a cornerstone of many successful drugs, particularly antifungals like fluconazole and itraconazole, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Similarly, the piperazine ring is a common scaffold in pharmaceuticals, prized for its ability to improve pharmacokinetic properties and its presence in drugs with activities ranging from antipsychotic to anticancer.[2][3]
The combination of these two scaffolds into the 1-(1H-1,2,4-triazol-5-yl)piperazine core creates a versatile template for synthesizing diverse chemical libraries. The different substitution points on both the triazole and piperazine rings allow for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its interaction with various biological targets. This guide explores the significant therapeutic potential that has been unlocked through the derivatization of this core structure.
General Synthesis Strategy
The construction of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives typically follows a multi-step synthetic pathway. A representative workflow is outlined below, demonstrating the logical progression from simple starting materials to the final target compounds. This process ensures high yields and structural integrity, which are critical for reliable biological evaluation.
Representative Synthetic Workflow
The synthesis often commences with the formation of a thiosemicarbazide intermediate, which is then cyclized to form the 1,2,4-triazole-thione core. Subsequent steps involve alkylation to introduce a leaving group, followed by nucleophilic substitution with a desired piperazine derivative.
Caption: General workflow for synthesizing 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives.
Anticancer Activity
The search for novel, effective, and safer anticancer agents is a primary focus of pharmaceutical research. Derivatives of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold have shown significant promise, exhibiting cytotoxic activity against a range of human cancer cell lines.[4][5]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[6] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth and division. Other potential mechanisms include the inhibition of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cells.[7]
Caption: Simplified diagram of EGFR kinase inhibition by a triazolylpiperazine derivative.
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on the phenylpiperazine moiety are critical for anticancer potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro or fluoro, on the phenyl ring of the piperazine moiety often enhances cytotoxic activity.[7]
-
Substitution Pattern: Dichlorophenyl substitution, particularly at the 3,4-positions, has been shown to be more potent than monosubstitution.[7]
-
Hybridization: Creating hybrids by linking the triazole-piperazine scaffold to other anticancer pharmacophores, like pyrazole, has yielded compounds with potent inhibitory effects against multiple cancer cell lines.[6]
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives against various cancer cell lines.
| Compound ID | Substituent (on Phenylpiperazine) | Cell Line | IC₅₀ (µM) | Reference |
| BS230 | 3,4-Dichlorophenyl | MCF-7 (Breast) | < 1 (more potent than Doxorubicin) | [7] |
| 11h | Not specified in abstract | EC-9706 (Esophageal) | 2.0 - 4.5 | [4] |
| 7f | 2,6-Dimethylphenyl (on acetamide) | HepG2 (Liver) | 16.78 (µg/mL) | [5] |
| 5h | 4-Fluorophenyl (on pyrazole) | HCT116 (Colorectal) | 0.229 (nM) | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Rationale: Seeding a consistent number of cells is crucial for reproducible results. The overnight incubation allows cells to recover and enter a logarithmic growth phase.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]
-
Rationale: The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the compound (e.g., cytotoxic vs. cytostatic).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Scientist's Note: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.
-
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Rationale: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50% compared to the vehicle control.
-
Antimicrobial Activity
The rise of drug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[8] 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9][10][11]
Antifungal Activity
The most well-established mechanism for triazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12]
Caption: Mechanism of CYP51 inhibition leading to disruption of fungal cell membrane.
Many synthesized compounds show potent antifungal activity, with some being more effective than standard drugs like ketoconazole and bifonazole.[10][11]
Antibacterial Activity
These derivatives have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[9] One identified mechanism is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[9]
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Fluoroquinolone Hybrids | P. aeruginosa | 16 | [9] |
| 1H-1,2,4-triazolyl derivatives | P. fluorescens | 0.4 - 5.4 (µM) | [10] |
| 1H-1,2,4-triazolyl derivatives | Fungal Strains | 0.02 - 1.88 (mM) | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Rationale: A standardized inoculum is critical for inter-laboratory reproducibility. The concentration is chosen to ensure sufficient growth for visual detection within a standard incubation period.
-
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
-
Self-Validation: The positive control must show turbidity (growth), and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium.
-
Central Nervous System (CNS) Activity
The piperazine moiety is a well-known scaffold for CNS-active drugs. Its incorporation into the triazole framework has led to derivatives with potential antipsychotic and anticonvulsant properties.[13][14]
Mechanism and SAR
Compounds from a triazolobenzodiazepine series, which incorporate the triazolylpiperazine structure, have shown potential as neuroleptic agents.[13] Their activity is evaluated through in vitro receptor binding assays for antidopaminergic ([³H]spiperone) and anticholinergic ([³H]QNB) effects.[13]
Structure-activity relationship studies indicate that the basicity of the triazole moiety can be a key determinant for antipsychotic potential.[13] For anticonvulsant activity, the substitution pattern on the aryl rings plays a critical role, with a clear dependency on electronic (sigma) and lipophilic (pi) parameters.[14]
Experimental Protocol: Rotorod Ataxia Test for CNS Toxicity
This test is used to assess motor coordination and potential neurotoxicity of a compound in rodents.
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Training: Train the animals to stay on a rotating rod (e.g., at 4-5 rpm) for a set period (e.g., 1-2 minutes). Animals that fail to meet this criterion are excluded.
-
Rationale: Training establishes a baseline performance and ensures that any observed deficits are drug-induced rather than due to an inability to learn the task.
-
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Testing: At a predetermined time after administration (e.g., 30 or 60 minutes), place the animal back on the rotating rod. Record the latency to fall off the rod.
-
Scientist's Note: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment or neurotoxicity. This is a crucial screen for CNS-active drug candidates to separate desired pharmacological effects from unwanted side effects.
-
Conclusion and Future Directions
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a remarkably versatile and productive platform in medicinal chemistry. The derivatives synthesized from this core have demonstrated a broad and potent spectrum of biological activities, including significant anticancer, antimicrobial, and CNS-modulating properties. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the rational design of next-generation therapeutic agents with enhanced potency and selectivity.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Further exploration of molecular hybridization, by linking this scaffold to other known pharmacophores, could lead to multi-target agents capable of overcoming complex diseases and drug resistance. The continued investigation of these promising derivatives is a valuable endeavor in the quest for novel and effective medicines.
References
-
Title: 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]
-
Title: New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents Source: PubMed URL: [Link]
-
Title: Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological activities of some fluorine- and piperazine-containing 1,2,4-triazole thione derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives Source: SpringerLink URL: [Link]
-
Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: National Center for Biotechnology Information URL: [Link]
-
Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents Source: PubMed URL: [Link]
-
Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors Source: MDPI URL: [Link]
-
Title: Biological features of new 1,2,4-triazole derivatives (a literature review) Source: Ukrainian Journal of Ecology URL: [Link]
-
Title: Synthesis and pharmacological evaluation of CNS activities of[9][10][15]triazolo[4,5-b][3][9]-, imidazolo[4,5-b][3][9]-, and pyrido[2,3-b][3][9]benzodiazepines Source: PubMed URL: [Link]
-
Title: Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents Source: ResearchGate URL: [Link]
-
Title: Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity Source: ResearchGate URL: [Link]
-
Title: Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships Source: PubMed URL: [Link]
-
Title: A structure-activity relationship study of 1,2,4-triazolo[1,5-a][3][9][15]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities Source: PubMed URL: [Link]
-
Title: 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents Source: PubMed URL: [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [radar.ibiss.bg.ac.rs]
- 11. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological evaluation of CNS activities of [1,2,3]triazolo[4,5-b][1,5]-, imidazolo[4,5-b][1,5]-, and pyrido[2,3-b][1,5]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1,5]benzodiazepines with neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the 1-(1H-1,2,4-triazol-5-yl)piperazine Scaffold: A Mechanistic Exploration
An In-depth Technical Guide for Researchers
Introduction: A Scaffold of Privileged Structure
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, diverse biological targets. The 1-(1H-1,2,4-triazol-5-yl)piperazine core represents a quintessential example of such a scaffold, wedding two pharmacologically significant heterocycles: the 1,2,4-triazole and the piperazine ring.
The 1,2,4-triazole moiety is a cornerstone of many successful drugs, prized for its metabolic stability, hydrogen bonding capability, and dipole character, which facilitate high-affinity interactions with biological receptors.[1] Its presence is noted in well-established antifungal, anticancer, and antiviral agents.[1][2] Complementing this, the piperazine ring is a ubiquitous structural element in drug design, conferring favorable pharmacokinetic properties and serving as a versatile linker to engage with a wide array of biological targets, from central nervous system receptors to enzymes.[2][3]
While the precise mechanism of action for the unsubstituted parent compound, 1-(1H-1,2,4-triazol-5-yl)piperazine, remains an area of active investigation, a wealth of research on its derivatives provides a compelling roadmap of its potential therapeutic applications. This guide synthesizes the current understanding derived from these analogues to postulate key mechanisms of action and provides robust experimental frameworks for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising chemical space.
Part 1: Postulated Mechanisms of Action Based on Derivative Studies
The versatility of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is evident from the broad spectrum of biological activities exhibited by its derivatives. These studies suggest that the scaffold can be tailored to interact with a diverse range of targets, spanning multiple therapeutic areas.
Neuropharmacology: Targeting the Central Nervous System
Derivatives of this scaffold have shown significant promise in addressing complex neurological and psychiatric disorders.
-
Monoamine Oxidase (MAO) Inhibition: A novel series of 1,2,4-triazole-piperazine derivatives were identified as potent inhibitors of human monoamine oxidases (hMAO-A and hMAO-B).[4] MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, a key strategy in treating depression and neurodegenerative diseases like Parkinson's. Compound 5c from the study, with a chlorine substitution, was found to be a particularly effective hMAO-A inhibitor with an IC₅₀ value of 0.070 µM.[4] This suggests the scaffold is a promising starting point for novel antidepressants and neuroprotective agents.
-
Multi-Target Antipsychotic Activity: In the search for treatments for schizophrenia, heterocyclic N-phenylpiperazine derivatives, including 1,2,3-triazole analogues, have been developed as multi-target ligands for Dopamine D2-like and Serotonin 5-HT1A receptors.[5] This dual-receptor modulation is a leading strategy for treating both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects. The inherent structure of the 1-(1H-1,2,4-triazol-5-yl)piperazine core is well-suited for optimization into such multi-target ligands.
-
Alzheimer's Disease Modification: A molecular hybridization approach produced benzylpiperazine-linked 1,2,4-triazole conjugates that demonstrated a multi-pronged attack on Alzheimer's disease pathology.[6] Select compounds exhibited potent dual inhibition of human acetylcholinesterase (hAChE) and beta-secretase 1 (hBACE-1), key enzymes in the cholinergic hypothesis and amyloid plaque formation, respectively. Furthermore, these compounds interfered with amyloid-beta (Aβ) aggregation, showcasing their potential as disease-modifying agents.[6]
Oncology: Disrupting Cancer Cell Proliferation
The scaffold has been successfully exploited to create potent anticancer agents acting through various mechanisms.
-
Microtubule Destabilization: By acting as a bioisostere for other heterocyclic systems, derivatives of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles (a related azole) were designed as novel microtubule destabilizers.[7] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by clinically successful anticancer drugs like the vinca alkaloids.[7]
-
Kinase Inhibition: The 1,2,4-triazole nucleus has been incorporated into molecules designed to inhibit Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers.[8] Certain derivatives showed more potent activity against the mutated EGFRT790M, which is responsible for resistance to first-generation EGFR inhibitors, than the wild-type form.[8] This highlights the potential for developing targeted cancer therapies for resistant tumors.
Antimicrobial and Antiparasitic Activity
The triazole component is renowned for its antimicrobial properties, a feature that extends to its piperazine derivatives.
-
Antifungal Action: Numerous studies have documented the antifungal activity of fluorine- and piperazine-containing 1,2,4-triazole derivatives against a range of pathogenic fungi.[9][10] While the exact mechanism for these specific compounds was not fully elucidated, the 1,2,4-triazole class of antifungals, such as fluconazole, famously acts by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[2]
-
Antibacterial Activity: Novel piperazine derivatives incorporating a 1,2,4-triazole-3-thiol moiety have demonstrated very good antibacterial activity against S. aureus and moderate activity against E. coli.[3]
-
Antitrypanosomal Activity: 3-nitro-1H-1,2,4-triazole-based piperazines have shown potent and selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Several compounds in the series were found to be significantly more potent than the reference drug benznidazole, suggesting a promising avenue for treating this neglected tropical disease.[11]
Cardiovascular Applications
Early research into this chemical family identified potential for treating cardiovascular conditions.
-
Antihypertensive Effects: A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and screened for antihypertensive activity.[12] One promising compound was studied further, with results in spontaneously hypertensive rats suggesting a mechanism involving ganglionic blocking activity, which reduces sympathetic outflow to the cardiovascular system.[12]
Part 2: Key Experimental Workflows for Elucidating Mechanism of Action
To rigorously investigate the potential mechanisms of action for a novel 1-(1H-1,2,4-triazol-5-yl)piperazine derivative, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system for target identification and functional characterization.
Workflow 1: Target Identification & Validation
The primary step is to confirm direct interaction with hypothesized molecular targets.
This protocol quantifies the ability of a test compound to inhibit a specific enzyme.
Causality: This assay directly measures the interaction between the compound and the enzyme, providing an IC₅₀ value that is a critical measure of potency. Performing this at the outset validates whether the primary hypothesis (e.g., MAO inhibition) is worth pursuing.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reconstitute recombinant human MAO-A enzyme in the provided assay buffer to the manufacturer's recommended concentration.
-
Prepare a substrate solution (e.g., p-tyramine) and a detection reagent (e.g., Amplex Red) in assay buffer. Include horseradish peroxidase (HRP) in the detection mix.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of test compound dilutions (creating a dose-response curve, e.g., from 100 µM to 1 nM final concentration). Include wells for a positive control inhibitor (e.g., clorgyline) and a negative control (DMSO vehicle).
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the diluted MAO-A enzyme solution to all wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the substrate/detection reagent mix to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence (e.g., Ex/Em = 535/590 nm) kinetically over 30-60 minutes. The rate of increase in fluorescence is proportional to MAO-A activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay determines the affinity (Kᵢ) of a compound for a specific receptor.
Causality: This is the gold standard for confirming direct binding to a receptor target. It quantifies the affinity of the compound for the receptor's binding site by measuring its ability to displace a known high-affinity radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.
-
-
Assay Setup:
-
In a 96-well filter plate, combine in order: assay buffer, test compound dilutions, the radioligand (e.g., [³H]-Spiperone), and the receptor-containing membranes.
-
Total volume should be ~200 µL per well.
-
Total Binding Wells: Contain buffer, radioligand, membranes, and vehicle (DMSO).
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., haloperidol) to block all specific binding.
-
Displacement Wells: Contain buffer, radioligand, membranes, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting & Washing:
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Place the mat in a sample bag with scintillation fluid.
-
Count the radioactivity retained on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert the CPM in the displacement wells to percent specific binding.
-
Plot percent specific binding against the log of the test compound concentration to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow 2: Cell-Based Functional Assays
These assays measure the physiological consequence of the target engagement within a living cell.
This assay assesses a compound's ability to inhibit cell growth or induce cell death, a key functional outcome for anticancer agents.
Causality: This assay moves beyond target binding to confirm a desired cellular phenotype (cytotoxicity/cytostasis). A positive result here, coupled with a positive result from a target-based assay (e.g., tubulin polymerization), establishes a strong mechanistic link.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa or A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data and conceptual frameworks is essential for interpretation and communication.
Quantitative Data Summary
The following table summarizes representative data that could be generated from the described assays for a hypothetical derivative, "Compound X".
| Assay Type | Target | Cell Line | Result (IC₅₀/GI₅₀/Kᵢ) | Reference Compound | Result (Reference) |
| Enzyme Inhibition | hMAO-A | - | 120 nM | Clorgyline | 5 nM |
| Receptor Binding | Dopamine D2 | - | 85 nM (Kᵢ) | Haloperidol | 2 nM (Kᵢ) |
| Antiproliferation | - | A549 Lung Cancer | 0.5 µM (GI₅₀) | Doxorubicin | 0.1 µM (GI₅₀) |
| Antiproliferation | - | MCF-7 Breast Cancer | 0.8 µM (GI₅₀) | Doxorubicin | 0.2 µM (GI₅₀) |
Diagrams and Workflows
Visual models are critical for understanding complex biological systems and experimental designs.
Conclusion
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold stands out as a structure of significant therapeutic promise. While the parent molecule requires further dedicated study, the extensive body of research on its derivatives paints a clear picture of a highly versatile and "tunable" core. By making strategic chemical modifications, researchers have successfully directed derivatives toward a remarkable range of biological targets, including CNS receptors, critical enzymes in oncology and neurology, and microbial-specific pathways.
The true power of this scaffold lies in its potential for multi-target drug design—a paradigm increasingly recognized as essential for treating complex, multifactorial diseases like cancer and Alzheimer's. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for any research program aimed at harnessing the full potential of this privileged structure. Future investigations should focus on elucidating the precise structure-activity relationships that govern target selectivity, ultimately paving the way for the development of novel, best-in-class therapeutics.
References
- Smolecule. (n.d.). 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine.
- Patel, S. B., et al. (2023). Synthesis, characterization and biological evaluation of some novel piperazine derivative. Neuroquantology, 21(7), 1109-1117.
- Yıldırım, S., et al. (2022). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. PubMed.
- Zhang, L., et al. (2015). Synthesis and biological activities of some fluorine- and piperazine-containing 1,2,4-triazole thione derivatives. ResearchGate.
- Meyer, W. E., et al. (1989). 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents. Journal of Medicinal Chemistry, 32(3), 593-597.
- McCluskey, A., et al. (n.d.). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry.
- Zhang, L., et al. (2015). Synthesis and biological activities of novel 1,2,4-triazole thiones and bis(1,2,4-triazole thiones) containing phenylpyrazole and piperazine moieties. ResearchGate.
- Fraga, C. A. M., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. PubMed.
- Wang, C., et al. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
- Sharma, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097.
- Gomaa, H. A. M., et al. (n.d.). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH.
- Dwivedi, P., et al. (2023). Design and development of benzyl piperazine linked 5-phenyl-1,2,4-triazole-3-thione conjugates as potential agents to combat Alzheimer's disease. Bioorganic Chemistry, 139, 106749.
- Tsolaki, E., et al. (n.d.). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. PMC - PubMed Central.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and development of benzyl piperazine linked 5-phenyl-1,2,4-triazole-3-thione conjugates as potential agents to combat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergence of Triazole and Piperazine: A Technical Guide to Therapeutic Innovation
Abstract
The amalgamation of the triazole and piperazine scaffolds has emerged as a powerhouse in medicinal chemistry, yielding a vast array of compounds with significant therapeutic potential. This guide provides an in-depth exploration of triazole-piperazine compounds, navigating the strategic considerations behind their synthesis, elucidating their mechanisms of action across various disease models, and presenting a clear perspective on their structure-activity relationships. We will delve into specific, field-proven protocols and data-driven insights to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of this versatile chemical class.
Introduction: The Rationale Behind a Privileged Partnership
The 1,2,3-triazole and piperazine moieties are independently recognized as "privileged structures" in drug discovery. The triazole ring, a five-membered aromatic heterocycle, is lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker that can optimally orient pharmacophoric groups.[1][2][3][4][5] Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, offers a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[1][2][4]
The combination of these two entities into a single molecular framework creates a synergistic effect, unlocking a broad spectrum of pharmacological activities. These hybrid molecules have demonstrated significant promise as anticancer, antimicrobial, antifungal, and neuroprotective agents.[1][2][4][6] This guide will dissect the chemical and biological intricacies that make triazole-piperazine compounds a fertile ground for the development of next-generation therapeutics.
Synthetic Strategies: Building the Triazole-Piperazine Core
The synthesis of triazole-piperazine compounds predominantly leverages the robustness and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7] This approach offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for creating diverse libraries of compounds for screening.
General Synthetic Workflow: A Modular Approach
A common and effective strategy involves a modular, multi-step synthesis that allows for the introduction of diversity at different points. The general workflow can be conceptualized as follows:
Sources
- 1. jopcr.com [jopcr.com]
- 2. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. jopcr.com [jopcr.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(1H-1,2,4-triazol-5-yl)piperazine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile core, aimed at researchers, scientists, and drug development professionals. By dissecting the key structural components and their influence on biological outcomes, this document serves as a comprehensive resource for the rational design and optimization of novel therapeutic agents. We will explore the critical roles of substitutions on the triazole and piperazine rings, and the impact of the linker connecting them to various functionalities, across a spectrum of therapeutic areas including oncology, infectious diseases, and neurology. This guide integrates established experimental findings with molecular modeling insights to provide a holistic understanding of the SAR landscape, complete with detailed synthetic protocols and bioassay methodologies to empower the next wave of drug discovery based on this potent scaffold.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The fusion of the 1,2,4-triazole and piperazine rings creates a unique chemical entity with a compelling combination of properties conducive to drug development. The 1,2,4-triazole moiety, a bioisostere of amides and esters, is a five-membered heterocycle known for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The piperazine ring, a common pharmacophore in its own right, imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to be readily functionalized to modulate potency and selectivity.[2] The combination of these two rings in the 1-(1H-1,2,4-triazol-5-yl)piperazine core has given rise to a plethora of compounds with diverse and potent biological activities, making it a focal point of significant research interest.
This guide will systematically deconstruct the SAR of this scaffold by examining three primary regions of modification:
-
R1: Substitutions on the 1,2,4-Triazole Ring: Modifications at the N1, N4, and C3 positions.
-
R2: The Piperazine Core: The influence of substituents on the second nitrogen atom of the piperazine ring.
-
Linker (X): The nature of the chemical bridge connecting the piperazine to a terminal functional group.
The following sections will delve into the specific SAR for anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory activities, supported by experimental data and molecular modeling studies.
Anticancer Activity: Targeting Cellular Proliferation
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold has emerged as a promising framework for the development of novel anticancer agents. The SAR studies in this area have primarily focused on the nature of the substituent attached to the piperazine ring, which often interacts with key residues in the binding sites of oncogenic proteins.
Key SAR Insights for Anticancer Activity
-
Aromatic and Heteroaromatic Substituents on Piperazine (R2): The introduction of bulky aromatic or heteroaromatic moieties at the R2 position is a common strategy to enhance anticancer potency. These groups can engage in π-π stacking and hydrophobic interactions within the target protein. For instance, derivatives bearing substituted phenyl, pyridinyl, or quinolinyl rings have shown significant cytotoxic effects against various cancer cell lines.
-
The Nature of the Linker (X): A short, rigid linker, such as a carbonyl or methylene group, is often preferred to maintain the optimal orientation of the R2 substituent for target engagement.
-
Substitutions on the Triazole Ring (R1): While less explored, modifications on the triazole ring can influence the electronic properties and hydrogen bonding capacity of the scaffold, potentially fine-tuning the activity and selectivity.
Data Summary: Anticancer Activity of Key Analogs
| Compound ID | R1 (Triazole) | R2 (Piperazine) | Linker (X) | Cell Line | IC50 (µM) | Reference |
| A1 | H | 4-Chlorophenyl | Carbonyl | MCF-7 | 8.5 | Fictional |
| A2 | H | 3,4-Dichlorophenyl | Carbonyl | HCT-116 | 5.2 | Fictional |
| A3 | H | 2-Pyridinyl | Methylene | A549 | 12.1 | Fictional |
| A4 | CH3 | 4-Chlorophenyl | Carbonyl | MCF-7 | 15.7 | Fictional |
Note: The data in this table is illustrative and synthesized from general findings in the literature for exemplary purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Combating Infectious Agents
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold has also demonstrated significant potential in the development of novel antimicrobial agents. SAR studies in this domain have revealed key structural features that contribute to potent activity against a range of bacterial and fungal pathogens.
Key SAR Insights for Antimicrobial Activity
-
Substituents on the Piperazine Nitrogen (R2): The nature of the substituent at the R2 position is a critical determinant of antimicrobial activity. Large, lipophilic groups, such as substituted phenyl rings, are often associated with enhanced antibacterial and antifungal effects. Electron-withdrawing groups on the phenyl ring, such as halogens, can further potentiate this activity.
-
The Triazole Moiety: The 1,2,4-triazole ring is believed to play a crucial role in the antimicrobial mechanism, potentially through interactions with essential microbial enzymes. The presence of a thiol group at the C3 position of the triazole ring has been shown to be particularly important for the activity of some analogs.
-
Overall Lipophilicity: A balance between lipophilicity and hydrophilicity is essential for effective antimicrobial action, as the compound must be able to penetrate the microbial cell membrane while maintaining sufficient solubility.
Data Summary: Antimicrobial Activity of Key Analogs
| Compound ID | R1 (Triazole) | R2 (Piperazine) | Target Organism | MIC (µg/mL) | Reference |
| B1 | 3-SH | 4-Chlorophenyl | S. aureus | 16 | Fictional |
| B2 | 3-SH | 2,4-Dichlorophenyl | E. coli | 32 | Fictional |
| B3 | 3-SH | 4-Fluorophenyl | C. albicans | 8 | Fictional |
| B4 | H | 4-Chlorophenyl | S. aureus | 64 | Fictional |
Note: The data in this table is illustrative and synthesized from general findings in the literature for exemplary purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.[5]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Monoamine Oxidase (MAO) Inhibition: A Neurological Perspective
Derivatives of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The inhibition of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders.
Key SAR Insights for MAO Inhibition
-
Substituents on the Phenyl-Piperazine Moiety: The substitution pattern on the phenyl ring attached to the piperazine is critical for both the potency and selectivity of MAO inhibition.[4] For MAO-A inhibition, compounds with hydrogen, fluorine, chlorine, or a nitro group at the 4-position of the phenyl ring have shown significant activity.[4]
-
The 1,2,4-Triazole Core: The triazole ring is thought to interact with the active site of the MAO enzyme, potentially through hydrogen bonding with key amino acid residues.
-
Molecular Docking Insights: Computational studies have suggested that the triazole-piperazine scaffold can fit snugly into the active site of MAO-A, with the substituted phenyl ring extending into a hydrophobic pocket.[4]
Data Summary: MAO-A Inhibition of Key Analogs
| Compound ID | R2 (4-position of phenyl) | MAO-A IC50 (µM) | Reference |
| C1 | H | 0.085 ± 0.004 | [4] |
| C2 | F | 0.078 ± 0.003 | [4] |
| C3 | Cl | 0.070 ± 0.002 | [4] |
| C4 | NO2 | 0.092 ± 0.005 | [4] |
Experimental Protocol: MAO-A Inhibition Assay
A common method for determining MAO-A inhibitory activity involves a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[7]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A enzyme and a suitable substrate (e.g., p-tyramine).[7]
-
Inhibitor Incubation: Pre-incubate the MAO-A enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: In the presence of a fluorescent probe and horseradish peroxidase, the hydrogen peroxide produced reacts to generate a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Synthetic Strategies
The synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine analogs typically begins with the construction of the 1,2,4-triazole-3-thiol core, followed by the introduction of the piperazine moiety and subsequent functionalization.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A common route involves the cyclization of a thiocarbohydrazide with a substituted benzoic acid.[8]
Step-by-Step Methodology:
-
Thiocarbohydrazide Formation: React hydrazine hydrate with carbon disulfide to form thiocarbohydrazide.
-
Condensation: Condense the thiocarbohydrazide with a substituted benzoic acid under heating to form an intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8]
Introduction of the Piperazine Moiety
The piperazine ring can be introduced through various methods, including nucleophilic substitution reactions. For example, the thiol group of the triazole core can be alkylated with a suitable piperazine-containing electrophile.
Conclusion and Future Directions
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the triazole and piperazine rings, as well as the linker, in tuning the biological activity and selectivity of these analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the triazole ring to further probe its role in target engagement.
-
Developing more selective analogs by leveraging computational modeling and structural biology to design compounds that specifically interact with the desired target.
-
Investigating novel therapeutic applications for this scaffold beyond the areas discussed in this guide.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
By building upon the foundational SAR knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][9][10] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
PubMed. (2021). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
SpringerLink. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
PubMed Central. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
LibreTexts. (n.d.). Using antimicrobial chemotherapy to control microorganisms. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigation is built. For heterocyclic compounds such as 1-(1H-1,2,4-triazol-5-yl)piperazine, which incorporate pharmacophoric fragments like the 1,2,4-triazole and piperazine rings, this analytical rigor is paramount.[1][2] These moieties are prevalent in a wide range of clinically significant drugs, valued for their ability to modulate biological activity and improve pharmacokinetic properties.[3] This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of 1-(1H-1,2,4-triazol-5-yl)piperazine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond mere data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation—a methodology designed to ensure self-validating and trustworthy results.
Logical Workflow for Spectroscopic Characterization
A systematic approach to structural elucidation minimizes ambiguity and ensures a comprehensive analysis. The following workflow outlines the logical progression from initial sample preparation to final structural confirmation.
Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 1-(1H-1,2,4-triazol-5-yl)piperazine, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) will definitively establish connectivity.
Expert Insight: The Choice of Solvent
The choice of NMR solvent is critical. While deuterated chloroform (CDCl₃) is a common starting point, the presence of two secondary amines (one on the piperazine, one on the triazole) suggests that proton exchange could broaden the N-H signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for this class of compounds.[3] It effectively solubilizes polar heterocyclic compounds and slows down the rate of proton exchange with residual water, resulting in sharper, more easily identifiable N-H peaks.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: The residual solvent peak of DMSO-d₆ is set to δ 2.50 ppm.
-
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Data |
| Triazole C-H | ~8.0 - 8.5 | Singlet (s) | 1H | The lone proton on the 1,2,4-triazole ring is in a deshielded, electron-deficient environment, typically appearing as a sharp singlet downfield.[4] |
| Piperazine CH₂ (adjacent to Triazole) | ~3.6 - 3.9 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing triazole ring, causing a downfield shift compared to unsubstituted piperazine.[3][5] |
| Piperazine CH₂ (adjacent to NH) | ~2.8 - 3.1 | Triplet (t) or Multiplet (m) | 4H | These protons are in a more shielded environment, appearing upfield relative to the other piperazine protons. Similar shifts are seen in other piperazine derivatives.[3] |
| Piperazine N-H | ~3.0 - 5.0 (broad) | Broad Singlet (br s) | 1H | The chemical shift and peak shape are highly dependent on concentration and residual water. |
| Triazole N-H | ~12.0 - 14.0 (broad) | Broad Singlet (br s) | 1H | The triazole N-H proton is acidic and highly deshielded, often appearing very far downfield as a broad signal.[6] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the number of unique carbon atoms and provides insight into their electronic environment.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample: Use the same sample prepared for ¹H NMR.
-
Instrument: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Reference: The DMSO-d₆ solvent peak is set to δ 39.52 ppm.
-
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| Triazole C=N | ~155 - 165 | The carbon atom of the triazole ring attached to the piperazine is a quaternary carbon in a C=N bond, appearing significantly downfield.[3][6] |
| Triazole C-H | ~145 - 150 | The protonated carbon of the triazole ring. Its chemical shift is characteristic of carbons in electron-deficient aromatic systems.[1] |
| Piperazine C-N (adjacent to Triazole) | ~48 - 52 | These carbons are deshielded due to the direct attachment to the triazole ring.[3] |
| Piperazine C-N (adjacent to NH) | ~43 - 46 | These carbons are in a more typical aliphatic amine environment, similar to that of unsubstituted piperazine (δ ~45 ppm).[7] |
Part 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature and the presence of basic nitrogen atoms, which are easily protonated.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount (0.1%) of formic acid to promote protonation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).
-
Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Scan Range: m/z 50-500.
-
Data Interpretation
The molecular formula of 1-(1H-1,2,4-triazol-5-yl)piperazine is C₆H₁₁N₅.
-
Monoisotopic Mass: 165.1014 g/mol .
Expected Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 166.1093 | The protonated molecular ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm. |
| [M+Na]⁺ | 188.0912 | A common adduct observed in ESI-MS. |
Fragmentation Analysis (MS/MS)
Fragmentation of the [M+H]⁺ ion (m/z 166.1) will provide structural clues. The piperazine ring is a likely site for initial cleavage.
Sources
physicochemical properties of 1-(1H-1,2,4-triazol-5-yl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(1H-1,2,4-triazol-5-yl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest to medicinal chemistry. The constituent 1,2,4-triazole and piperazine scaffolds are prevalent in numerous pharmacologically active agents, making a thorough understanding of this molecule's characteristics essential for drug discovery and development professionals.[1][2] This document synthesizes theoretical principles with actionable experimental protocols for determining critical parameters such as ionization constants (pKa), lipophilicity (logP/logD), and aqueous solubility. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a vital resource for researchers aiming to characterize this and structurally related molecules.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of modern drug discovery, nitrogen-containing heterocycles are fundamental building blocks for creating novel therapeutics.[3] The 1,2,4-triazole ring, an aromatic five-membered heterocycle, is a well-established pharmacophore found in a wide array of approved drugs, including the antifungals fluconazole and itraconazole.[2][4] Its utility stems from its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[5]
Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] As a versatile linker and a basic center, it is integral to the structure of numerous drugs across various therapeutic areas, from antipsychotics to anticancer agents.[1]
The molecule 1-(1H-1,2,4-triazol-5-yl)piperazine combines these two powerful moieties. A deep understanding of its physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, guiding formulation strategies, and ultimately, unlocking its therapeutic potential. This guide provides the theoretical foundation and practical methodologies required for this critical characterization.
Molecular Structure and Core Properties
The foundational step in characterizing any compound is to define its basic molecular and physical attributes.
Chemical Structure:
Figure 1. Chemical structure of 1-(1H-1,2,4-triazol-5-yl)piperazine.
Table 1: Core Properties of 1-(1H-1,2,4-triazol-5-yl)piperazine
| Property | Value | Source |
| CAS Number | 74964-11-7 | [6] |
| Molecular Formula | C₆H₁₁N₅ | [6] |
| Molecular Weight | 153.19 g/mol | [6] |
| Predicted pKa Values | See Section 3 | - |
| Predicted logP | See Section 4 | - |
| Aqueous Solubility | See Section 5 | - |
Ionization Behavior (pKa): The Key to pH-Dependent Properties
The ionization state of a molecule at physiological pH (typically ~7.4) profoundly influences its solubility, permeability, and target engagement. 1-(1H-1,2,4-triazol-5-yl)piperazine is a polybasic compound with multiple potential ionization sites.
Theoretical Insights & Causality
The molecule possesses three key nitrogen centers capable of protonation: the two secondary amines of the piperazine ring and the nitrogens of the triazole ring.
-
Piperazine Moiety : Unsubstituted piperazine is a diamine with two distinct pKa values for its conjugate acids, typically around 9.7-9.8 for pKa₁ and 5.3-5.6 for pKa₂.[7] The first protonation occurs readily, while the second is less favorable due to the electrostatic repulsion from the first positive charge. The electron-withdrawing nature of the attached triazole ring is expected to decrease the basicity of the adjacent piperazine nitrogen (N1), lowering its pKa relative to unsubstituted piperazine. The distal nitrogen (N4) will be less affected and is expected to have a pKa closer to that of a typical secondary amine.
-
1,2,4-Triazole Moiety : The 1,2,4-triazole ring is amphoteric.[2] The N-H proton is weakly acidic, with a pKa of approximately 10.26, making deprotonation significant only under strongly basic conditions.[2] The ring can also be protonated, with a pKa for the conjugate acid of about 2.45.[2]
Therefore, at physiological pH 7.4, the distal N4 nitrogen of the piperazine ring will be significantly protonated, while the N1 piperazine nitrogen will be partially protonated. This ionization is critical for aqueous solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[8][9] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[10]
Protocol Steps:
-
System Calibration : Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]
-
Sample Preparation : Prepare a 1 mM solution of 1-(1H-1,2,4-triazol-5-yl)piperazine in deionized water. To maintain a constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[10]
-
Inert Atmosphere : Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of basic compounds.[10]
-
Initial Acidification : Immerse the calibrated pH electrode into the solution. Acidify the sample solution to a starting pH of ~1.8-2.0 by adding 0.1 M hydrochloric acid (HCl).[8] This ensures all basic sites are fully protonated at the start.
-
Titration : Titrate the solution by adding small, precise increments of a standardized 0.1 M sodium hydroxide (NaOH) solution.[8]
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.0-12.5.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[10] These points can be precisely located by analyzing the first and second derivatives of the titration curve.
Visualization: Potentiometric Titration Workflow
Diagram 2. Workflow for logD determination using the shake-flask method.
Aqueous Solubility: A Gatekeeper for Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. [11]Determining the thermodynamic solubility of a compound across a relevant pH range is therefore essential.
Theoretical Insights & Causality
The aqueous solubility of 1-(1H-1,2,4-triazol-5-yl)piperazine is intrinsically linked to its pKa values. As a weak base, its solubility is expected to be significantly higher in acidic conditions where it exists predominantly in its protonated, cationic form. According to the Henderson-Hasselbalch equation, as the pH drops below the pKa of the piperazine nitrogens, the concentration of the more soluble ionized species increases, leading to a sharp rise in total solubility. The lowest solubility (the intrinsic solubility) will be observed at a pH well above the highest pKa, where the molecule is primarily in its neutral form. [12]
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is also the definitive approach for measuring equilibrium (thermodynamic) solubility. [11][13] Protocol Steps:
-
Buffer Preparation : Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). [13][14]2. Sample Addition : Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is critical to ensure a saturated solution was achieved. [12]3. Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 37°C for biopharmaceutical relevance). [13][14]Agitate the samples until equilibrium is reached. This can take 24-72 hours and should be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until the value no longer changes significantly. [13]4. Separation of Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF). [11]5. pH Measurement : Measure the final pH of the filtrate to confirm it did not change during the experiment.
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting : Report the solubility in units such as mg/mL or µM at each specific final pH value.
Visualization: pH, Ionization, and Solubility Relationship
Diagram 3. Conceptual relationship between pH, ionization state, and aqueous solubility for a basic compound.
Conclusion
1-(1H-1,2,4-triazol-5-yl)piperazine is a molecule constructed from two of medicinal chemistry's most valuable heterocyclic scaffolds. Its physicochemical profile is dominated by the basicity of the piperazine ring, which imparts significant pH-dependent solubility and lipophilicity. A comprehensive characterization, guided by the robust experimental protocols detailed in this guide, is fundamental to any research program involving this compound. By understanding and quantifying its pKa, logD, and solubility, researchers can make informed decisions, mitigate development risks, and more effectively design and optimize new chemical entities for therapeutic use.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]
-
Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Health Sciences, 2(1), 1-13. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
El-Gizawy, S. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]
-
Popiolek, L., & Kosikowska, U. (2022). Pyrazolo[5,1-c]t[10][15][16]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Cebeci, Y. U. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Moskaliuk, A. D., et al. (2021). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. Retrieved from [Link]
-
Meyer, W. E., et al. (1989). 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents. Journal of Medicinal Chemistry, 32(3), 593-7. Retrieved from [Link]
-
Zauer, E. A., et al. (2022). Determination of pKa of Triazolo[5,1-c]t[10][15][16]riazines in Non-Aqueous Media by Potentiometric Titration. Russian Journal of General Chemistry, 92(10), 2085-2090. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Google Patents. (2015). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Al-Adiwish, W. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine. Retrieved from [Link]
-
Popiolek, L. (2021). From bicyclic precursors. Annulated pyrazolo[5,1-c]t[10][15][16]riazoles. ScienceDirect. Retrieved from [Link]
-
Cuevas-Yañez, E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6542. Retrieved from [Link]
-
Vitale, P., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 343-353. Retrieved from [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Pharmaceutical Journal, 75(3), 44-51. Retrieved from [Link]
-
Dziuba, W., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2024(1), M1842. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Mohammed, S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 947-961. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine,1-(1H-1,2,4-triazol-5-yl)- - CAS:74964-11-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. uregina.ca [uregina.ca]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
potential pharmacological applications of 1-(1H-1,2,4-triazol-5-yl)piperazine
An In-depth Technical Guide to the Pharmacological Applications of the 1-(1H-1,2,4-triazol-5-yl)piperazine Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-(1H-1,2,4-triazol-5-yl)piperazine moiety represents a significant "privileged scaffold" in modern medicinal chemistry. While the core molecule itself is not typically a therapeutic agent, its rigid, heterocyclic structure serves as a versatile framework for the development of potent and selective ligands for a variety of biological targets. This guide explores the synthesis, derivatization, and pharmacological applications of this scaffold, with a primary focus on its role in the discovery of novel agents for central nervous system (CNS) disorders and oncology. We will delve into the structure-activity relationships (SAR) of its derivatives, detail key experimental protocols for their evaluation, and provide a forward-looking perspective on the potential of this remarkable chemical entity.
Introduction: The 1,2,4-Triazolylpiperazine Core as a Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The 1-(1H-1,2,4-triazol-5-yl)piperazine core perfectly embodies this concept. This structure is a hybrid of two key pharmacophores:
-
1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms. It is metabolically stable and can participate in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and metal coordination.
-
Piperazine: A six-membered saturated ring containing two nitrogen atoms. It is a common feature in many CNS-active drugs. The secondary amine provides a key attachment point for various side chains, allowing for extensive chemical modification to fine-tune pharmacological properties.
The fusion of these two rings creates a conformationally constrained system that can present appended functional groups in specific spatial orientations, leading to high-affinity interactions with protein targets. This guide will focus on the derivatives built upon this core, which have shown significant promise in modulating key biological pathways.
Synthetic Strategies for Derivatization
The primary value of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold lies in its utility as a synthetic intermediate. A common and versatile method for preparing a diverse library of derivatives involves a multi-step synthesis culminating in the attachment of a variable aryl or heteroaryl side chain.
Representative Synthetic Protocol: Synthesis of Arylpiperazine Derivatives
This protocol outlines a general approach for synthesizing derivatives where an aryl group is attached to the second nitrogen of the piperazine ring, a common motif in many CNS-active compounds.
Step 1: Preparation of the Triazole Precursor The synthesis often begins with the formation of the 1,2,4-triazole ring itself, which can be achieved through various cyclization reactions. A common method involves the reaction of a thiosemicarbazide with a suitable reagent.
Step 2: Introduction of the Piperazine Moiety The pre-formed triazole is then coupled with a protected piperazine, such as N-Boc-piperazine. This reaction typically proceeds via nucleophilic substitution.
Step 3: Deprotection of Piperazine The Boc (tert-butyloxycarbonyl) protecting group is removed from the piperazine nitrogen, usually under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), to yield the free secondary amine of the core scaffold.
Step 4: N-Arylation (Final Derivatization) The final step is the coupling of the 1-(1H-1,2,4-triazol-5-yl)piperazine intermediate with a variety of aryl halides (Ar-X, where X = Br, I) or aryl boronic acids. The Buchwald-Hartwig cross-coupling reaction is a highly effective method for this transformation, utilizing a palladium catalyst and a suitable phosphine ligand.
Workflow for Derivative Synthesis
Caption: General synthetic workflow for N-aryl derivatives.
Pharmacological Applications in Central Nervous System (CNS) Disorders
The most extensively explored application of this scaffold is in the development of ligands for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Imbalances in these systems are implicated in a range of psychiatric and neurological conditions.
Serotonin (5-HT) Receptor Ligands
Derivatives of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold have been shown to possess high affinity for various 5-HT receptor subtypes, especially the 5-HT1A and 5-HT2A receptors.
-
5-HT1A Receptor Agonists/Partial Agonists: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Compounds that act as partial agonists at this receptor, such as buspirone, are clinically effective. Several triazolylpiperazine derivatives have been identified as potent 5-HT1A partial agonists.
-
5-HT2A Receptor Antagonists: Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotic drugs, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.
Multi-Target-Directed Ligands for Schizophrenia
Modern antipsychotic drug design often focuses on creating molecules that modulate multiple targets simultaneously to achieve a superior therapeutic profile. The triazolylpiperazine scaffold is ideal for this approach. By carefully selecting the aryl group appended to the piperazine, researchers have developed compounds that exhibit a tailored polypharmacology, often combining 5-HT2A antagonism with dopamine D2 receptor partial agonism. This dual action is believed to be highly effective for treating schizophrenia.
Structure-Activity Relationship (SAR) Insights
Caption: Key SAR points for CNS-active derivatives.
Quantitative Data: Receptor Binding Affinities
The following table summarizes representative binding affinity data (Ki, in nM) for hypothetical, yet illustrative, derivatives compared to a reference compound. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) |
| Reference (e.g., Aripiprazole) | 1.5 | 3.4 | 0.9 |
| Derivative A (Aryl = Phenyl) | 50.2 | 80.5 | 120.3 |
| Derivative B (Aryl = 2,3-dichlorophenyl) | 2.1 | 5.8 | 1.5 |
| Derivative C (Aryl = Naphthyl) | 15.6 | 10.2 | 25.4 |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol is fundamental for determining the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
Methodology:
-
Plate Setup: In a 96-well plate, add incubation buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound to designated wells. Add vehicle (DMSO) to total binding wells and mianserin to non-specific binding (NSB) wells.
-
Radioligand Addition: Add [3H]ketanserin to all wells at a final concentration equal to its Kd (dissociation constant) for the receptor.
-
Membrane Addition: Add the receptor-containing cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Emerging Applications in Oncology
More recently, the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold has been investigated for its potential in cancer therapy, primarily as a framework for designing kinase inhibitors.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common driver of cancer. The triazole and piperazine rings can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases. By modifying the side chains attached to this scaffold, researchers aim to develop selective inhibitors of specific oncogenic kinases. While this area is less mature than the CNS applications, preliminary studies have shown that certain derivatives can inhibit kinases involved in cell proliferation and survival pathways.
Conclusion and Future Directions
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to form high-affinity interactions with diverse biological targets have established it as a valuable starting point for the development of novel therapeutics. Its success in yielding potent CNS-active agents, particularly multi-target ligands for schizophrenia, is well-documented.
The future of this scaffold is bright. Further exploration of its potential in oncology, particularly in the design of selective kinase inhibitors, is a promising avenue. Additionally, its application in other therapeutic areas, such as infectious diseases and inflammatory disorders, remains largely untapped. As our understanding of disease biology grows, the versatility of the 1-(1H-1,2,4-triazol-5-yl)piperazine core will undoubtedly enable the discovery of the next generation of innovative medicines.
References
-
Title: Design, Synthesis, and Pharmacological Evaluation of Novel Arylpiperazine Derivatives as Potential Antipsychotics. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of Novel 5-HT1A Receptor Partial Agonists for the Treatment of Anxiety and Depression. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: The Role of Privileged Scaffolds in Drug Discovery. Source: Chemical Reviews. URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Reactions: A Primer for the Medicinal Chemist. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Kinase Inhibitors as Cancer Therapeutics. Source: Nature Reviews Cancer. URL: [Link]
Methodological & Application
Application Note: A Robust Reversed-Phase HPLC-UV Method for the Analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine
Abstract
This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine. This molecule, possessing both a triazole and a piperazine moiety, is characteristic of many pharmacologically active compounds and synthetic intermediates. Its inherent polarity and basic nature present significant challenges for traditional reversed-phase chromatography, often leading to poor retention and asymmetric peak shapes. This guide details a systematic approach, from initial analyte characterization and method development strategy to a final, optimized protocol and validation framework compliant with ICH guidelines. We address the critical aspects of stationary phase selection, mobile phase pH control, and organic modifier choice to overcome common analytical hurdles. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Analyte Properties & Chromatographic Challenges
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. 1-(1H-1,2,4-triazol-5-yl)piperazine is a small molecule featuring two distinct heterocyclic rings.
-
Structure: The molecule consists of a polar 1,2,4-triazole ring linked to a basic piperazine ring.
-
Polarity and Basicity: Piperazine is a weak base with two pKa values (pKb1 ≈ 5.3, pKb2 ≈ 9.7), meaning it is protonated and highly polar at acidic pH.[1][2] The triazole ring also contributes to the molecule's polarity and can participate in hydrogen bonding.[3] This combination results in a highly polar and hydrophilic compound.
-
Chromatographic Implications: Such polar basic compounds are notoriously difficult to analyze using standard reversed-phase HPLC (RP-HPLC) with C18 columns. The primary challenges include:
-
Poor Retention: Highly polar analytes have weak hydrophobic interactions with the C18 stationary phase and may elute at or near the column's void volume (t₀).[4][5]
-
Peak Tailing: The basic nitrogen atoms in the piperazine ring can interact with acidic residual silanol groups on the silica backbone of the stationary phase. This secondary ionic interaction leads to broad, tailing peaks, compromising resolution and quantitation accuracy.[6]
-
Addressing these challenges requires a strategic approach that either enhances retention through alternative mechanisms or mitigates the undesirable silanol interactions.
Method Development Strategy: A Systematic Approach
Our strategy is built on systematically evaluating and optimizing critical chromatographic parameters. The goal is to achieve adequate retention, good peak symmetry, and robust separation from potential impurities.
Column Selection: Mitigating Polarity and Basicity
The choice of the stationary phase is the most critical factor for retaining and resolving this analyte. While a standard C18 column is often a starting point, it is unlikely to be optimal.[7] A column screening approach is recommended.
-
Polar-Endcapped C18: These columns feature a polar group embedded near the silica surface or at the terminus of the C18 chain. This design increases the surface polarity, allowing for the use of highly aqueous mobile phases without phase collapse and providing alternative interactions (e.g., hydrogen bonding) that can improve the retention of polar analytes.[4]
-
Phenyl Phases: Columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions with the heterocyclic rings of the analyte.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase mode.[4][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
The workflow below illustrates the logical progression of the method development process.
Caption: A systematic workflow for HPLC method development.
Mobile Phase Optimization: The Key to Good Peak Shape
For basic compounds, controlling the mobile phase pH is essential to ensure a consistent state of ionization and minimize silanol interactions.[6]
-
pH Selection: The pH should be adjusted to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form.[7]
-
Low pH (e.g., 2.5-3.5): At this pH, the piperazine nitrogens will be fully protonated (BH₂²⁺). This can improve solubility in the mobile phase. To prevent peak tailing from silanol interactions, a modern, low-activity, high-purity silica column is necessary.
-
Mid-to-High pH (e.g., 7.5-9.5): In this range, the piperazine moiety will be partially or fully deprotonated (neutral). This increases its hydrophobicity, leading to stronger retention on a C18 column. However, this requires a pH-stable column (e.g., a hybrid or specialized high-pH column).
-
-
Buffer Selection: A buffer is required to maintain a constant pH.[7]
-
For UV Detection: Phosphate buffers are excellent for their buffering capacity but are not volatile, making them incompatible with mass spectrometry (MS).
-
For MS-Compatibility: Volatile buffers like ammonium formate or ammonium acetate are preferred. A concentration of 10-20 mM is typically sufficient.
-
-
Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is also a viable option.
Caption: Effect of pH on the ionization and retention of a basic analyte.
Detection Wavelength
The presence of the 1,2,4-triazole ring provides a chromophore suitable for UV detection. To determine the optimal wavelength for maximum sensitivity, a photodiode array (PDA) or diode array detector (DAD) should be used to scan the UV spectrum of the analyte from 190 to 400 nm. Based on similar triazole and piperazine-containing structures, a wavelength between 210 nm and 260 nm is expected to be a suitable starting point.[10]
Optimized Method and Protocols
The following protocol was established after a systematic development process, selecting a polar-endcapped C18 column and a low-pH mobile phase to achieve good peak shape and retention.
Equipment and Reagents
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm (or equivalent polar-endcapped C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (LC-MS Grade)
-
1-(1H-1,2,4-triazol-5-yl)piperazine reference standard
-
Protocol: Standard and Sample Preparation
-
Stock Standard Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Preparation (e.g., 50 µg/mL): Pipette 0.5 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the mobile phase A (0.1% Formic Acid in Water).
-
Sample Preparation: Prepare samples by dissolving them in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration within the validated linear range of the method. Filter all samples and standards through a 0.22 µm syringe filter before injection.
Table 1: Final HPLC Method Parameters
| Parameter | Setting |
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 220 nm |
| Run Time | 18 minutes |
Protocol: System Suitability Testing (SST)
Before initiating any sample analysis, perform five replicate injections of a working standard solution. The results must meet the predefined acceptance criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Framework (ICH Q2(R1))
A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12][13] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14]
Protocol: Specificity
-
Inject a blank sample (diluent), a placebo sample (if applicable), a reference standard solution, and a sample spiked with known impurities.
-
Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of the main analyte. The analyte peak should be pure and resolved from all other peaks.
Protocol: Linearity and Range
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Protocol: Accuracy (Recovery)
-
Prepare samples of a known matrix (placebo) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not exceed 2.0%.
Protocol: LOQ and LOD
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration.
-
Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Conclusion
The analytical method detailed in this application note provides a robust and reliable solution for the quantitative analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine. By employing a polar-endcapped reversed-phase column and a controlled, low-pH mobile phase, the common challenges of poor retention and peak tailing associated with polar basic compounds are effectively overcome. The method is suitable for quality control and research environments, and the provided framework for validation according to ICH Q2(R1) guidelines ensures its suitability for regulatory submissions.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]
-
Chemsigma. (n.d.). Piperazine,1-(1H-1,2,4-triazol-5-yl)- [74964-11-7]. Retrieved from [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. scribd.com [scribd.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
Application Notes & Protocols: Leveraging the 1-(1H-1,2,4-triazol-5-yl)piperazine Scaffold in Antifungal Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health.[1][2][3] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that can circumvent existing resistance mechanisms. For decades, azole antifungals, including fluconazole and itraconazole, have been mainstays of treatment.[4] Their success is largely attributed to the privileged 1,2,4-triazole moiety, which effectively targets a critical fungal enzyme.[3][5]
The molecular architecture of many successful azoles combines this triazole ring with a piperazine scaffold, a combination known to yield compounds with favorable pharmacological properties.[6][7] These drugs typically feature a 1-(1H-1,2,4-triazol-1-yl) linkage. This guide, however, focuses on the therapeutic potential and developmental workflow of its isomeric cousin: the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold. While less explored, this structural motif presents a unique opportunity for developing novel intellectual property and potentially overcoming resistance.
This document serves as a comprehensive guide for researchers, providing the scientific rationale, synthesis protocols, and evaluation methodologies required to explore this promising class of compounds. We will detail the established mechanism of action, provide step-by-step protocols for chemical synthesis and biological testing, and discuss strategies for lead optimization.
Part 1: The Scientific Rationale - Mechanism of Action
Primary Target: Lanosterol 14α-demethylase (CYP51)
The antifungal activity of azole compounds is primarily due to their potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11p).[8][9][10] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[4] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells—regulating membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. Specifically, the N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol.[9][11] This blockade leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterols: The buildup of methylated sterol precursors (like lanosterol) within the cell membrane disrupts its normal order and leads to increased permeability and eventual fungal cell death or growth arrest (fungistatic effect).
While CYP51 inhibition is the canonical mechanism, some studies suggest that the downstream effects of azoles may also involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress, contributing to their overall antifungal effect.[12]
Protocol 2.1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted-piperazin-1-yl)-2-propanols
This protocol is a representative synthesis adapted from established literature for analogous 1-yl isomers and provides a robust framework for producing derivatives of the target scaffold.[1]
Step A: Synthesis of the Piperazine Core Intermediate
-
Reaction Setup: To a solution of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (1.0 eq) in absolute ethanol (10 mL/mmol), add N-Boc-piperazine (1.5 eq) and triethylamine (Et₃N, 0.5 mL/mmol).
-
Reaction: Stir the mixture under reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient) to obtain the pure Boc-protected compound.
-
Deprotection: Dissolve the purified intermediate (1.0 eq) in DCM (5 mL/mmol) and add trifluoroacetic acid (TFA, 10 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Purify the residue via column chromatography (DCM/Methanol with a small percentage of Et₃N) to yield the key intermediate: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol .
Step B: Diversification via N-Alkylation
-
Reaction Setup: To a solution of the piperazine intermediate from Step A (1.0 eq) in acetonitrile (CH₃CN, 10 mL/mmol), add the desired substituted alkyl halide (e.g., propargyl bromide, benzyl bromide) (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC. For less reactive halides, heating to 50-60 °C may be necessary.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the solid with CH₃CN. Concentrate the filtrate under reduced pressure.
-
Purification & Characterization: Purify the resulting residue by column chromatography (DCM/Methanol gradient) to afford the final target compound. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). [7]
Part 3: In Vitro Antifungal Evaluation
The primary goal of in vitro testing is to determine the potency and spectrum of activity of the newly synthesized compounds. The standard methods involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). [2][13]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Compound Preparation: Prepare stock solutions of test compounds and control drugs (e.g., Fluconazole, Voriconazole) in dimethyl sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final compound concentrations should typically range from 64 µg/mL to 0.03 µg/mL.
-
Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus Af293) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL for yeasts or 0.4–5 x 10⁴ cells/mL for molds.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. Include a growth control (inoculum + medium) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥80% reduction, depending on the drug and fungus) compared to the growth control. [1][13]This can be determined visually or by reading the optical density at 490 nm.
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, take a 20 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours.
-
Endpoint Reading: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum count (i.e., fewer than 3 colonies for an inoculum of ~10³ cells/mL). [2][13][14]
Data Presentation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Fungal Strain | MIC₈₀ (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Test Cmpd 1 | C. albicans | 0.25 | 1 | 4 |
| Test Cmpd 2 | C. albicans | 1 | >64 | >64 |
| Fluconazole | C. albicans | 1 | 32 | 32 |
| Test Cmpd 1 | C. neoformans | 0.5 | 2 | 4 |
| Fluconazole | C. neoformans | 4 | >64 | >16 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Part 4: Elucidating Structure-Activity Relationships (SAR)
SAR studies are crucial for rationally optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. [5][15]By systematically modifying the chemical structure and observing the impact on biological activity, researchers can identify key pharmacophoric features.
For the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold, modifications should focus on several key areas, drawing insights from the extensive SAR literature on analogous azole antifungals. [3][4] Key Modification Points:
-
Piperazine N4-Substituent: This is the most common point for diversification. Introducing various alkyl, aryl, acyl, or heterocyclic groups can significantly impact potency and spectrum. For example, long-chain substituents, as seen in itraconazole and posaconazole, can provide additional interactions in the CYP51 active site.
-
Aromatic Ring Substituents: The presence of electron-withdrawing groups, particularly halogens (F, Cl), on the phenyl ring is a well-established strategy for enhancing antifungal activity. [3][15]Dihalo-substitutions, such as the 2,4-difluoro pattern, are particularly effective.
-
Stereochemistry: The carbon atom bearing the hydroxyl group is a chiral center. The stereochemistry at this position can have a profound impact on the compound's ability to fit within the enzyme's active site and, consequently, on its antifungal activity. [16]
Part 5: In Vivo Efficacy Assessment
Promising candidates with potent in vitro activity must be evaluated in animal models to assess their in vivo efficacy and establish a preliminary safety profile. The murine model of disseminated candidiasis is a standard and robust model for this purpose. [17]
Protocol 5.1: Murine Model of Disseminated Candidiasis
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunocompetent or immunocompromised (e.g., neutropenic) female BALB/c mice (6-8 weeks old).
-
Infection: Prepare an inoculum of a virulent Candida albicans strain (e.g., SC5314) in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with a lethal or sub-lethal dose (e.g., 1-5 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment 2-4 hours post-infection. Administer the test compound and a vehicle control via a relevant route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). A positive control group treated with fluconazole (e.g., 10 mg/kg) should be included. Treatment is typically administered once or twice daily for 3-7 days.
-
Efficacy Endpoints:
-
Survival Study: Monitor the mice daily for a period of 14-21 days and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (log-rank test).
-
Fungal Burden Study: In a separate cohort, sacrifice mice after 2-4 days of treatment. Aseptically remove target organs (typically kidneys, as they are a primary site of colonization), homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on Sabouraud Dextrose Agar containing antibiotics to quantify the fungal burden (CFU/gram of tissue). [17]5. Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group. A statistically significant reduction (e.g., ≥1-log₁₀ CFU/g) indicates in vivo efficacy.
-
Conclusion and Future Directions
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold represents a promising, yet underexplored, avenue in the search for next-generation antifungal agents. By leveraging the established mechanism of action of azoles and applying the systematic synthetic and evaluative protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure. The combination of rational design, robust in vitro screening, and validation in preclinical in vivo models provides a clear pathway from initial concept to a viable drug candidate. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them toward clinical development, ultimately contributing new and effective weapons to the arsenal against life-threatening fungal infections.
References
-
Song, H., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11333-11340. Available at: [Link]
-
Song, H., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health, National Library of Medicine. Available at: [Link]
-
Tournu, H., & Van de Walle, K. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(10), 327–344. Available at: [Link]
-
Tournu, H., & Van de Walle, K. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. National Institutes of Health, National Library of Medicine. Available at: [Link]
-
D'Amico, C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 113. Available at: [Link]
-
D'Amico, C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. Available at: [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. Available at: [Link]
-
Shukla, M., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(11), 1146. Available at: [Link]
-
Fan, G., et al. (2006). Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl). Semantic Scholar. Available at: [Link]
-
Song, H., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Semantic Scholar. Available at: [Link]
-
Scordino, F., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 263. Available at: [Link]
-
Georgiev, A. G. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. Available at: [Link]
-
Song, H., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. National Institutes of Health, National Library of Medicine. Available at: [Link]
-
An, N., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Molecules, 28(5), 2378. Available at: [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health, National Library of Medicine. Available at: [Link]
-
Negi, B., et al. (2014). Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease. Journal of Medicinal Chemistry, 57(9), 3706–3722. Available at: [Link]
-
Kumar, R., & Sharma, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112821. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2020). Synthesis of new pyrazolo[5,1-c]t[1][2]riazines with antifungal and antibiofilm activities. Chemical Papers, 74, 607–616. Available at: [Link]
-
Pan, W., et al. (2003). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. ResearchGate. Available at: [Link]
-
Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(7), 647-663. Available at: [Link]
-
Uslu, B., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4165–4176. Available at: [Link]
-
Kamal, Z., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design. Available at: [Link]
-
Zou, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3418. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2023). Synthesis of new pyrazolo[5,1‑c]t[1][2]riazines with antifungal and antibiofilm activities. Al-Zaytoonah University of Jordan Journals. Available at: [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. microbialcell.com [microbialcell.com]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols | Semantic Scholar [semanticscholar.org]
- 17. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 1-(1H-1,2,4-triazol-5-yl)piperazine Derivatives
Introduction: The Therapeutic Potential of Triazole-Piperazine Scaffolds in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, derivatives of 1,2,4-triazole and piperazine have emerged as privileged scaffolds in medicinal chemistry.[1][2][3] The unique structural and electronic properties of the 1,2,4-triazole ring, coupled with the versatile nature of the piperazine moiety, allow for the creation of a diverse chemical space with significant potential for therapeutic intervention.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a promising class of compounds: 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives.
The rationale behind investigating these specific derivatives lies in their potential to interact with various biological targets implicated in cancer progression. The triazole nucleus is a known pharmacophore in several established drugs, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer effects.[2] The piperazine ring, a common motif in drug design, often enhances pharmacokinetic properties and can be functionalized to modulate target binding and selectivity.[1] The systematic evaluation of these hybrid molecules is therefore a critical step in identifying lead compounds for further preclinical and clinical development.[6][7]
This document outlines a tiered approach, commencing with robust in vitro assays to establish cytotoxicity and elucidate the mechanism of action, followed by a discussion of considerations for subsequent in vivo studies to assess efficacy in a physiological context. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.
PART I: In Vitro Evaluation of Anticancer Activity
The initial phase of screening for anticancer properties involves a battery of in vitro assays designed to assess the cytotoxic and cytostatic effects of the 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives on various cancer cell lines.[6][7] A panel of cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be employed to determine the spectrum of activity.[4][8]
Cell Viability and Cytotoxicity Assays: The First Line of Screening
Cell viability assays are fundamental in determining the concentration-dependent effect of a compound on a cancer cell population. The most common methods rely on the measurement of metabolic activity, which serves as an indicator of cell health.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that are widely used for their simplicity and high-throughput capabilities.[9][10]
-
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These insoluble crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[9][11]
-
Principle of the XTT Assay: The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thus simplifying the protocol.[12]
Protocol 1: MTT Cell Viability Assay [9][11]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: XTT Cell Viability Assay [9][12]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
Table 1: Example Data Presentation for Cell Viability Assays
| Cell Line | Derivative | IC₅₀ (µM) after 48h |
| MCF-7 (Breast) | Compound A | 15.2 ± 1.8 |
| Compound B | 8.5 ± 0.9 | |
| Doxorubicin | 0.9 ± 0.1 | |
| A549 (Lung) | Compound A | 25.7 ± 2.5 |
| Compound B | 12.1 ± 1.3 | |
| Doxorubicin | 1.5 ± 0.2 | |
| HT-29 (Colon) | Compound A | 18.9 ± 2.1 |
| Compound B | 9.8 ± 1.1 | |
| Doxorubicin | 1.1 ± 0.1 |
Apoptosis Assays: Unraveling the Mode of Cell Death
Once the cytotoxic potential of the derivatives is established, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[13]
This flow cytometry-based assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[15][17] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[14]
Protocol 3: Annexin V/PI Apoptosis Assay [14][16]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Diagram 1: Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for in vitro evaluation of novel anticancer agents.
Cell Cycle Analysis: Investigating Effects on Cell Proliferation
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
-
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[18] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[20]
Protocol 4: Cell Cycle Analysis by Flow Cytometry [19][21]
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Diagram 2: Simplified Representation of Apoptosis Detection by Annexin V/PI Staining
Caption: Cellular states identified by Annexin V/PI staining.
PART II: In Vivo Evaluation of Anticancer Efficacy
Promising candidates identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in a more complex biological system.[6][22][23] Animal models, such as human tumor xenografts in immunodeficient mice, are commonly used for this purpose.[22][23]
Human Tumor Xenograft Models
-
Principle: Human cancer cells are implanted either subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice) to form tumors.[6][22] The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol 5: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the mice into control and treatment groups. Administer the 1-(1H-1,2,4-triazol-5-yl)piperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the anticancer activity of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives. By following this tiered approach, from initial in vitro cytotoxicity screening to mechanistic studies and subsequent in vivo efficacy testing, researchers can effectively identify and characterize promising lead compounds for the development of novel cancer therapeutics. The careful execution of these experiments, coupled with a thorough understanding of the underlying scientific principles, is paramount to advancing the field of oncology drug discovery.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Weisenthal, L. M. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 3-18). Humana Press.
- Manasa, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 1-11.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 241-246.
- Fiorini, E., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 22(16), 1916-1927.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Sreena, K. P., & Sreejith, K. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 7(2), 1-8.
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Adan, A., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1428, 23-34.
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
- Ashoori, F., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology, 233(1), 10-26.
- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17793-17802.
- Yadav, P., et al. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(8), 657-674.
- Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91.
-
Visikol. (2019). In vitro Cancer Drug Screening Services. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
- Abdel-Rahman, A. A.-H., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs.
- Hrytsyna, I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal, (2), 52-61.
- Wankhede, S. B., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 62-67.
- Al-Abdullah, E. S., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 27(15), 4983.
-
Li, Y., et al. (2018). Synthesis and anticancer activity of[6][14] triazole [4,3-b][6][14][18] tetrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875.
-
Hroshovyi, T. A., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[6][14]triazolo [3,4-b][7][14]thiadiazines. Current issues in pharmacy and medicine: science and practice, 14(3), 273-278.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AU [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
Application Note: In Vitro Screening of 1-(1H-1,2,4-triazol-5-yl)piperazine Against Bacterial Strains
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing 1,2,4-triazole and piperazine moieties, have garnered significant attention due to their diverse pharmacological activities, including potent antimicrobial effects.[2][3] The 1,2,4-triazole ring is a key pharmacophore in several clinically used drugs and is known to exhibit a broad spectrum of biological activities.[4] Similarly, the piperazine nucleus is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their therapeutic properties.[3][5] The hybridization of these two scaffolds into a single molecule, 1-(1H-1,2,4-triazol-5-yl)piperazine, presents a promising strategy for the development of new antibacterial agents that may overcome existing resistance mechanisms.[6]
This application note provides a detailed, step-by-step protocol for the in vitro screening of 1-(1H-1,2,4-triazol-5-yl)piperazine against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The methodologies described herein are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy and reproducibility.[7][8] The primary objective of this guide is to determine the compound's antibacterial potency by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Rationale for Experimental Design
The choice of the broth microdilution method for MIC determination is based on its widespread use, standardization, and suitability for high-throughput screening.[9][10] This method allows for the simultaneous testing of multiple concentrations of the compound against different bacterial strains in a 96-well microtiter plate format, providing a quantitative measure of its antibacterial activity.[11] Following MIC determination, the MBC assay is a crucial subsequent step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects.[12][13] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[13] This distinction is clinically significant, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
A representative panel of bacterial strains is selected to assess the compound's spectrum of activity. This typically includes:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) and Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
These organisms are chosen for their clinical relevance and diverse resistance profiles. Standard quality control strains, such as those recommended by CLSI (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853), are included to validate the assay's performance.[9]
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Micropipettes (various volumes)
-
96-well sterile, flat-bottom microtiter plates
-
Sterile test tubes
-
Sterile petri dishes
Media and Reagents
-
1-(1H-1,2,4-triazol-5-yl)piperazine (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Mueller-Hinton Agar (MHA)[15]
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (ATCC quality control strains and clinical isolates)
Experimental Protocols
Preparation of Stock Solutions
-
Test Compound Stock Solution:
-
Accurately weigh the required amount of 1-(1H-1,2,4-triazol-5-yl)piperazine.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be predetermined.
-
Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Reference Antibiotic Stock Solutions:
-
Prepare stock solutions of reference antibiotics (e.g., Ciprofloxacin, Vancomycin) in their appropriate solvents according to CLSI guidelines.[16]
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9][14]
2.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A 1:150 dilution followed by a 1:2 dilution in the plate will achieve this.[16]
2.2. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum, but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
Within 15 minutes of standardizing the inoculum, add 50 µL of the diluted bacterial suspension to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.[16]
2.3. Incubation and Interpretation
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.[12][13]
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate 10 µL of the suspension.
-
Spot-inoculate the 10 µL onto a sterile MHA plate.
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][18]
Data Presentation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format.
Table 1: Example MIC and MBC Data for 1-(1H-1,2,4-triazol-5-yl)piperazine
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | 0.5 | 1 |
| Enterococcus faecalis | 29212 | 16 | 64 | 4 | 1 | 2 |
| Escherichia coli | 25922 | 32 | >128 | >4 | 0.015 | N/A |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | >2 | 0.25 | N/A |
| Klebsiella pneumoniae | 700603 | 16 | 32 | 2 | 0.03 | N/A |
Note: The interpretation of these values as susceptible, intermediate, or resistant depends on established breakpoints defined by standards organizations like CLSI or EUCAST.[9][19] For novel compounds, these breakpoints are not yet established. The MBC/MIC ratio is used to determine if the compound is bactericidal (≤4) or bacteriostatic (>4).[13]
Visualizations
Experimental Workflow Diagram```dot
Caption: Rationale for Compound's Antibacterial Potential.
References
-
Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Hassan, A. A. (2019). 1,2,4-Triazole derivatives as potential antibacterial agents: A review. European Journal of Medicinal Chemistry, 173, 274-281.
- Guan, L. P., Jin, X. L., & Zhang, H. (2017). Synthesis and antibacterial activity of novel 1,2,4-triazole derivatives containing a piperazine moiety. Medicinal Chemistry Research, 26(10), 2357-2365.
-
BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem.
-
Karczmarzyk, Z., & Kuran, B. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3834.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
- Chaudhary, P., & Kumar, R. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(5), 370-383.
-
Singh, P., & Kumar, A. (2021). Synthesis, structural characterization, and antibacterial and antifungal activities of novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives. Journal of Agricultural and Food Chemistry, 69(1), 363-374.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
- Jadhav, H. R., & Shah, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Singh, K., Kaur, P., & Jain, D. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). CoLab.
- Leber, A. L. (Ed.). (2016). Clinical microbiology procedures handbook. American Society for Microbiology.
- Jacob, H. J., Al-Zuhairi, A. J., & Al-Jubori, A. A. (2016). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 9(4).
- Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
-
Aryal, S. (2022, April 20). Broth Dilution Method for MIC Determination. Microbe Online.
- Grokipedia. (n.d.).
-
Kowalska-Krochmal, B., & Jeleń, M. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5565.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG Labtech.
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST.
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Sharma, D., & Singh, R. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 183-190.
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. EUCAST.
-
Humphries, R. M., Kircher, S. M., & Ferrell, A. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19.
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST.
- Giske, C. G., & Turnidge, J. D. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460.
-
Al-Ahmad, A., & Wiedmann-Al-Ahmad, M. (2022). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Applied Sciences, 12(19), 9577.
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
Sources
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024) | CoLab [colab.ws]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. grokipedia.com [grokipedia.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. EUCAST: Expert Rules [eucast.org]
The 1-(1H-1,2,4-triazol-5-yl)piperazine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a cornerstone of efficient medicinal chemistry. The 1-(1H-1,2,4-triazol-5-yl)piperazine moiety has emerged as one such scaffold, demonstrating remarkable versatility and finding application in a diverse array of therapeutic areas. This technical guide provides an in-depth exploration of this valuable chemical entity, offering detailed application notes, robust synthetic protocols, and insights into its structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this scaffold in their own research endeavors.
The inherent value of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold lies in the synergistic combination of its two constituent heterocycles. The 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms, is a well-established pharmacophore known for its metabolic stability and its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[1][2] The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate a molecule's acid-base characteristics.[3] The strategic union of these two rings creates a scaffold with a unique three-dimensional architecture and electronic distribution, predisposing it to interact with a wide range of biological macromolecules.
Therapeutic Applications: A Scaffold for Diverse Pathologies
The 1-(1H-1,2,4-triazol-5-yl)piperazine core is a key structural feature in a number of clinically evaluated and late-stage preclinical drug candidates. Its therapeutic reach extends across multiple disease areas, a testament to its privileged nature.
Oncology: Targeting the Machinery of Cancer
A prominent example of the successful application of a related scaffold is found in the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib .[4] While not a simple piperazine derivative, Talazoparib incorporates a 1-methyl-1H-1,2,4-triazol-5-yl group, highlighting the significance of this specific triazole isomer in achieving high-affinity binding to the PARP enzyme. The triazole moiety engages in crucial hydrogen bonding interactions within the enzyme's active site, contributing significantly to the compound's remarkable potency.[4] This example underscores the potential of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold as a starting point for the design of novel anticancer agents targeting DNA repair pathways and other oncogenic signaling cascades.
Central Nervous System (CNS) Disorders: Modulating Neurological Pathways
The piperazine moiety is a well-known "CNS-philic" scaffold, frequently incorporated into drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and its presence in numerous antipsychotic and antidepressant medications make it an attractive component for novel neurotherapeutics. The addition of the 1,2,4-triazole ring can further fine-tune the pharmacological profile, allowing for the development of agents with selective activity at various CNS receptors and transporters. Derivatives of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold are being explored for their potential in treating a range of neurological and psychiatric conditions.
Infectious Diseases: Combating Microbial Threats
Both the 1,2,4-triazole and piperazine rings are independently associated with antimicrobial and antifungal activity.[5] The combination of these two pharmacophores in the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold presents a promising avenue for the development of novel anti-infective agents. The triazole component can interfere with essential microbial enzymes, while the piperazine moiety can enhance cell wall penetration and disrupt membrane integrity.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold at several key positions allows for the systematic exploration of its structure-activity landscape. The following diagram illustrates the principal points of modification:
Caption: Workflow for the synthesis of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold.
Materials:
-
N-Boc-piperazine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Guanidinylation of N-Boc-piperazine.
-
To a solution of N-Boc-piperazine (1.0 eq) in DMF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(N',N''-di-Boc-carbamimidoyl)piperazine-1-carboxamidine.
-
-
Step 2: Cyclization and Deprotection.
-
To a solution of the guanidinylated intermediate from Step 1 (1.0 eq) in ethanol, add triethyl orthoformate (5.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours to effect deprotection.
-
Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to afford the hydrochloride salt of 1-(1H-1,2,4-triazol-5-yl)piperazine as a solid.
-
The free base can be obtained by neutralization with a suitable base and extraction.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Representative Bioactive Derivative: N-benzyl-4-(1H-1,2,4-triazol-5-yl)piperazine-1-carboxamide
This protocol describes the synthesis of a hypothetical bioactive derivative, illustrating how the parent scaffold can be further functionalized.
Materials:
-
1-(1H-1,2,4-triazol-5-yl)piperazine (from Protocol 1)
-
Benzyl isocyanate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(1H-1,2,4-triazol-5-yl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add benzyl isocyanate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-(1H-1,2,4-triazol-5-yl)piperazine-1-carboxamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Biological Activity of Representative Derivatives
The following table summarizes hypothetical biological data for a series of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, illustrating potential SAR trends.
| Compound ID | R¹ (Triazole) | R² (Piperazine) | Target | IC₅₀ (nM) |
| 1a | H | H | - | >10,000 |
| 2a | H | Benzyl | Kinase A | 520 |
| 2b | H | 4-Fluorobenzyl | Kinase A | 250 |
| 2c | H | 3,4-Dichlorobenzyl | Kinase A | 85 |
| 3a | CH₃ | 3,4-Dichlorobenzyl | Kinase A | 120 |
| 4a | H | 4-Piperonyl | GPCR B | 150 |
| 4b | H | 4-(2-methoxyphenyl) | GPCR B | 95 |
Conclusion: A Scaffold with a Bright Future
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties, coupled with its ability to engage in a multitude of interactions with biological targets, make it an attractive starting point for the design of novel therapeutics. The synthetic routes outlined in this guide provide a practical framework for accessing this scaffold and its derivatives. As our understanding of the intricate biology of disease continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activities of some fluorine- and piperazine-containing 1,2,4-triazole thione derivatives. (2015). ResearchGate. [Link]
-
Synthesis and SAR oft[1][5][6]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2007). PubMed. [Link]
-
The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2021). ResearchGate. [Link]
-
Synthesis and SAR ofT[1][5][6]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. (2013). PubMed. [Link]
-
Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. (2019). PubMed Central. [Link]
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). PubMed. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2020). MDPI. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]
-
SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. (n.d.). JournalAgent. [Link]
-
Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. (2014). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. / ChemInform, 2003 [sci-hub.box]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for synthesizing substituted 1-(1H-1,2,4-triazol-5-yl)piperazine
An Application Guide to the Synthesis of Substituted 1-(1H-1,2,4-triazol-5-yl)piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazolyl-Piperazine Scaffold
The 1-(1H-1,2,4-triazol-5-yl)piperazine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrogen bond-donating and -accepting triazole ring with the versatile and often pharmacokinetically favorable piperazine linker allows for multifaceted interactions with biological targets. This structure is famously exemplified by the antidepressant drug Trazodone, which highlights the scaffold's value in targeting central nervous system receptors.[1] The synthetic challenge lies in the controlled assembly of this bicyclic system, often requiring regioselective control and chemoselective transformations to incorporate desired substituents on both the triazole and piperazine rings.
This guide provides a detailed exploration of robust synthetic strategies, offering both convergent and linear approaches. We will delve into the mechanistic rationale behind key transformations, provide field-tested protocols, and offer insights into overcoming common synthetic hurdles.
Strategic Overview: Disconnection Approaches
The synthesis of the target scaffold can be broadly categorized into two strategic approaches, each with distinct advantages depending on the desired substitution pattern and the availability of starting materials.
Strategy A: Convergent Synthesis
This is the most common and flexible approach. It involves the independent synthesis of a substituted 1,2,4-triazole and a substituted piperazine, which are then coupled in a final step. This strategy is highly modular, allowing for the rapid generation of analogues by mixing and matching different triazole and piperazine building blocks.
Caption: Convergent synthesis workflow.
Strategy B: Linear Synthesis
In a linear approach, the triazole ring is constructed directly onto a precursor that already contains the piperazine moiety. This can be advantageous if the key piperazine-containing intermediate is readily accessible, but it is generally less flexible for diversification compared to the convergent strategy.
Caption: Linear synthesis workflow.
Strategy A: Detailed Protocols for Convergent Synthesis
This modular strategy is powerful for building libraries of compounds. We will dissect it into its three core components: synthesis of the triazole, functionalization of the piperazine, and the final coupling reaction.
Part 1: Synthesis of the 3-Substituted-1,2,4-triazole-5-thiol Core
A highly reliable method for constructing the 1,2,4-triazole ring is the cyclization of an acylthiosemicarbazide intermediate. This method allows for the introduction of a wide variety of substituents at the 3-position of the triazole ring, derived from the corresponding carboxylic acid.[2]
Mechanism Insight: The synthesis proceeds in two stages. First, a carboxylic acid hydrazide is reacted with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. Second, this linear precursor undergoes base-catalyzed intramolecular cyclization. The hydroxide ion deprotonates one of the amide nitrogens, which then attacks the thiocarbonyl carbon. Subsequent dehydration yields the aromatic 1,2,4-triazole-3-thiol ring.[2]
Protocol 1: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol demonstrates the synthesis of a triazole core from isonicotinic hydrazide and phenyl isothiocyanate.
Materials:
-
Isonicotinic hydrazide
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
Procedure:
-
Step 1: Formation of the Thiosemicarbazide Intermediate
-
In a 250 mL round-bottom flask, dissolve isonicotinic hydrazide (0.01 mol) in 50 mL of absolute ethanol.
-
Add phenyl isothiocyanate (0.01 mol) to the solution.
-
Reflux the mixture for 4-6 hours. The progress can be monitored by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase).
-
Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Base-Catalyzed Cyclization
-
To the dried thiosemicarbazide intermediate (0.005 mol), add 25 mL of a 2N aqueous NaOH solution.[2]
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated HCl to pH 5-6. This will precipitate the triazole-thiol product.
-
Collect the precipitate by filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Self-Validation:
-
TLC Monitoring: Track the disappearance of starting materials and the appearance of the intermediate and final product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic thiol proton may be visible in DMSO-d₆, and the C=S carbon signal will be present in the ¹³C NMR spectrum.
| Parameter | Value | Notes |
| Reactants | Isonicotinic hydrazide, Phenyl isothiocyanate | Equimolar amounts for intermediate formation. |
| Solvent | Ethanol, Water | Ethanol for step 1, aqueous base for step 2. |
| Base | 2N Sodium Hydroxide | Drives the intramolecular cyclization. |
| Reaction Time | 8-12 hours (total) | Monitored by TLC. |
| Work-up | Acidification (HCl) | Precipitates the final product. |
| Expected Yield | 70-85% | Dependent on purity of starting materials. |
Part 2: Selective Mono-functionalization of Piperazine
A primary challenge in working with piperazine is achieving selective mono-acylation or mono-alkylation, as the symmetrical diamine can easily react twice.[3] A reliable method involves using a protecting group like tert-butyloxycarbonyl (Boc).
Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)piperazine
-
Dissolve 1-(3-chlorophenyl)piperazine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected piperazine.
Part 3: Coupling of Triazole and Piperazine Moieties
The final step involves coupling the two heterocyclic cores. A common method is the S-alkylation of the triazole-thiol with a halo-functionalized piperazine, followed by reductive desulfurization if the direct C-N bond is desired. However, a more direct approach, analogous to the synthesis of Trazodone, involves alkylating a piperazine nitrogen with a triazolone derivative bearing a leaving group.[1][4]
For the 1-(triazol-5-yl)piperazine linkage, a key strategy involves converting an intermediate like a 5-amino-1,2,4-triazole to a diazonium salt, which can then be displaced by piperazine, or via direct nucleophilic aromatic substitution on a 5-halo-1,2,4-triazole.
A more straightforward assembly can be achieved by starting with a guanidine derivative that incorporates the piperazine moiety.
Strategy B: A Linear Approach via a Piperazine-Guanidine Precursor
This strategy builds the triazole ring from a guanidine that already contains the desired piperazine substituent. The reaction of nitrile imines with guanidine derivatives provides a regioselective pathway to functionalized 3-amino-1,2,4-triazoles.[5]
Mechanism Insight: This reaction is a [3+2] dipolar cycloaddition. A hydrazonoyl halide is treated with a base (like triethylamine) to generate a nitrile imine in situ. This highly reactive 1,3-dipole then reacts with the C=N double bond of the piperazinyl-guanidine. The regioselectivity is governed by the electronic properties of the dipole and the dipolarophile, leading specifically to the 3-(piperazinylamino)-1,2,4-triazole isomer.
Caption: Mechanism of [3+2] cycloaddition for triazole synthesis.
Protocol 3: Synthesis via [3+2] Cycloaddition
Materials:
-
1-Carbamimidoyl-4-phenylpiperazine (Piperazinyl-guanidine)
-
N'-(4-chlorophenyl)benzohydrazonoyl chloride (Hydrazonoyl halide precursor)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Step 1: Preparation of Piperazinyl-guanidine
-
This precursor can be synthesized by reacting 1-phenylpiperazine with a guanylating agent like S-methylisothiourea sulfate or cyanamide under appropriate conditions.
-
-
Step 2: In situ Generation of Nitrile Imine and Cycloaddition
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydrazonoyl chloride (1.0 eq) and the piperazinyl-guanidine (1.1 eq) in anhydrous THF.
-
Stir the solution at room temperature.
-
Slowly add triethylamine (1.2 eq) dropwise over 15 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, triethylamine hydrochloride will have precipitated. Filter the solid and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to yield the pure substituted 1-(1H-1,2,4-triazol-5-yl)piperazine derivative.
-
Self-Validation:
-
Reaction Monitoring: The formation of triethylamine hydrochloride precipitate is a visual indicator of reaction progress.
-
Spectroscopic Analysis: The final product's structure should be confirmed by NMR and MS. The disappearance of the hydrazonoyl chloride proton and the appearance of the triazole ring protons in the ¹H NMR spectrum are key indicators.
| Parameter | Value | Notes |
| Reactants | Hydrazonoyl Halide, Piperazinyl-guanidine | Guanidine in slight excess. |
| Base | Triethylamine | Used to generate the nitrile imine in situ. |
| Solvent | Anhydrous THF | Aprotic solvent is crucial to prevent hydrolysis. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Purification | Column Chromatography | Required to remove byproducts and unreacted starting material. |
| Expected Yield | 60-80% | Generally provides good yields with high regioselectivity.[5] |
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A (Convergent) | Strategy B (Linear) |
| Flexibility | High. Allows for rapid diversification by combining various pre-made triazole and piperazine cores. | Low to Moderate. Synthesis must be re-optimized for each new piperazine substituent. |
| Convergence | High. Key fragments are built separately, maximizing overall yield. | Low. A failure in any step of the linear sequence results in loss of all previous work. |
| Key Challenge | The final coupling step can be challenging and may require optimization. | Synthesis of the functionalized piperazine-guanidine precursor can be complex. |
| Best For | Library synthesis, Structure-Activity Relationship (SAR) studies. | Large-scale synthesis of a single, specific target molecule where the linear precursor is readily available. |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link][6][7]
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed Central. [Link][1][4]
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. [Link][5]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]
-
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. DergiPark. [Link][2]
Sources
- 1. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Structure-Activity Relationship (SAR) Studies of Triazolylpiperazine Compounds
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing robust Structure-Activity Relationship (SAR) studies for triazolylpiperazine-based compounds. The triazolylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and kinases. This document moves beyond a generic template, offering a logically structured narrative that emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data. Detailed, field-proven protocols for compound synthesis, biological evaluation, and data analysis are provided, supported by authoritative citations and visual aids to facilitate comprehension and implementation.
Introduction: The Strategic Imperative of SAR in Drug Discovery
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a fundamental concept in medicinal chemistry that systematically investigates how modifications to a molecule's structure influence its biological activity.[1][2][3][4] By designing and testing a series of structurally related compounds, researchers can identify the key chemical features responsible for a molecule's potency, selectivity, and pharmacokinetic properties.[1] This iterative process of design, synthesis, and testing provides a roadmap for optimizing lead compounds, enhancing therapeutic efficacy while minimizing undesirable side effects.[3][5]
The triazolylpiperazine moiety has emerged as a particularly valuable scaffold in modern drug discovery. Its constituent triazole and piperazine rings are prevalent in numerous clinically approved drugs and investigational agents. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets.[6] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile linker and a point for introducing diverse substituents to probe the chemical space around a biological target. The combination of these two rings creates a privileged scaffold with favorable physicochemical properties and synthetic tractability, making it an excellent starting point for SAR exploration.[7][8]
This guide will provide a comprehensive and actionable framework for conducting SAR studies on this important class of compounds.
Designing the Triazolylpiperazine Compound Library: A Multi-pronged Approach
A successful SAR study hinges on the thoughtful design of the analog library. The goal is to systematically explore the chemical space around the initial hit compound to understand which structural modifications lead to improved biological activity. A multi-pronged approach, incorporating systematic modification, bioisosteric replacement, and scaffold hopping, is often the most effective strategy.
Systematic Modification of the Core Scaffold
The initial phase of an SAR study typically involves systematic modifications at various positions of the triazolylpiperazine scaffold. This allows for a broad understanding of the steric and electronic requirements for biological activity. Key areas for modification include:
-
Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly impact target engagement. Exploration should include a variety of functional groups with differing electronic properties (electron-donating and electron-withdrawing) and steric bulk.
-
Substituents on the Piperazine Ring: The nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide range of substituents. Modifications at these positions can influence solubility, cell permeability, and interactions with the biological target.
-
Linker Modification: If a linker exists between the triazolylpiperazine core and another part of the molecule, its length, rigidity, and chemical nature should be systematically varied.
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties.[9][10][11] This approach can be used to enhance potency, improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), reduce toxicity, and overcome drug resistance.[9][12][13]
For triazolylpiperazine compounds, common bioisosteric replacements include:
-
Triazole Ring Analogs: Replacing the 1,2,4-triazole ring with other five-membered heterocycles such as oxadiazoles, thiadiazoles, or imidazoles can modulate the electronic and hydrogen-bonding properties of the molecule.[10]
-
Piperazine Ring Analogs: The piperazine ring can be replaced with other cyclic amines, such as homopiperazine or morpholine, to alter the basicity and conformational flexibility of the scaffold.
-
Functional Group Mimics: Replacing key functional groups on the substituents with their bioisosteres can fine-tune the molecule's properties. For example, a carboxylic acid could be replaced with a tetrazole to improve metabolic stability and cell permeability.
Scaffold Hopping: Exploring Novel Chemical Space
Scaffold hopping is a more adventurous strategy that aims to identify isofunctional molecules with entirely different core structures.[14][15][16] This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.[15][17] Computational methods, such as virtual screening and pharmacophore modeling, are often employed to identify promising new scaffolds that retain the key binding interactions of the original triazolylpiperazine hit.[14]
Experimental Protocols: From Synthesis to Biological Evaluation
The following section provides detailed, step-by-step protocols for the synthesis of triazolylpiperazine analogs and their subsequent biological evaluation. These protocols are designed to be robust and reproducible, with built-in quality control measures.
General Protocol for the Synthesis of Triazolylpiperazine Analogs
The synthesis of a library of triazolylpiperazine analogs can often be achieved through a modular and convergent synthetic strategy. A common approach involves the preparation of key triazole and piperazine intermediates that can be coupled in the final steps to generate the desired analogs.[7][18]
Protocol 3.1.1: Synthesis of a 3,4,5-trisubstituted 1,2,4-triazole Intermediate
This protocol describes a general method for the synthesis of a versatile triazole intermediate that can be further functionalized.[18]
Materials:
-
Substituted thioisocyanate
-
Hydrazine hydrate
-
Appropriate aldehyde or ketone
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Step 1: Formation of Thiosemicarbazide. To a solution of the substituted thioisocyanate in ethanol, add hydrazine hydrate dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The resulting thiosemicarbazide precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization to form the Triazole Ring. To a suspension of the thiosemicarbazide in ethanol, add the appropriate aldehyde or ketone and a catalytic amount of a suitable acid (e.g., acetic acid). Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Oxidation (if necessary). Depending on the desired substitution pattern, an oxidation step may be required. This can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium permanganate.
-
Step 4: Purification. The crude triazole intermediate can be purified by recrystallization or column chromatography on silica gel.
Protocol 3.1.2: Coupling of the Triazole Intermediate with a Piperazine Moiety
This protocol outlines the coupling of the synthesized triazole intermediate with a functionalized piperazine.
Materials:
-
Synthesized triazole intermediate (e.g., with a leaving group like a halogen)
-
Substituted piperazine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Step 1: Reaction Setup. To a solution of the triazole intermediate in the chosen solvent, add the substituted piperazine and the base.
-
Step 2: Reaction. Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel to yield the final triazolylpiperazine analog.
Characterization: The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: A Tiered Assay Cascade
A tiered approach to biological evaluation is recommended to efficiently screen the synthesized library and prioritize compounds for further investigation.
Diagram: Tiered Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of triazolylpiperazine compounds.
Protocol 3.2.1: Primary Target-Based Assay (Example: GPCR Functional Assay)
This protocol describes a common functional assay for evaluating the activity of compounds on a G-protein coupled receptor (GPCR).[19][20][21][22]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay-specific reagents (e.g., for measuring cAMP or calcium flux)
-
Test compounds (dissolved in DMSO)
-
Positive and negative control compounds
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding. Seed the HEK293 cells expressing the target GPCR into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Step 2: Compound Addition. Prepare serial dilutions of the test compounds and controls. Add the compounds to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Step 3: Signal Detection. Add the assay-specific detection reagents according to the manufacturer's instructions.
-
Step 4: Data Acquisition. Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Step 5: Data Analysis. Calculate the percentage of inhibition or activation relative to the controls.
Protocol 3.2.2: Kinase Selectivity Profiling
For compounds targeting kinases, it is crucial to assess their selectivity across the kinome to identify potential off-target effects.[23][24][25]
Materials:
-
A panel of purified kinases
-
Substrate for each kinase
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagents
Procedure:
-
Step 1: Assay Setup. In a multi-well plate, add the kinase, its substrate, and the test compound at a fixed concentration (e.g., 1 µM).
-
Step 2: Kinase Reaction Initiation. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time.
-
Step 3: Signal Detection. Stop the reaction and add the detection reagents to measure kinase activity (e.g., using a radiometric, fluorescence, or luminescence-based method).
-
Step 4: Data Analysis. Calculate the percentage of inhibition for each kinase. The results are often visualized as a kinome map.
Protocol 3.2.3: In Vitro ADME Assays
Early assessment of ADME properties is critical to ensure that potent and selective compounds have the potential to become successful drugs.[26][27][28][29][30]
-
Aqueous Solubility: Determined by methods such as nephelometry or UV-Vis spectroscopy after incubating the compound in a buffered solution.
-
Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Metabolic Stability (Microsomes or Hepatocytes): The compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance is monitored over time by LC-MS/MS.
Data Analysis and SAR Interpretation: From Raw Data to Actionable Insights
The data generated from the biological assays must be carefully analyzed to establish clear Structure-Activity Relationships.
Quantitative Data Summarization
All quantitative data, such as IC₅₀/EC₅₀ values, selectivity data, and ADME parameters, should be summarized in clearly structured tables for easy comparison across the analog series.
Table 1: Example SAR Data for a Series of Triazolylpiperazine Analogs
| Compound ID | R¹ Substituent | R² Substituent | Target IC₅₀ (nM) | Kinase X IC₅₀ (nM) | Metabolic Stability (t½, min) |
| Lead-1 | H | Phenyl | 500 | 250 | 15 |
| Analog-1a | 4-F-Phenyl | Phenyl | 250 | 300 | 20 |
| Analog-1b | 4-Cl-Phenyl | Phenyl | 100 | 200 | 25 |
| Analog-2a | H | 2-Pyridyl | 600 | 150 | 10 |
| Analog-2b | H | 4-Pyridyl | 450 | 200 | 18 |
Computational Modeling and QSAR
Computational tools can provide valuable insights into the observed SAR and guide the design of the next generation of analogs.[1][31][32][33][34]
-
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of the triazolylpiperazine analogs and rationalize the observed SAR.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity.[33][35] These models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.
Diagram: SAR-Guided Drug Discovery Cycle
Caption: The iterative cycle of SAR-guided drug discovery.
Conclusion: A Pathway to Optimized Lead Compounds
A well-designed SAR study is a cornerstone of successful drug discovery. By systematically exploring the chemical space around a triazolylpiperazine hit compound, researchers can gain a deep understanding of the structural requirements for optimal biological activity. The integration of rational compound design, efficient chemical synthesis, a tiered biological evaluation cascade, and insightful data analysis provides a powerful engine for the optimization of lead compounds. The protocols and strategies outlined in this guide offer a robust framework for researchers to confidently navigate the complexities of SAR studies and accelerate the development of novel therapeutics.
References
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
- Kumaresan, S., Singh, J., Acharya, A., Yadav, M., & Guchhait, S. K. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS).
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- Selvita. In Vitro ADME.
- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- BioSolveIT. Scaffold Hopping.
- SpiroChem. Bioisosteric Replacement Strategies.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Schneider, G. (2024, May 27). Scaffold hopping.
- PharmaLegacy. In Vitro ADME Studies.
- Drug Design Org. Bioisosterism.
- Concept Life Sciences. In Vitro ADME Assays.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Bajorath, J. (2021). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Future Medicinal Chemistry, 13(1), 5–8.
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1–8.
- Slideshare. Scaffold hopping in drug development ppt.
- Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support.
- Monash University. Structure-activity relationship (SAR) study designs.
- Richard, A. M., Rabinowitz, J. R., & Waters, M. D. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity.
- Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services.
- MDPI. (2022). Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. Axioms, 11(6), 264.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
- ResearchGate. The Use of Qsar and Computational Methods in Drug Design.
- Archana, A. (2021). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Drug Research (Stuttgart), 71(4), 199–203.
- ResearchGate. Click inspired synthesis of piperazine-triazolyl sugar-conjugates as potent anti-Hela activity.
- Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?
- Hep Journals. Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR).
- Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
- Ursu, O., & Bologa, C. G. (2015). QSAR modeling of GPCR ligands: Methodologies and examples of applications. Current Topics in Medicinal Chemistry, 15(20), 2025–2038.
- JoVE. (2024, October 10). Video: Structure-Activity Relationships and Drug Design.
- Drug Design Org. Structure Activity Relationships.
- MDPI. (2020). Towards Sentinel-1 SAR Analysis-Ready Data: A Best Practices Assessment on Preparing Backscatter Data for the Cube. Remote Sensing, 12(11), 1786.
- Synspective. (2024, February 8). How to Utilize SAR data: An Introduction to Visualization with QGIS.
- Foster, S. R., & Wold, E. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 653, 1–25.
- Esri. Work with synthetic aperture radar data—Imagery Workflows.
- Esri. (2023, February 24). Take your analysis to the next level with SAR.
- YouTube. (2020, July 10). Two-Part SAR Webinar: Part 2- Applications of SAR Data in GIS Environments.
- Zhou, C., & Wang, Z. (2012). Recent researches in triazole compounds as medicinal drugs. Current Medicinal Chemistry, 19(2), 239–280.
- Newcastle University. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(15), 3497–3501.
- ResearchGate. (2025, August 9). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
- MDPI. (2022).
- PubMed. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 546–558.
- ResearchGate. (2025, August 5). An overview of triazoloquinazolines: Pharmacological significance and recent developments.
- National Institutes of Health. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 59(17), 7991–8006.
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. monash.edu [monash.edu]
- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Video: Structure-Activity Relationships and Drug Design [jove.com]
- 6. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. drughunter.com [drughunter.com]
- 11. Bioisosterism - Drug Design Org [drugdesign.org]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosolveit.de [biosolveit.de]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. Scaffold hopping in drug development ppt | PPTX [slideshare.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. kinaselogistics.com [kinaselogistics.com]
- 26. selvita.com [selvita.com]
- 27. criver.com [criver.com]
- 28. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 29. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 30. In Vitro ADME Assays [conceptlifesciences.com]
- 31. Strategies for the use of computational SAR methods in assessing genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR) [journal.hep.com.cn]
- 35. researchgate.net [researchgate.net]
Methodology for Assessing the Herbicidal Activity of 1-(1H-1,2,4-triazol-5-yl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the herbicidal potential of the novel compound, 1-(1H-1,2,4-triazol-5-yl)piperazine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful assessment. We will explore both in vitro and in vivo methodologies, designed to be self-validating and grounded in established scientific principles.
Introduction: The Promise of Triazole-Piperazine Conjugates in Herbicide Discovery
The relentless challenge of weed management in agriculture necessitates the continuous discovery of new herbicidal compounds with novel modes of action. The 1,2,4-triazole moiety is a well-established pharmacophore in agrochemicals, with many derivatives exhibiting potent herbicidal activity.[1][2] Triazole-based herbicides are known to act on various essential plant enzymes, primarily acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO), leading to the disruption of amino acid synthesis or chlorophyll and heme production, respectively.[3]
The piperazine ring, a common scaffold in medicinal chemistry, is known to enhance the bioavailability and solubility of drug candidates.[4] Its incorporation into a triazole structure presents an intriguing opportunity to develop novel herbicides with potentially improved efficacy and unique properties. This document outlines a systematic approach to characterize the herbicidal activity of 1-(1H-1,2,4-triazol-5-yl)piperazine, a compound that synergistically combines these two key chemical features.
Proposed Mode of Action: A Starting Point for Investigation
Based on the prevalence of ALS and PPO inhibition among 1,2,4-triazole herbicides, it is hypothesized that 1-(1H-1,2,4-triazol-5-yl)piperazine may act on one of these targets.[3] Therefore, the initial in vitro assays will be designed to investigate these potential mechanisms. The whole-plant assays will then serve to confirm the in vitro findings and evaluate the compound's broader herbicidal efficacy and selectivity.
Part 1: In Vitro Assessment of Herbicidal Activity
In vitro assays offer a rapid and cost-effective method for initial screening and mode of action studies.[5] These assays are performed in a controlled environment, minimizing the variables encountered in whole-plant studies.
Plant Cell Suspension Culture Assay
This assay provides a sensitive and high-throughput method to assess the direct cytotoxic effects of the test compound on plant cells.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell suspension culture (e.g., from Arabidopsis thaliana or a relevant crop/weed species) is critical. A well-characterized, rapidly growing cell line ensures reproducibility.
-
Concentration Range: A broad concentration range of the test compound is used to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Positive Controls: Including herbicides with known modes of action (e.g., chlorsulfuron for ALS inhibition, fomesafen for PPO inhibition) allows for comparative analysis and potential mode of action elucidation.
-
Viability Assay: The use of a reliable viability indicator, such as 2,3,5-triphenyltetrazolium chloride (TTC) or Evans blue staining, provides a quantitative measure of cell death.
Protocol:
-
Cell Culture Maintenance: Maintain a healthy, actively growing plant cell suspension culture in a suitable liquid medium (e.g., Murashige and Skoog) under controlled conditions (temperature, light, and agitation).
-
Compound Preparation: Prepare a stock solution of 1-(1H-1,2,4-triazol-5-yl)piperazine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Treatment: In a 96-well microplate, add a defined volume of the cell suspension to each well. Add the test compound dilutions, positive controls, and a solvent control.
-
Incubation: Incubate the microplate under the same conditions as the stock culture for a defined period (e.g., 72 hours).
-
Viability Assessment (TTC Assay):
-
Add TTC solution to each well and incubate in the dark.
-
Living cells with active mitochondrial respiration will reduce the colorless TTC to red formazan.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 485 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the IC50 value using a suitable statistical software.
Table 1: Experimental Parameters for Plant Cell Suspension Culture Assay
| Parameter | Recommended Value | Rationale |
| Cell Line | Arabidopsis thaliana (or species of interest) | Well-characterized and readily available. |
| Initial Cell Density | 1 x 10^5 cells/mL | Ensures logarithmic growth during the assay. |
| Test Compound Conc. | 0.1 µM to 1000 µM (logarithmic series) | Covers a wide range to accurately determine IC50. |
| Positive Controls | Chlorsulfuron (1 µM), Fomesafen (1 µM) | Known inhibitors of ALS and PPO, respectively. |
| Incubation Time | 72 hours | Allows for sufficient cell division and compound effect. |
| Viability Assay | TTC | Reliable and quantifiable measure of metabolic activity. |
Experimental Workflow for In Vitro Plant Cell Culture Assay
Caption: Workflow for in vitro herbicidal activity assessment.
Enzyme Inhibition Assays (ALS and PPO)
If the cell culture assay indicates significant activity, targeted enzyme assays can help to confirm the mode of action.
Causality Behind Experimental Choices:
-
Enzyme Source: Purified or partially purified enzymes from a plant source are essential for accurate and specific inhibition studies.
-
Substrate Concentration: Using a substrate concentration close to the Michaelis-Menten constant (Km) allows for sensitive detection of competitive inhibitors.
-
Assay Method: The choice of a colorimetric or fluorometric assay provides a quantifiable output that is proportional to enzyme activity.
Protocol (General Outline):
-
Enzyme Extraction: Extract and partially purify ALS or PPO from a suitable plant source (e.g., young spinach or pea leaves).
-
Assay Reaction: In a microplate, combine the enzyme preparation, buffer, necessary cofactors, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the specific substrate for the enzyme (e.g., pyruvate for ALS, protoporphyrinogen IX for PPO).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric measurement of acetolactate for ALS, or the fluorescent product protoporphyrin IX for PPO).
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the compound. Determine the IC50 value.
Part 2: In Vivo Assessment of Herbicidal Activity
Whole-plant assays are crucial for evaluating the practical herbicidal potential of a compound, including its uptake, translocation, and effects on different plant species.[6]
Whole Plant Greenhouse Screening
This is the definitive test to determine the herbicidal efficacy and selectivity of the compound under more realistic conditions.
Causality Behind Experimental Choices:
-
Plant Species Selection: A diverse range of monocotyledonous (e.g., barnyardgrass, corn) and dicotyledonous (e.g., velvetleaf, soybean) weed and crop species should be tested to assess the herbicidal spectrum and crop safety.
-
Application Method: Both pre-emergence (applied to the soil before weed emergence) and post-emergence (applied to the foliage of emerged weeds) applications are necessary to understand the compound's primary mode of entry and effectiveness.
-
Dosage Rates: A range of application rates, typically expressed in grams of active ingredient per hectare (g a.i./ha), is used to determine the effective dose and identify any dose-dependent effects.
-
Environmental Control: Conducting the screening in a controlled greenhouse environment minimizes variability due to weather conditions and ensures consistent results.
-
Visual Assessment: A standardized rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete plant death) is used for consistent and objective evaluation of phytotoxicity.
Protocol:
-
Plant Propagation: Grow the selected plant species in pots containing a standardized soil mix in a greenhouse.
-
Pre-emergence Application:
-
Sow the seeds of the test species in pots.
-
Immediately after sowing, apply the test compound solution evenly to the soil surface using a calibrated sprayer.
-
Include an untreated control and a commercial standard herbicide for comparison.
-
-
Post-emergence Application:
-
Grow the test plants to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution as a foliar spray, ensuring uniform coverage.
-
Include an untreated control and a commercial standard.
-
-
Greenhouse Maintenance: Maintain the pots in the greenhouse under optimal conditions for plant growth (temperature, humidity, light, and watering).
-
Efficacy Assessment:
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a 0-100% rating scale to quantify the level of injury.
-
-
Data Analysis: Analyze the data to determine the effective dose for weed control and the margin of safety for crop species.
Table 2: Key Parameters for Whole Plant Greenhouse Screening
| Parameter | Recommendation | Rationale |
| Plant Species | Barnyardgrass, Velvetleaf, Corn, Soybean | Represents major monocot and dicot weeds and crops. |
| Growth Stage (Post) | 2-3 leaf stage | Young, actively growing plants are more susceptible. |
| Application Rates | 50, 100, 250, 500 g a.i./ha | Determines the dose-response relationship. |
| Application Method | Pre- and Post-emergence | Assesses different routes of uptake and activity. |
| Assessment Intervals | 3, 7, 14, 21 Days After Treatment | Tracks the progression of herbicidal symptoms. |
| Evaluation | Visual Phytotoxicity Rating (0-100%) | Standardized method for quantifying herbicidal effect. |
Experimental Workflow for Whole Plant Greenhouse Screening
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine
This guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming a 5-substituted-1,2,4-triazole ring attached to a piperazine moiety?
A1: The construction of this scaffold typically involves a cyclization reaction where the piperazine group is already attached to one of the precursors. Common strategies include the reaction of a piperazine-derived intermediate, such as a piperazine-1-carbohydrazide, with a source for the final carbon and nitrogen atoms of the triazole ring. Another prominent route involves reacting a suitable piperazine derivative with a pre-formed triazole precursor. Key methods for 1,2,4-triazole synthesis in general include the Pellizzari and Einhorn-Brunner reactions, as well as modern cycloaddition approaches.[1] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is the most significant side reaction that typically lowers the yield in this synthesis, and why does it occur?
A2: The most frequently encountered side reaction is the formation of a 1,3,4-oxadiazole isomer.[2][3] This occurs because the reaction intermediate, often an acylamidrazone or a similar species, has two potential nucleophiles that can attack the carbonyl carbon during the cyclization step. The desired pathway involves the attack of the terminal hydrazine nitrogen to form the 1,2,4-triazole. However, under certain conditions, particularly with harsh dehydrating agents or high temperatures, the oxygen atom can attack, leading to the formation of the thermodynamically stable 1,3,4-oxadiazole ring and elimination of an amine moiety.[3]
Q3: Are there any "green" or more environmentally friendly approaches to consider for this synthesis?
A3: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. Microwave-assisted synthesis is a notable technique that can significantly reduce reaction times and energy consumption, often leading to improved yields and fewer side products.[1][4] Furthermore, developing metal-free reaction conditions or using catalytic amounts of less toxic metals can also enhance the environmental profile of the synthesis.[1][5] The choice of solvent is also critical; replacing hazardous solvents like DMF with greener alternatives like DMSO or even water, where possible, is a key consideration.[6][7]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: The final yield of 1-(1H-1,2,4-triazol-5-yl)piperazine is consistently low or non-existent.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended time, consider gradually increasing the reaction temperature or extending the reaction duration.[2] Microwave irradiation can be an effective alternative to conventional heating to accelerate the reaction.[4]
-
-
Potential Cause 2: Impure or Wet Starting Materials. Reagents like hydrazides can be hygroscopic, and the presence of water can promote hydrolysis of starting materials or intermediates.[2][3]
-
Potential Cause 3: Thermal Decomposition. The desired product or critical intermediates may be decomposing at the reaction temperature.
-
Solution: If you suspect decomposition (e.g., formation of a complex mixture of byproducts), attempt the reaction at a lower temperature for a longer period.[2]
-
Problem 2: Spectroscopic analysis (NMR, MS) confirms the presence of a significant amount of the 1,3,4-oxadiazole byproduct.
-
Potential Cause: Reaction Conditions Favor Oxadiazole Formation. As discussed in the FAQs, this is a common competing cyclization pathway.[3] This is often exacerbated by overly acidic conditions or high temperatures.
-
Solution 1: Maintain Strictly Anhydrous Conditions. The presence of water can sometimes influence the reaction pathway. Ensure all glassware, solvents, and reagents are completely dry.[2]
-
Solution 2: Optimize Temperature. Lowering the reaction temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[2]
-
Solution 3: Modify the Catalyst/Reagent. The choice of cyclizing or dehydrating agent is critical. Avoid overly harsh dehydrating agents. In some syntheses, specific catalysts are known to favor triazole formation.[3]
-
Problem 3: The crude product is difficult to purify, showing streaking on TLC plates or being hard to separate from byproducts via column chromatography.
-
Potential Cause: High Polarity and Basicity. The product contains both a triazole and a piperazine ring, making it quite polar and basic. This can lead to strong interactions with silica gel, causing poor separation.
-
Solution 1: Use a Modified Mobile Phase. For column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel and improves peak shape.
-
Solution 2: Purification via Salt Formation. A highly effective method for purifying basic compounds is to convert the product into a salt.[1] Dissolve the crude material in a suitable solvent (e.g., isopropanol, ethanol) and add an acid (e.g., HCl in isopropanol, acetic acid) to precipitate the corresponding salt. The salt can then be filtered, washed with a non-polar solvent to remove impurities, and then neutralized with a base to recover the purified free base.[8]
-
Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Key Consideration |
| Temperature | Too Low | Incomplete reaction, low yield. | Monitor reaction progress via TLC/LC-MS. |
| Optimal | Maximized yield and minimized byproducts. | Typically determined empirically. | |
| Too High | Decomposition or formation of 1,3,4-oxadiazole.[2] | Observe for charring or new byproduct spots on TLC. | |
| Reaction Time | Too Short | Incomplete reaction, low yield. | Ensure the disappearance of starting materials. |
| Too Long | Potential for product degradation or side reactions. | Stop the reaction once the product is maximized. | |
| Solvent | Protic/Wet | May cause hydrolysis or favor side reactions.[3] | Use high-purity, anhydrous solvents. |
| Aprotic/Anhydrous | Generally favors the desired cyclization.[2] | Ensure compatibility with all reagents. |
Visualizations and Workflows
Reaction Mechanism: Triazole vs. Oxadiazole Formation
The diagram below illustrates the critical cyclization step from a common intermediate. The desired pathway (green arrow) leads to the 1,2,4-triazole, while the competing pathway (red arrow) results in the undesired 1,3,4-oxadiazole side product.
Caption: Competing pathways in 1,2,4-triazole synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
Optimized Experimental Protocol (Example)
This protocol describes a representative synthesis and incorporates best practices to maximize yield. Note: This is a generalized procedure and may require optimization for your specific starting materials.
Step 1: Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents for the reaction. If necessary, distill solvents over an appropriate drying agent.
-
Confirm the purity of all starting materials. Recrystallize if necessary.
Step 2: Cyclization Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve your piperazine-derived precursor (e.g., a carbohydrazide) in a suitable anhydrous solvent (e.g., ethanol, acetic acid).
-
Add the cyclization reagent (e.g., an orthoester or cyanogen bromide).
-
Heat the reaction mixture to the optimized temperature (e.g., reflux). Use an oil bath for stable temperature control.
-
Monitor the reaction every 1-2 hours by TLC. Visualize spots using UV light and/or an appropriate stain (e.g., potassium permanganate).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic starting materials or byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 4: Purification
-
Attempt purification by flash column chromatography on silica gel. Start with a non-polar eluent and gradually increase the polarity. Consider using an eluent system containing a small percentage of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).
-
Alternative (Salt Formation): If chromatography is unsuccessful, dissolve the crude product in a minimal amount of an alcohol (e.g., isopropanol). Slowly add a solution of HCl in isopropanol until precipitation is complete.
-
Filter the resulting solid (the hydrochloride salt), wash with cold diethyl ether, and dry under vacuum.
-
To recover the free base, dissolve the salt in water, basify with 1M NaOH until pH > 10, and extract with an organic solvent like dichloromethane. Dry the combined organic extracts and concentrate to yield the purified product.
Step 5: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
References
- side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem.
- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles - Benchchem.
- Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles - Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- synthesis of 1,2,4 triazole compounds - ISRES.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd.
- common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
- (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity - ResearchGate.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.
- (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate.
- Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review.
- Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02145F.
- First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][2][4][9]triazoles - DOI. Available at:
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isres.org [isres.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(1H-1,2,4-triazol-5-yl)piperazine in Assays
Welcome to the technical support resource for 1-(1H-1,2,4-triazol-5-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during in vitro and in vivo experimentation. As Senior Application Scientists, we have structured this center to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to make informed decisions in your experimental design.
Compound Profile: Understanding the "Why" of Solubility
1-(1H-1,2,4-triazol-5-yl)piperazine is a heterocyclic molecule featuring two key moieties that dictate its solubility behavior: a piperazine ring and a 1,2,4-triazole ring.[1][2][3] The piperazine ring contains two nitrogen atoms, one of which is a secondary amine, conferring basic properties to the molecule. The 1,2,4-triazole ring is aromatic and weakly basic.[4][5] This dual nature means its aqueous solubility is highly dependent on the pH of the medium.
At neutral or alkaline pH, the molecule is predominantly in its neutral, free-base form, which is less polar and thus less soluble in water. As the pH decreases, the basic nitrogen atoms, primarily on the piperazine ring, become protonated. This ionization results in a positively charged species (a cation) that is significantly more polar and, therefore, more readily solvated by water molecules, leading to a substantial increase in solubility. Understanding this pH-dependent ionization is the first and most critical step in resolving solubility problems.
| Property | Value | Source |
| Molecular Formula | C6H11N5 | [2] |
| Molecular Weight | 153.19 g/mol | [2] |
| Key Structural Features | Basic Piperazine Ring, Aromatic 1,2,4-Triazole Ring | [1][3] |
| Predicted pKa (Protonated) | ~2.5 (for triazolium ion) | [6] |
| Predicted pKa (Neutral) | ~10.2 (for triazole deprotonation) | [6] |
| Expected Solubility Driver | Protonation of basic nitrogens at acidic pH | [7][8] |
Visualizing pH-Dependent Solubility
The following diagram illustrates how adjusting the pH of the assay buffer directly impacts the ionization state and, consequently, the aqueous solubility of 1-(1H-1,2,4-triazol-5-yl)piperazine.
Caption: Effect of pH on Compound Ionization and Solubility
Troubleshooting Quick Guide
| Observed Problem | Probable Cause(s) | Recommended First-Line Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. The final concentration exceeds the compound's solubility at the buffer's pH. 2. The buffer pH is too high (neutral or alkaline), favoring the insoluble free-base form. | 1. Lower the pH of the final aqueous buffer to < 6.0. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it doesn't affect the assay. 3. Decrease the final concentration of the compound. |
| Compound fails to dissolve in initial solvent (e.g., water, PBS). | The compound is likely the free-base form, which has very low intrinsic aqueous solubility. | Do not use water or neutral PBS as the primary solvent. Prepare a concentrated stock in 100% DMSO, then dilute into an acidic buffer. |
| Cloudiness or haze appears over time in the assay plate. | The compound is slowly precipitating out of a supersaturated solution. This can happen if the initial dissolution was forced (e.g., with heat) or if the buffer's capacity is exceeded. | 1. Confirm the buffer pH is stable and sufficiently low. 2. Reduce the final compound concentration. 3. Consider using a solubility enhancer like a cyclodextrin (see Advanced Strategies). |
| Inconsistent assay results or poor dose-response curve. | Undissolved microscopic particles are affecting the assay readout (e.g., light scattering, nonspecific binding). The effective concentration is lower than the nominal concentration. | Filter the final solution through a 0.22 µm syringe filter after dilution and before adding to the assay. Re-evaluate the entire solubilization protocol, starting with pH adjustment. |
Frequently Asked Questions (FAQs)
Q1: My compound crashed out immediately when I diluted my 10 mM DMSO stock into my pH 7.4 assay buffer. What is the best way to fix this?
This is the most common issue and occurs because the neutral pH of the buffer causes the compound to convert from a DMSO-solvated state to its poorly soluble free-base form. The key is to ensure the final aqueous environment is acidic.
Causality: At pH 7.4, the basic nitrogens on the piperazine ring are largely deprotonated and neutral. This low polarity form prefers to self-associate and precipitate rather than interact with water. By lowering the pH, you force the equilibrium towards the protonated, highly polar, and thus water-soluble, salt form.[7]
Step-by-Step Protocol:
-
Prepare an Acidic Buffer: Prepare your assay buffer as usual, but adjust the final pH to a value between 4.0 and 5.5 using dilute HCl.
-
Serial Dilution: Perform an intermediate dilution of your 10 mM DMSO stock into the acidic buffer. For example, dilute 1:10 into the acidic buffer to create a 1 mM solution. This solution should remain clear.
-
Final Dilution: Use this clear 1 mM intermediate stock to make your final dilutions for your assay. This stepwise dilution prevents the compound from experiencing a sudden, drastic change in solvent environment.
-
Verification: Always include a vehicle control in your assay that contains the same final concentration of DMSO and the same buffer pH as your test wells to ensure the solvent and pH are not affecting the biological outcome.
Q2: What is the optimal pH for solubilizing this compound, and are there any risks to my assay?
Based on its structure containing a 1,2,4-triazole and a piperazine moiety, the optimal pH for maximum solubility will be in the acidic range, typically pH 3.0 to 6.0 .[7][8] In this range, the compound will be fully protonated and exist as its most soluble salt form.
Considerations & Assay Integrity:
-
Protein Stability: Ensure the proteins or enzymes in your assay are stable and active at the selected acidic pH. Run a control experiment to test enzyme/protein function at the lower pH before proceeding with your compound screen.
-
Cell Viability: For cell-based assays, maintaining a pH below ~6.5 for extended periods can be cytotoxic. You may need to find a compromise pH (e.g., 6.8-7.0) and accept a lower top concentration of your compound, or limit the exposure time.
-
Buffer Capacity: Use a buffer with a pKa close to your target pH (e.g., MES for pH 6.0, Acetate for pH 4.5) to ensure the pH remains stable throughout the experiment.
Q3: I need to use a high concentration of the compound, and pH adjustment alone is not enough. Can I use co-solvents?
Yes. Co-solvents are a powerful tool when used correctly. The goal of a co-solvent is to reduce the polarity of the bulk solvent (water), making it more favorable for the solute to remain dissolved.[9][10]
Common Co-solvents & Best Practices:
-
DMSO (Dimethyl Sulfoxide): The most common choice for stock solutions. However, final concentrations in assays should typically be kept below 0.5% (v/v), as higher levels can be toxic to cells or inhibit enzymes.
-
Ethanol: Can be used, but it is more volatile and can have more pronounced effects on protein structure.
-
PEGs (Polyethylene Glycols, e.g., PEG-400): Can significantly enhance solubility but also increase the viscosity of the solution. They are often used in formulation development.
-
NMP (N-Methyl-2-pyrrolidone): A strong solvent, but its use in biological assays should be carefully validated due to potential toxicity.
Protocol for Co-Solvent Optimization:
-
Prepare your compound in 100% DMSO at a high concentration (e.g., 50 mM).
-
Prepare several versions of your acidic assay buffer (e.g., pH 5.0) containing varying final percentages of DMSO (e.g., 1%, 2%, 5%).
-
Dilute your compound stock into each co-solvent buffer to your target concentration.
-
Observe for precipitation immediately and after 1-2 hours.
-
Crucially, run parallel vehicle controls to test the effect of 1%, 2%, and 5% DMSO on your assay's health (e.g., cell viability, enzyme kinetics) to find the highest tolerable percentage.
Troubleshooting Workflow: A Decision Guide
This diagram provides a logical pathway for systematically addressing solubility issues with 1-(1H-1,2,4-triazol-5-yl)piperazine.
Caption: Systematic Workflow for Troubleshooting Solubility
Advanced Solubility Enhancement Strategies
If the fundamental approaches of pH and co-solvent manipulation are insufficient, more advanced formulation techniques may be required. These methods are typically employed during later-stage development but can be adapted for challenging discovery assays.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like the free-base form of your compound, forming an inclusion complex that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Use of Different Salt Forms: While you may have the free base or a hydrochloride salt, other salt forms (e.g., mesylate, sulfate, tartrate) can have vastly different crystal lattice energies and, therefore, different aqueous solubilities.[7] This typically requires synthesis or custom ordering but can be a definitive solution.
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a solid-state polymer matrix, which prevents it from forming a stable, low-solubility crystal lattice.[11] While primarily a pharmaceutical manufacturing technique, the principle of avoiding crystallinity is key.
For assistance with these advanced methods, please contact our formulation science department.
References
- 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine - Smolecule. (n.d.).
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine - chemBlink. (n.d.).
- Chapter 2: Tactics to Improve Solubility. (2021). Royal Society of Chemistry Publishing.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma.
- Piperazine,1-(1H-1,2,4-triazol-5-yl)- - CAS:74964-11-7. (n.d.). Sunway Pharm Ltd.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Techniques to improve the solubility of poorly soluble drugs. (2015).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.).
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 23). Journal of Medicinal Chemistry.
-
Determination of pKa of Triazolo[5,1-c][1][8][12]triazines in Non-Aqueous Media by Potentiometric Titration. (n.d.).
- A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (n.d.).
- Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023, May 19). Semantic Scholar.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025).
- 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H - CAS Common Chemistry. (n.d.).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25).
- Synthesis and biological evaluation of novel phenanthridinyl piperazine triazoles via click chemistry as anti-proliferative agents. (2014).
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one. (n.d.).
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI.
- 1,2,4-Triazole - Wikipedia. (n.d.).
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.-Triazol-4-yl). (n.d.). MDPI.
Sources
- 1. Buy 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine [smolecule.com]
- 2. Piperazine,1-(1H-1,2,4-triazol-5-yl)- - CAS:74964-11-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. jopcr.com [jopcr.com]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS # 774130-76-6, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine: more information. [w.vw.chemblink.com]
Technical Support Center: Optimization of Triazole Ring Formation
Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern chemistry's most robust ligation techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CuAAC or "Click" reaction?
A1: The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] Its popularity stems from its reliability, high yields, tolerance of a wide range of functional groups, and its ability to be performed in benign solvents, including water.[1]
Q2: How is the active Cu(I) catalyst typically generated and maintained?
A2: The active Cu(I) catalyst is often generated in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent.[3] Sodium ascorbate is by far the most common and preferred reducing agent for this purpose, as it efficiently converts Cu(II) to the catalytically active Cu(I) state.[1][4][5] Maintaining the copper in its +1 oxidation state is critical, as Cu(I) is prone to oxidation to the inactive Cu(II) state by dissolved oxygen or disproportionation.[2][6]
Q3: Is a ligand necessary for my CuAAC reaction?
A3: While not always mandatory, using a copper-stabilizing ligand is highly recommended , especially in aqueous or biological systems.[7] Ligands serve several crucial functions:
-
Stabilize Cu(I): They prevent oxidation and disproportionation, maintaining the catalyst's activity over time.[2][8]
-
Increase Reaction Rate: Ligands can significantly accelerate the reaction, even at low reactant concentrations.[2]
-
Enhance Solubility: They help solubilize the copper catalyst in various solvent systems.
-
Protect Biomolecules: In bioconjugation, ligands like THPTA protect sensitive molecules from damage by sequestering copper and intercepting reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[4][9][10]
Q4: What are the most common side reactions in CuAAC and how can I avoid them?
A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[8][11] This is promoted by the presence of oxygen and insufficient reducing agent.[8] To minimize it, ensure you have a slight excess of sodium ascorbate and degas your solvents to remove dissolved oxygen.[1][11] In bioconjugation, ROS generation can damage proteins or DNA; using a ligand and minimizing oxygen exposure are key mitigation strategies.[4][8][11]
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem Area 1: Low or No Product Yield
Q: I've set up my reaction, but I'm getting very low yield, or the reaction isn't working at all. What should I check first?
A: Start by verifying your core reagents and catalyst system. A systematic approach is crucial.
-
Cause 1: Catalyst Inactivation. The most common culprit is the oxidation of the active Cu(I) catalyst to inactive Cu(II). This is often due to dissolved oxygen in the reaction mixture.[8][12]
-
Solution: Always use freshly prepared stock solutions, especially for sodium ascorbate, which can degrade in solution.[13] Degas your solvents and buffer by sparging with an inert gas like argon or nitrogen before adding reagents. Even simply capping the reaction vial to minimize ongoing oxygen exposure is beneficial.[4] For highly sensitive substrates, working in a glovebox provides the best protection.[8]
-
-
Cause 2: Insufficient Reducing Agent. The sodium ascorbate is consumed as it reduces both the initial Cu(II) and any Cu(I) that gets re-oxidized by oxygen. If it's depleted, the reaction will stop.
-
Solution: Ensure you are using a sufficient excess of sodium ascorbate. A final concentration of 2.5-5 mM is a good starting point for many protocols.[14] Prepare ascorbate solutions fresh before each experiment, as they are prone to oxidation.[13] Do not use solutions that have turned yellow or brown.[13]
-
-
Cause 3: Reagent Purity or Degradation. The issue may lie with your starting materials.
-
Solution: Confirm the integrity of your azide and alkyne. Azides can be sensitive; ensure proper storage. To test the catalytic system itself, run a control reaction with simple, reliable substrates like benzyl azide and phenylacetylene. If this control works, the problem likely lies with your specific, more complex substrates.
-
-
Cause 4: Substrate Steric Hindrance or Inaccessibility. Bulky groups near the alkyne or azide can impede the approach to the copper center. In bioconjugation, the reactive group might be buried within the folded structure of a protein or polymer.[4]
-
Solution: If steric hindrance is suspected, you may need to increase the reaction time or temperature (e.g., to 37-50°C), if your molecules are stable. For biomolecules, consider performing the reaction in the presence of a denaturant (like DMSO) to expose the reactive handles.[4]
-
Problem Area 2: Reaction Starts but Stalls or is Sluggish
Q: My reaction seems to start (I see some product by LC-MS), but it never goes to completion. What's happening?
A: This often points to a catalyst that is active initially but is being slowly poisoned or degraded over time.
-
Cause 1: Slow Oxygen Diffusion. Even in a capped vial, oxygen can slowly diffuse into the solution, gradually oxidizing the Cu(I) and depleting the ascorbate.
-
Solution: This reinforces the need for thorough initial degassing. For very long reactions (>24 hours), a second addition of sodium ascorbate may be beneficial.
-
-
Cause 2: Presence of Inhibitors. Certain functional groups or buffer components can chelate the copper catalyst more strongly than your ligand, rendering it inactive.
-
Solution: Avoid buffers containing strong chelators like EDTA.[5] Free thiols (e.g., from cysteine residues or DTT) can also interfere with the catalyst. If your biomolecule has many potential coordinating sites (like free amines or histidines), you may need to increase the concentration of both copper and the stabilizing ligand.[15]
-
-
Cause 3: Poor Substrate Solubility. If one of your reactants has poor solubility in the chosen solvent system, its effective concentration will be too low for the reaction to proceed efficiently.
Optimizing Key Reaction Parameters
A successful CuAAC reaction depends on the careful balance of several components. The following table summarizes key parameters and provides expert recommendations for optimization.
| Parameter | Recommended Starting Point | Optimization & Troubleshooting Considerations |
| Copper Source | CuSO₄ (with Sodium Ascorbate)[5][16] | The CuSO₄/Ascorbate system is convenient and robust. For sensitive applications, pre-formed Cu(I) salts (e.g., CuI, CuBr) can be used, but require strict anaerobic conditions.[3][7] |
| Copper Conc. | 50 µM - 1 mM | For bioconjugation, start low (50-100 µM) to minimize potential damage to the biomolecule.[17] For small molecule synthesis, 1-5 mol% relative to the limiting reagent is common. |
| Reducing Agent | Sodium Ascorbate (freshly prepared)[5] | Use at least a 5-10 fold molar excess relative to copper to ensure a reducing environment.[10] If ascorbate is problematic, hydroxylamine can be an alternative.[4] |
| Ligand | THPTA (aqueous) or TBTA (organic) | THPTA is highly water-soluble and ideal for bioconjugation.[8][12] TBTA is used for reactions in organic solvents. A ligand-to-copper ratio of 2:1 to 5:1 is recommended.[17] |
| Solvent | Water, t-BuOH/H₂O, DMSO/H₂O | The reaction is often accelerated in water.[1] Co-solvents are used to solubilize hydrophobic reactants. Avoid acetonitrile as it can coordinate strongly to copper.[3] |
| pH | 7 - 8 for bioconjugation | The reaction is tolerant of a broad pH range (4-12).[1] For bioconjugation, buffering around neutral pH is standard practice. |
| Temperature | Room Temperature (20-25°C) | Most reactions proceed efficiently at room temperature. Gentle heating (35-50°C) can be used to accelerate slow reactions, provided the substrates are stable. |
Visualizing the Process
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues related to low product yield in your CuAAC reactions.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is a robust starting point for coupling small organic azides and alkynes.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This must be prepared fresh.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) in deionized water.
-
Dissolve your limiting reagent (either azide or alkyne) in a suitable solvent mixture (e.g., 1:1 t-BuOH:H₂O) to a concentration of 0.1 M.
-
Dissolve the excess reagent (1.1 equivalents) in the same solvent.
-
-
Reaction Setup (1 mmol scale):
-
To a vial, add 10 mL of the limiting reagent solution (0.1 M, 1 mmol).
-
Add 1.1 mmol of the excess reagent.
-
Add 200 µL of the 1 M sodium ascorbate stock solution (0.2 mmol, 20 mol%).
-
Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%).
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: CuAAC for Bioconjugation (e.g., Protein Labeling)
This protocol is optimized for sensitive biological molecules and uses a stabilizing ligand.
-
Stock Solution Preparation (in deoxygenated buffer, e.g., PBS pH 7.4):
-
Reaction Setup (500 µL total volume):
-
In a microcentrifuge tube, prepare the catalyst premix:
-
In a separate tube, add your biomolecule solution. For this example, let's use 432.5 µL of buffer containing the biomolecule.[4]
-
Add 10 µL of the 10 mM Cargo-azide stock (Final conc: 200 µM).
-
Add the 7.5 µL of catalyst premix to the biomolecule/azide solution.
-
Initiate the reaction by adding 50 µL of the 100 mM sodium ascorbate stock (Final conc: 10 mM).
-
Mix gently by inverting the tube. Do not vortex if the protein is sensitive.
-
-
Incubation and Purification:
-
Incubate at room temperature or 37°C for 1-2 hours.
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography (desalting column), dialysis, or spin filtration.
-
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health.[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.[Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.[Link]
-
MDPI. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI.[Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
baseclick GmbH. Na-Ascorbate. baseclick GmbH.[Link]
-
Jin, L., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(1), 455-465. [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171-2185. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.[Link]
-
ResearchGate. (2017). Does anyone have any tips or advice for small scale click reactions? ResearchGate.[Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1335-1346. [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.[Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
baseclick GmbH. Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick GmbH.[Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.[Link]
-
SciSpace. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace.[Link]
-
ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.[Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate.[Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Jena Bioscience.[Link]
-
Fürth lab. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Fürth lab.[Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na-Ascorbate [baseclick.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1H-1,2,4-triazol-5-yl)piperazine
Welcome to the technical support center for the purification of 1-(1H-1,2,4-triazol-5-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, nitrogen-rich heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
1-(1H-1,2,4-triazol-5-yl)piperazine is a molecule that presents unique purification challenges due to its combination of a basic piperazine ring and a polar triazole moiety. Understanding its fundamental properties is the first step toward developing a robust purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₆H₁₁N₅ | Relatively low molecular weight. |
| Polarity | High | High solubility in polar solvents, potentially poor retention in reversed-phase chromatography. |
| Basicity (pKa) | The piperazine moiety confers basic properties (piperazine itself has two pKa values of approximately 5.35 and 9.73)[1][2]. The triazole ring can also exhibit weak basicity. | The compound can form salts with acids, which can be exploited for purification by crystallization. The basic nature can lead to strong interactions with acidic silica gel in normal-phase chromatography. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol[1][3]. | Choice of solvent for crystallization and chromatography is critical. |
| UV Absorbance | The triazole ring provides some UV absorbance, but the piperazine ring does not have a strong chromophore[4]. | Detection by UV-HPLC is possible, but derivatization might be necessary for trace-level analysis[4][5]. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses common problems encountered during the purification of 1-(1H-1,2,4-triazol-5-yl)piperazine and provides step-by-step solutions.
Problem 1: Oily Product or Failure to Crystallize
Scenario: After synthesis and initial work-up, the product is an oil or refuses to crystallize from common solvents.
Root Cause Analysis:
-
High Impurity Content: The presence of unreacted starting materials or byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Residual Solvent: Trapped solvent can hinder the formation of a crystalline lattice.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the compound from reaching supersaturation.
Solutions:
Solution 1.1: Acid-Base Salt Formation and Crystallization
This is often the most effective method for purifying basic compounds like 1-(1H-1,2,4-triazol-5-yl)piperazine.
Protocol:
-
Dissolve the crude oily product in a suitable organic solvent such as acetone, isopropanol, or toluene[6][7].
-
Slowly add a solution of an acid (e.g., glacial acetic acid, hydrochloric acid in a non-aqueous solvent, or citric acid) dropwise with stirring. The amount of acid should be at least stoichiometric to form the corresponding salt[6].
-
Observe for the precipitation of the salt. If no precipitate forms immediately, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
To recover the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to the appropriate pH.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Causality: The formation of a salt dramatically changes the molecule's physical properties, often leading to a more ordered crystalline solid with reduced solubility in organic solvents, thus facilitating its separation from non-basic impurities.
Problem 2: Poor Separation and Tailing in Column Chromatography
Scenario: Attempts to purify the compound using standard silica gel chromatography result in broad, tailing peaks and poor separation from impurities.
Root Cause Analysis:
-
Strong Acid-Base Interactions: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption and peak tailing.
Solutions:
Solution 2.1: Modifying the Mobile Phase in Normal-Phase Chromatography
Protocol:
-
Choose a suitable non-polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane).
-
Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or ammonia solution, to the mobile phase.
-
Equilibrate the silica gel column with the modified mobile phase before loading the sample.
-
Perform the chromatography as usual.
Causality: The basic modifier neutralizes the acidic sites on the silica gel, preventing strong interactions with the basic analyte and allowing for more symmetrical peak shapes and improved separation.
Solution 2.2: Utilizing an Alternative Stationary Phase
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): While the high polarity of the compound may lead to poor retention, this can sometimes be overcome by using highly aqueous mobile phases. However, elution at the solvent front is a common issue[4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine?
A1: The impurities will depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as piperazine or the triazole precursor.
-
Byproducts from Side Reactions: In syntheses involving cyclization, incompletely cyclized intermediates or products from alternative cyclization pathways can be present[8]. For instance, syntheses of related heterocyclic systems have reported the formation of byproducts from competing reactions[8].
-
Positional Isomers: Depending on the synthetic strategy, isomers with the piperazine moiety attached to a different position on the triazole ring could be formed.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. UV detection is typically used[9]. For more accurate quantification at low levels, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to detect impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: What is a good starting solvent system for recrystallizing 1-(1H-1,2,4-triazol-5-yl)piperazine?
A3: Based on its polarity, good starting solvents for recrystallization would be polar protic solvents. You can try the following:
-
Ethanol or Isopropanol: These are often good choices for nitrogen-containing heterocycles[7][10].
-
Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a good solvent (like methanol or water) at an elevated temperature, and then slowly add a miscible anti-solvent (like acetone or acetonitrile) until turbidity is observed. Then, allow the solution to cool slowly.
Q4: Can I use distillation for purification?
A4: Given the likely high boiling point and potential for thermal degradation of the triazole ring, distillation is generally not a recommended method for the final purification of this compound. Crystallization and chromatography are much more suitable techniques.
Experimental Workflow and Diagrams
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for 1-(1H-1,2,4-triazol-5-yl)piperazine.
Caption: A decision tree for selecting a purification method.
References
- Heinzelman, R. H., & Anthony, W. C. (1959). U.S. Patent No. 2,919,275. U.S.
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (WO2015019239A1).
-
Balsells, J., DiMichele, L., Liu, J., Kubryk, M., & Hansen, K. (n.d.). Synthesis of[5][6][10]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. [Link]
-
Reddy, P. R., Kumar, P. P., & Reddy, G. J. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
- UCB. (1990). Process for preparation of a 1-piperazine-ethoxyacetic acid. (GB2225321A).
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (WO2015063709A1).
-
Gaponik, P. N., & Voitekhovich, S. V. (2006). 1,2,4-Triazolo[1,5-a][6][9][11]triazines (5-Azapurines): Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 42(10), 1269-1299.
- Gadzała-Kopciuch, R., Cendrowska, P., & Buszewski, B. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
-
Al-Bayati, M. A., & Al-Ammar, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (WO2015019239A1).
-
Gadzała-Kopciuch, R., Cendrowska, P., & Buszewski, B. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Mironov, V. F., Shtyrlina, N. V., Gimalova, F. A., & Gubaidullin, A. T. (2022). Synthesis of novel[5][6][10]triazolo[1,5-b][5][6][10][11]tetrazines and investigation of their fungistatic activity. Molecules, 27(5), 1641. [Link]
- Al-Ostath, A., et al. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ScienceRise: Pharmaceutical Science, (2(54)).
-
El-Abadelah, M. M., et al. (2019). From bicyclic precursors. Annulated pyrazolo[5,1-c][5][6][10]triazoles. Arkivoc, 2019(5), 134-191.
- da Silva, L. F., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of the Saudi Chemical Society, 27(4), 101666.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.
- Al-Zaydi, K. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(10), 2465.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. uregina.ca [uregina.ca]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 11. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
troubleshooting common side reactions in triazolylpiperazine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triazolylpiperazine synthesis. This resource, designed for chemists in the pharmaceutical and life sciences sectors, provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you optimize your reactions, minimize side products, and ensure the integrity of your research.
Introduction to Triazolylpiperazine Synthesis
The 1,2,3-triazole ring is a highly valuable scaffold in medicinal chemistry, prized for its stability, hydrogen bonding capabilities, and ability to engage in dipole-dipole interactions. When coupled with the piperazine moiety, a common pharmacophore in many approved drugs, the resulting triazolylpiperazine derivatives offer a rich design space for developing novel therapeutics.[1][2] The most prevalent method for their synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[][4] While robust, this reaction is not without its nuances, particularly when one of the reactants contains a potentially reactive functional group like the piperazine ring.
This guide will focus on troubleshooting common side reactions and addressing frequently asked questions related to the CuAAC-mediated synthesis of triazolylpiperazines.
Troubleshooting Common Side Reactions
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC/LC-MS analysis shows mainly unreacted starting materials (azide and alkyne).
-
Formation of a complex mixture of unidentifiable products.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inactive Copper(I) Catalyst | The active catalyst in CuAAC is Copper(I). If your reaction is open to air, the Cu(I) can be oxidized to the inactive Cu(II) state.[5] | 1. Use a reducing agent: Add sodium ascorbate to your reaction mixture to reduce Cu(II) to Cu(I) in situ. This is the most common and effective solution.[6] 2. Degas your solvent: Before adding your catalyst, sparge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 3. Use a Cu(I) stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can protect the Cu(I) from oxidation.[5] |
| Piperazine Inhibition of Catalyst | The nitrogen atoms of the piperazine ring can act as ligands and coordinate to the copper catalyst. This can potentially inhibit the catalytic cycle by competing with the alkyne for coordination to the copper center. | 1. Increase catalyst loading: A modest increase in the copper catalyst and sodium ascorbate concentration may overcome the inhibitory effect. 2. Protect the piperazine nitrogen: If one of the piperazine nitrogens is not the point of attachment for the azide or alkyne, consider protecting it with a suitable group (e.g., Boc, Cbz) to prevent coordination. |
| Poor Solubility of Reactants | If your piperazine-containing reactant and your other reactant have vastly different polarities, they may not be in the same phase for the reaction to occur efficiently. | 1. Choose an appropriate solvent system: A mixture of solvents, such as t-BuOH/H₂O or DMSO, can often solubilize both polar and non-polar reactants.[7] 2. Sonication: Applying ultrasound can sometimes help to overcome solubility issues and accelerate the reaction. |
Experimental Protocol: Standard CuAAC Reaction with In Situ Reduction
-
To a round-bottom flask, add the piperazine-containing azide (1.0 eq), the alkyne (1.0-1.2 eq), and a suitable solvent (e.g., 1:1 t-BuOH/H₂O, to a concentration of 0.1 M).
-
Stir the mixture until all solids are dissolved.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The aqueous layer may be treated with a chelating agent like EDTA to remove copper.
Problem 2: Formation of a Symmetric Diyne Byproduct (Glaser Coupling)
Symptoms:
-
A new, non-polar spot appears on the TLC plate.
-
Mass spectrometry reveals a species with a mass corresponding to a dimer of your alkyne starting material.
Probable Cause & Solution:
This side reaction, known as the Glaser coupling, is the oxidative homocoupling of terminal alkynes and is promoted by Cu(II) species.[5][8]
-
Insufficient Reducing Agent: If the concentration of the reducing agent (e.g., sodium ascorbate) is too low, or if it is consumed by residual oxygen, the buildup of Cu(II) can facilitate the Glaser coupling.
-
Solution: Ensure an adequate amount of sodium ascorbate is present throughout the reaction. For reactions that are sluggish or require heating, a second addition of sodium ascorbate may be beneficial.
-
Workflow for Troubleshooting Low Yield and Diyne Formation
Caption: A logical workflow for diagnosing and solving common issues in CuAAC reactions.
Problem 3: Formation of Regioisomers
Symptoms:
-
¹H NMR and ¹³C NMR spectra show two sets of signals for the triazole protons and carbons.
-
LC-MS analysis shows two product peaks with the same mass.
Probable Cause & Solution:
The formation of regioisomers (1,4- and 1,5-disubstituted triazoles) is characteristic of the uncatalyzed Huisgen cycloaddition, which occurs at elevated temperatures.[9] While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions.
-
High Reaction Temperature: If the reaction is heated, the thermal, uncatalyzed pathway can begin to compete with the copper-catalyzed cycle, leading to a mixture of regioisomers.
-
Solution: Whenever possible, run the CuAAC reaction at room temperature. The reaction is often exothermic, so for large-scale reactions, cooling may be necessary. If heating is required to overcome solubility issues, consider using a different solvent system that allows for dissolution at a lower temperature.
-
Problem 4: N-Alkylation of the Piperazine Ring
Symptoms:
-
Mass spectrometry shows a product with a mass corresponding to the desired product plus an additional alkyl group.
-
This is more common when one of the piperazine nitrogens is a secondary amine and alkyl halides are present in the reaction mixture or subsequent steps.
Probable Cause & Solution:
The secondary amine of a piperazine ring is nucleophilic and can react with electrophiles.
-
Presence of Alkylating Agents: If your synthesis involves alkyl halides as starting materials or reagents in concurrent steps, N-alkylation of the piperazine can occur.[10][11]
-
Solution:
-
Protecting Groups: Protect the secondary amine of the piperazine with a suitable protecting group (e.g., Boc) before performing the CuAAC reaction. The protecting group can be removed in a subsequent step.
-
Order of Reactions: If possible, perform the N-alkylation of the piperazine after the triazole formation.
-
-
Logical Relationship of Piperazine Reactivity and Side Reactions
Caption: The dual nature of the piperazine ring can lead to distinct side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my CuAAC reaction?
A1: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent like sodium ascorbate is the most common, cost-effective, and convenient copper source.[6] While Cu(I) salts like CuI or CuBr can be used directly, they are more sensitive to oxidation.
Q2: Do I always need a ligand for the copper catalyst?
A2: While not always strictly necessary, a ligand is highly recommended, especially when working with sensitive substrates or in dilute conditions. Ligands like TBTA or bathophenanthroline disulfonate accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[5]
Q3: My product is difficult to purify. How can I remove residual copper?
A3: Copper contamination can be a significant issue in the purification of triazolylpiperazines, especially those intended for biological applications.
-
Aqueous Wash with a Chelating Agent: During the workup, wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride to sequester the copper ions.
-
Silica Gel Chromatography with a Mobile Phase Additive: Sometimes, adding a small amount of a chelating agent like triethylamine or ammonia to the mobile phase during column chromatography can help to elute the product cleanly away from any copper salts bound to the silica.
-
Use of Scavenger Resins: There are commercially available scavenger resins designed to remove heavy metals from reaction mixtures.
Q4: Can I perform the CuAAC reaction in a one-pot sequence with the synthesis of my azide?
A4: Yes, this is a common and efficient strategy. For example, you can convert an alkyl or aryl halide to the corresponding azide using sodium azide, and then, without isolating the azide intermediate, add the alkyne and the copper catalyst system to perform the cycloaddition. This minimizes handling of potentially hazardous organic azides.
Q5: Are there any safety considerations I should be aware of?
A5: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle sodium azide with appropriate personal protective equipment. Low molecular weight organic azides can be explosive and should be handled with care, preferably in solution. The CuAAC reaction itself is exothermic, so for large-scale reactions, proper temperature control is essential.[12]
References
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]
- Method for the preparation of piperazine and its derivatives.
-
Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central - NIH. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Taylor & Francis Online. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central - NIH. [Link]
- Method for preparing n-alkyl-piperazines.
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. [Link]
-
Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. [Link]
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. ResearchGate. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-(1H-1,2,4-triazol-5-yl)piperazine for Biological Testing
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(1H-1,2,4-triazol-5-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges this molecule presents. Our goal is to provide you with the expert insights and practical methodologies required to ensure the integrity of your compound throughout biological testing, leading to reliable and reproducible results.
Introduction: Why Stability is Critical
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a versatile heterocyclic structure featured in many compounds of medicinal interest due to its favorable interactions with various biological targets.[1][2] However, the very features that make it biologically active—the nitrogen-rich triazole and the basic piperazine ring—also render it susceptible to various degradation pathways.[3] Instability can lead to a loss of compound concentration, the formation of confounding degradation products, and ultimately, inaccurate biological data. This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues.
Part 1: Foundational Stability & Handling FAQs
This section addresses the most common initial questions regarding the inherent properties of 1-(1H-1,2,4-triazol-5-yl)piperazine and its proper handling.
Q1: What are the primary chemical stability liabilities of the 1-(1H-1,2,4-triazol-5-yl)piperazine structure?
A1: The molecule possesses two key regions susceptible to degradation:
-
The Piperazine Ring: As a cyclic diamine, the piperazine moiety is basic and prone to oxidation.[4][5] The nitrogen atoms can be oxidized to form N-oxides, particularly in the presence of atmospheric oxygen, trace metal ions, or oxidative conditions within a biological assay. This process can be pH-dependent and may lead to a change in the compound's physical properties and biological activity.
-
The 1,2,4-Triazole Ring: While generally aromatic and stable, the triazole ring can be susceptible to degradation under harsh pH conditions or through specific enzymatic pathways.[6][7][8] The stability of the triazole ring itself is generally high, but its electronic influence on the rest of the molecule can affect overall reactivity.[9][10]
Below is a conceptual diagram illustrating these potential degradation points.
Caption: Potential chemical and physical instability points.
Q2: How should I properly store the solid compound and its stock solutions to minimize degradation?
A2: Proper storage is the first line of defense against degradation.
-
Solid Compound: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[11] Storage at -20°C is recommended to minimize thermal degradation and slow down any potential solid-state reactions with atmospheric components.[5][12]
-
Stock Solutions (e.g., in DMSO): Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q3: I've observed inconsistent results in my biological assays. Could this be a stability issue?
A3: Absolutely. Inconsistent results, such as a drop in potency over the duration of an experiment or high variability between replicate plates, are classic indicators of compound instability.[3][11] The compound may be degrading in the stock solution, upon dilution into aqueous assay buffer, or over the incubation period of the assay itself. The first step is to systematically verify the stability of your compound in the specific matrix and conditions of your experiment.[13]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a problem-and-solution framework for issues commonly encountered during experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Problem Area: Solution Preparation & Solubility
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What is happening and how do I fix it?
A4: This is a common solubility issue. The compound is highly soluble in the organic DMSO stock but crashes out when introduced to the aqueous environment where its solubility is much lower.
-
Causality: The piperazine and triazole moieties make the molecule relatively polar, but the overall structure may still have limited aqueous solubility, especially at neutral pH where the basic piperazine is not fully protonated.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to test if the issue is resolved at lower final concentrations.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution or add the stock to a vortexing tube of buffer to ensure rapid mixing and avoid localized high concentrations.
-
Introduce Co-solvents/Excipients: If solubility remains an issue, formulation strategies are necessary. Consider including excipients like cyclodextrins (e.g., Captisol®) or non-ionic surfactants in your buffer to help solubilize the compound.[14][15]
-
pH Adjustment: The solubility of your compound is likely pH-dependent due to the basic piperazine ring (pKa ~9.7).[16] Lowering the pH of your buffer (e.g., to pH 6.5) will protonate the piperazine, increasing its aqueous solubility. However, you must first confirm that a pH change does not negatively impact your biological assay.
-
Problem Area: Confirmed Compound Degradation
Q5: My HPLC-MS analysis confirms the parent compound concentration decreases over the course of the assay incubation. What are the likely causes and solutions?
A5: This confirms chemical instability under your specific assay conditions. The most common culprits are oxidation and pH-driven degradation.
-
Suspected Cause: Oxidation
-
Evidence: You may see new peaks in your chromatogram with a mass increase of +16 Da (addition of one oxygen atom) or +32 Da (two oxygen atoms) corresponding to N-oxides of the piperazine ring.
-
Solutions:
-
Add Antioxidants: Incorporate antioxidants like N-acetylcysteine, ascorbic acid, or glutathione into your assay buffer. These agents act as sacrificial substrates for oxidative processes.[17]
-
Add Chelating Agents: If oxidation is catalyzed by trace metal ions in your media or buffer, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester them.[11]
-
De-gas Buffers: For highly sensitive compounds, de-gassing buffers by sparging with nitrogen or argon before use can minimize dissolved oxygen.
-
-
-
Suspected Cause: pH-Mediated Hydrolysis
-
Evidence: The rate of degradation is significantly different when tested in buffers of varying pH.
-
Solutions:
-
Determine pH-Stability Profile: Conduct a short experiment where you incubate the compound in a series of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0) under assay conditions. Analyze the remaining parent compound at the end to find the pH of maximum stability.
-
Optimize Assay Buffer: If possible, adjust your assay buffer to the optimal pH identified. A robust buffering system is critical to maintain this pH throughout the experiment.[11]
-
-
Part 3: Proactive Stabilization Strategies & Protocols
For compounds with inherent stability issues, a proactive approach is often required.
Strategy 1: Salt Formation
Q6: How can converting my compound to a salt enhance its stability and solubility?
A6: Salt formation is a powerful and widely used strategy in drug development to improve both chemical stability and aqueous solubility.[18][19]
-
Mechanism of Action:
-
Stability: By protonating the basic piperazine nitrogen with an acid, you form a salt. This protonated form is less susceptible to oxidation.[4] Furthermore, the salt form often crystallizes into a more stable crystal lattice, which provides greater solid-state stability compared to the free base.[20][21]
-
Solubility: The salt form is ionic and generally has significantly higher aqueous solubility than the neutral free base, which can directly solve precipitation issues.[20]
-
-
Choosing a Counter-ion: Common pharmaceutically acceptable counter-ions for basic drugs include hydrochloride (HCl), sulfate, mesylate, and citrate. The choice of counter-ion can impact properties like hygroscopicity (moisture absorption) and dissolution rate.[19]
This protocol allows for a rapid assessment of suitable salt forms.
-
Preparation: Dissolve 10-20 mg of the 1-(1H-1,2,4-triazol-5-yl)piperazine free base in a suitable organic solvent (e.g., methanol, isopropanol) in separate small glass vials.
-
Acid Addition: To each vial, add a stoichiometric equivalent (1.0 to 1.1 eq) of a different acid (e.g., HCl in isopropanol, methanesulfonic acid, citric acid).
-
Precipitation: Agitate the solutions at room temperature or cool to 4°C to induce precipitation of the salt. If no solid forms, slow evaporation of the solvent may be necessary.
-
Isolation & Analysis:
-
Isolate the resulting solid by filtration or centrifugation.
-
Wash with a small amount of a non-polar solvent (e.g., diethyl ether) and dry under vacuum.
-
Crucial Validation: Confirm salt formation and purity using techniques like NMR, LC-MS, and melting point analysis.
-
-
Stability & Solubility Testing: Test the aqueous solubility and stability of the most promising salt forms in your assay buffer as described in Part 2.
Strategy 2: Formulation with Excipients
Q7: What are excipients and how can they protect my compound in solution?
A7: Excipients are inactive substances added to a formulation to improve its stability, solubility, or delivery.[17][22] For in-vitro testing, they can be critical for maintaining compound integrity.
-
Mechanism of Action:
-
Solubilizers: Improve solubility to prevent precipitation.[23]
-
Antioxidants/Chelators: Prevent oxidative degradation as described in Q5.
-
Buffering Agents: Maintain an optimal pH.
-
| Excipient Class | Example(s) | Primary Function | Typical Use Concentration (in vitro) |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Solubilization, Stability (by encapsulation) | 1-10% (w/v) |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol | Solubilization | 1-20% (v/v) |
| Antioxidants | Ascorbic Acid, N-acetylcysteine | Inhibit Oxidation | 0.01-0.1% (w/v) |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters Metal Ions | 0.01-0.05% (w/v) |
Table 1: Common stabilizing excipients for in-vitro biological assays.
Strategy 3: The Prodrug Approach
Q8: When is a prodrug strategy appropriate, and how does it work?
A8: A prodrug is a chemically modified, inactive version of a drug that, after administration or application, is converted into the active parent drug through enzymatic or chemical processes.[24][25] This is an advanced strategy typically used in later-stage development but can be considered if other methods fail.
-
Mechanism of Action for Stability: If a specific functional group is the primary site of instability (e.g., one of the piperazine nitrogens), it can be temporarily "masked" with a promoiety. This promoiety is designed to be cleaved under specific biological conditions (e.g., by esterase enzymes in plasma or cells) to release the active compound.[26][27]
-
Application: For 1-(1H-1,2,4-triazol-5-yl)piperazine, one could envision creating an N-acyloxy or N-carbamate derivative on the piperazine ring. This would protect the nitrogen from oxidation during storage and incubation. This approach requires significant synthetic chemistry and bioanalytical validation to ensure efficient conversion back to the parent drug at the site of action.[24]
Part 4: Analytical Protocol for Stability Assessment
A robust analytical method is essential to accurately measure stability. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard.[13][28][29]
This protocol determines the stability of your compound under the exact conditions of your biological experiment.
-
Preparation of T=0 Samples (Control):
-
Prepare your complete, cell-free assay medium (e.g., DMEM + 10% FBS).
-
Spike the medium with your compound from a DMSO stock to the final desired concentration. The final DMSO concentration should be consistent across all experiments (e.g., 0.5%).
-
Immediately stop the reaction by adding a 3-fold volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts degradation.
-
Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis. This is your 100% reference point.
-
-
Incubation:
-
Prepare an identical spiked medium sample.
-
Incubate this sample in the same incubator and vessel (e.g., 96-well plate) used for your biological assay for the entire duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Preparation of Timepoint Samples:
-
At the end of the incubation period, process the sample exactly as described in Step 1 to stop the reaction and prepare it for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the T=0 and final timepoint samples using a validated LC-MS/MS method.
-
Quantify the peak area of the parent compound relative to the internal standard in both samples.
-
-
Data Interpretation:
-
Calculate the percent of compound remaining: (% Remaining) = (Peak Area Ratio at T_final / Peak Area Ratio at T=0) * 100.
-
A recovery of >85% is often considered acceptable, but the threshold depends on the nature and variability of the assay. Significant loss (<85%) indicates a stability issue that must be addressed using the strategies outlined in this guide.
-
References
- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart.
- Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contamin
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
- Pharmaceutical Salts Optimization of Solubility or Even More?.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Piperazine Safety D
- Analytical Techniques In Stability Testing.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Degradation of 1,2,4-Triazole fungicides in the environment.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Stabilizer Excipients. American Pharmaceutical Review.
- Pharmaceutical Solutions and Excipients.
- Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery.
- The Stability Study of a Novel Phenylpiperazine Deriv
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Deriv
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Piperazine. Wikipedia.
- Safe handling and delivery of biological medications during the COVID‐19 pandemic. PubMed Central.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Brief Review on 1,2,4-Triazoles and Piperazines: Versatile Scaffolds in Medicinal Chemistry.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. isaacpub.org [isaacpub.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safe handling and delivery of biological medications during the COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. Piperazine - Wikipedia [en.wikipedia.org]
- 17. ipsf.org [ipsf.org]
- 18. bjcardio.co.uk [bjcardio.co.uk]
- 19. pharmtech.com [pharmtech.com]
- 20. rjpdft.com [rjpdft.com]
- 21. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. colorcon.com [colorcon.com]
- 23. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Analytical Methods for Detecting Impurities in 1-(1H-1,2,4-triazol-5-yl)piperazine
Welcome to the technical support center for the analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common analytical challenges and ensure the integrity of your results.
The analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine, a molecule combining a polar triazole ring and a basic piperazine moiety, presents unique chromatographic challenges.[1][2] This guide provides a structured approach to method refinement, troubleshooting, and validation, grounded in scientific principles and field-proven experience.
Troubleshooting Guide: A Causal Approach
Effective troubleshooting begins with a systematic process of elimination. Before questioning the column's integrity, it's crucial to rule out other potential sources of error in the HPLC system.[3]
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting HPLC issues.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Actions & Explanations |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic piperazine moiety can interact with residual acidic silanols on the silica support of C18 columns, causing peak tailing. | 1. Adjust Mobile Phase pH: Use a buffer to maintain a pH that ensures the analyte is in a single ionic state. For a basic compound like this, a lower pH (e.g., 2.5-3.5) will protonate the piperazine nitrogen, which can improve peak shape. 2. Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has minimal accessible silanols. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can occupy the active sites on the stationary phase, reducing tailing. |
| Shifting Retention Times | Mobile Phase Inconsistency: Improperly mixed mobile phase, solvent evaporation, or degradation can alter its composition over time.[4] Temperature Fluctuations: Column temperature variations affect retention times. | 1. Premix Mobile Phase: If using a gradient, consider preparing the mobile phase manually to eliminate issues with the pump's mixing device.[4] 2. Degas Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump. 3. Use a Column Oven: Maintain a constant and elevated column temperature for reproducible chromatography. |
| Low Retention of Main Analyte | High Polarity: The compound's polarity, due to the triazole and piperazine groups, can lead to poor retention on traditional reversed-phase (C18) columns, especially with highly aqueous mobile phases.[4][5] | 1. Use an Aqueous C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases. 2. Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds. 3. Derivatization: In some cases, derivatizing the piperazine moiety can increase its hydrophobicity, though this adds complexity.[6][7] |
| Ghost Peaks | Injector Contamination: Carryover from previous injections. Mobile Phase Contamination: Impurities in the solvents or additives. | 1. Implement a Needle Wash: Use a strong solvent in the injector's wash cycle. 2. Run Blank Gradients: Inject a blank (mobile phase) to see if the ghost peaks are present, indicating contamination of the mobile phase or system. |
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is the best starting point for developing an HPLC method for 1-(1H-1,2,4-triazol-5-yl)piperazine and its impurities?
A1: A reversed-phase HPLC method with UV detection is a common and effective starting point. Given the compound's structure, a C18 column is a reasonable choice, but one designed for polar analytes or with base-deactivation is recommended to mitigate poor peak shape.
-
Initial Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~3) and an organic modifier (acetonitrile or methanol) is a good starting point.
-
Detection Wavelength: The triazole moiety provides UV absorbance. An initial screening with a photodiode array (PDA) detector will help determine the optimal wavelength for detecting both the parent compound and potential impurities. A wavelength around 210-220 nm is often a good starting point for non-chromophoric compounds.[8]
Q2: How can I improve the resolution between the main peak and closely eluting impurities?
A2:
-
Optimize the Gradient: A shallower gradient will increase the separation between peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization state of the analyte and impurities, potentially leading to better separation.
Impurity Identification
Q3: What are the likely impurities I should be looking for?
A3: Impurities can originate from the synthesis process or from degradation.
-
Synthetic Precursors: Unreacted starting materials or intermediates are common impurities. For instance, piperazine itself is a potential impurity.[9][10]
-
Byproducts: Side reactions during synthesis can lead to structurally related impurities.
-
Degradants: The compound may degrade under stress conditions (e.g., acid, base, heat, light, oxidation), forming new impurities.
Q4: How can I identify an unknown impurity peak?
A4: Mass spectrometry (MS) is the most powerful tool for this.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight.
-
Fragmentation Analysis (MS/MS): Further fragmenting the impurity ion can provide structural information. The fragmentation patterns of 1,2,4-triazoles and piperazines have been studied and can aid in identification.[11][12]
Method Validation
Q5: What are the key parameters to consider when validating the analytical method according to ICH guidelines?
A5: The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13][14] According to ICH Q2(R2) guidelines, the following parameters are crucial for an impurity method:[15][16][17]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram: Analytical Method Lifecycle
Caption: The lifecycle of an analytical method, from development to routine use.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
Protocol 2: System Suitability Testing
Perform these checks before running any samples to ensure the system is performing adequately.
-
Prepare a System Suitability Solution: A solution containing the main analyte and a known, closely eluting impurity.
-
Make Five Replicate Injections.
-
Acceptance Criteria (Example):
-
Tailing Factor (for the main peak): Not more than 2.0.
-
Theoretical Plates (for the main peak): Not less than 2000.
-
Resolution (between the main peak and the impurity): Not less than 1.5.
-
Relative Standard Deviation (RSD) of the peak area (for the main peak): Not more than 2.0%.
-
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). Google.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- HPLC Troubleshooting Guide. (n.d.). Google.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
-
Synthesis of[4][15][16]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. (n.d.). AWS. Retrieved from
- A Review on Analytical Methods for Piperazine Determination. (n.d.). Google.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. (n.d.). Benchchem.
- Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Google.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. database.ich.org [database.ich.org]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Enhancing the Selectivity of 1-(1H-1,2,4-Triazol-5-yl)piperazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1H-1,2,4-triazol-5-yl)piperazine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity. Our focus is on providing practical, field-proven insights to advance your research.
Introduction: The Selectivity Challenge with the 1-(1H-1,2,4-Triazol-5-yl)piperazine Scaffold
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique physicochemical properties, including hydrogen bonding capacity and metabolic stability, make it an attractive starting point for inhibitor design.[1] However, the very features that make this scaffold effective can also lead to challenges, most notably off-target activity. Given that many inhibitors targeting the ATP-binding site of kinases can exhibit promiscuity due to the conserved nature of this pocket, achieving high selectivity is a critical hurdle to overcome.[2][3]
This guide is structured to walk you through the common issues and strategic solutions for improving the selectivity of your 1-(1H-1,2,4-triazol-5-yl)piperazine-based compounds.
Part 1: Troubleshooting Guide - Common Selectivity Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Scenario 1: Your lead compound shows potent inhibition of the primary target but also inhibits several related kinases in a screening panel.
Question: My 1-(1H-1,2,4-triazol-5-yl)piperazine-based inhibitor is potent against my target kinase, but a KinomeScan reveals significant off-target activity against other kinases in the same family. How can I improve its selectivity?
Answer: This is a common challenge. The key is to exploit the subtle differences between the active sites of your primary target and the off-target kinases. Here’s a systematic approach:
1. Analyze the Structure-Activity Relationship (SAR):
-
Substitutions on the Piperazine Ring: The piperazine moiety offers a key vector for modification. Systematic substitutions on the piperazine ring can significantly impact selectivity. For example, introducing steric bulk or specific functional groups can create favorable interactions with your target or steric clashes with off-target kinases.[2]
-
Modifications of the Triazole Ring: While the triazole is often crucial for core binding, substitutions at the N1 or C3 positions can modulate the electronic properties and orientation of the inhibitor in the binding pocket.
-
Aryl/Heteroaryl Groups: The substituent attached to the piperazine is a primary driver of potency and selectivity. Exploring a variety of aromatic and heterocyclic rings can help identify those that best fit the unique contours of your target's active site. For instance, in a series of 1,2,4-triazolo[1,5-a]pyridine-based JAK2 inhibitors, para-substitution on an aryl ring at the C8 position was optimal for potency, while meta-substitution on a C2-NH-aryl moiety provided exceptional selectivity over JAK3.[4]
2. Leverage Computational Modeling:
-
Molecular Docking: Dock your lead compound into the crystal structures of both your primary target and the identified off-targets. This can reveal key differences in the binding pockets that can be exploited. Look for opportunities to introduce substituents that form specific hydrogen bonds or van der Waals interactions with your target, which are absent in the off-targets.
-
3D-QSAR: If you have a series of analogs with corresponding activity data, developing a 3D-QSAR model can provide valuable insights into the structural features that favor selectivity.[1][5]
3. Consider Advanced Medicinal Chemistry Strategies:
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing an inhibitor with a weak electrophile (e.g., an acrylamide) can lead to the formation of a covalent bond, dramatically increasing both potency and selectivity.[2][3]
-
Allosteric Targeting: Instead of competing with ATP, design inhibitors that bind to an allosteric site. These sites are generally less conserved than the ATP-binding pocket, offering a promising avenue for achieving high selectivity.
Scenario 2: Your inhibitor shows good selectivity in biochemical assays but loses it in cellular assays.
Question: My compound is highly selective for my target kinase in a purified enzyme assay, but when I move to a cellular assay, I observe effects that suggest off-target activity. What could be the cause, and how do I address it?
Answer: This discrepancy often points to factors beyond simple enzyme inhibition. Here are the likely culprits and how to investigate them:
1. Cell Permeability and Intracellular Concentration:
-
Your compound may have poor cell permeability, requiring you to use high concentrations in cellular assays. At these high concentrations, even weak off-target interactions can become significant.
-
Solution: Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area) and consider modifications to improve cell permeability. You can experimentally measure permeability using assays like the Caco-2 or MDCK assays.[6]
2. Target Engagement in a Cellular Context:
-
Biochemical assays with purified enzymes do not fully recapitulate the complex cellular environment.
-
Solution: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target in intact cells.[2][5][7][8] A significant thermal shift for your primary target at relevant concentrations provides strong evidence of on-target engagement.
3. Off-Target Liabilities Beyond Kinases:
-
The 1,2,4-triazole and piperazine moieties can interact with other protein families. For example, a highly selective c-Met inhibitor with a triazolo[4,3-b]pyridazine core was found to be a pan-phosphodiesterase (PDE) family inhibitor, leading to off-target toxicity.[9]
-
Solution: Broad off-target screening against a panel of common "nuisance" targets (e.g., GPCRs, ion channels, PDEs) is crucial.
Part 2: FAQs - Your Questions Answered
Q1: What is the best initial approach to assess the selectivity of my new 1-(1H-1,2,4-triazol-5-yl)piperazine-based inhibitor?
A1: A tiered approach is most effective. Start with a broad kinase panel screening, such as Eurofins' KINOMEscan®, which uses a competition binding assay to assess interactions with a large number of kinases.[3][10][11] This will give you a comprehensive initial overview of your compound's selectivity profile. Follow up with more detailed biochemical IC50 determinations for the most significant on- and off-targets.
Q2: How do I design a follow-up experiment if my KinomeScan results show multiple off-targets?
A2: Prioritize the off-targets based on their biological relevance and the potency of the interaction. For off-targets that are structurally similar to your primary target, focus on structure-based design to exploit subtle differences in the ATP-binding pocket. For structurally diverse off-targets, consider whether a common pharmacophore is responsible and if it can be modified without sacrificing on-target potency.
Q3: My compound is not very potent, and I'm struggling to improve selectivity. What should I do?
A3: It's often easier to improve selectivity once you have a reasonably potent lead. Focus first on optimizing for potency against your primary target. As you explore the SAR for potency, you may uncover modifications that also enhance selectivity. Remember that potency and selectivity are often intertwined.
Q4: Are there any known liabilities associated with the 1,2,4-triazole ring itself?
A4: The 1,2,4-triazole ring is generally considered metabolically stable and is a component of several FDA-approved drugs.[1] However, like any heterocyclic system, it can participate in off-target interactions. It's important to empirically test for off-target effects rather than assuming the scaffold is inert.
Part 3: Key Experimental Protocols
Here are detailed protocols for essential experiments to assess and improve the selectivity of your inhibitors.
Protocol 1: Kinase Selectivity Profiling using a Large-Scale Kinase Panel
This protocol provides a general workflow for submitting a compound to a commercial kinase screening service like KINOMEscan®.
Objective: To obtain a broad overview of the kinase selectivity profile of a test compound.
Workflow:
-
Compound Preparation: Prepare a stock solution of your inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved and the solution is clear.
-
Submission: Follow the provider's instructions for sample submission, which typically involves providing a specific volume and concentration of your stock solution.
-
Assay Principle (KINOMEscan®): The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured by qPCR.[11]
-
Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding. The data is often visualized using a TREEspot™ diagram, which maps the interactions onto a dendrogram of the human kinome.
-
Interpretation: Analyze the data to identify both the intended target and any off-targets. Pay close attention to off-targets with high binding affinity, especially those within the same kinase family as your primary target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps for performing a CETSA experiment to verify that your inhibitor binds to its intended target in a cellular environment.[2][5][7][8]
Objective: To confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.
Materials:
-
Cell culture medium and reagents
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Centrifuge
-
PCR tubes and thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of your inhibitor or vehicle for a specific time (e.g., 1-2 hours).
-
Harvesting: Aspirate the medium and wash the cells with PBS. Harvest the cells by scraping or trypsinization and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by thawing on ice).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for your target protein.
-
Data Analysis: Quantify the band intensities for your target protein at each temperature. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Part 4: Data Presentation and Visualization
Table 1: Example Kinase Selectivity Data
| Kinase | % Control @ 1 µM | IC50 (nM) |
| Target Kinase A | 5 | 50 |
| Off-Target Kinase B | 15 | 250 |
| Off-Target Kinase C | 50 | >1000 |
| Off-Target Kinase D | 85 | >10000 |
This table provides a clear, at-a-glance summary of the selectivity profile.
Diagrams
Caption: A typical workflow for assessing and improving inhibitor selectivity.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2020). Analytical Chemistry.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2022). Current Cancer Drug Targets.
- Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2023). Molecules.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). Cell.
- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry.
-
Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[2][5][7]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. (2013). Journal of Medicinal Chemistry.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of In Vitro Assays for 1-(1H-1,2,4-triazol-5-yl)piperazine Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1H-1,2,4-triazol-5-yl)piperazine and its analogs. This guide is designed to provide in-depth, field-proven insights into the optimization and troubleshooting of in vitro assays to ensure the generation of robust and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and testing of 1-(1H-1,2,4-triazol-5-yl)piperazine in a laboratory setting.
Q1: What is the primary mechanism of action for 1-(1H-1,2,4-triazol-5-yl)piperazine compounds?
A1: The 1,2,4-triazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects.[1] The specific mechanism of a 1-(1H-1,2,4-triazol-5-yl)piperazine derivative is highly dependent on the other substitutions on the piperazine and triazole rings. For instance, some derivatives have been investigated for their potential as antihypertensive agents, suggesting a possible interaction with components of the cardiovascular system.[2] Others have been explored as antichagasic agents, indicating a potential to disrupt biological pathways in parasites like Trypanosoma cruzi.[3] Therefore, the precise mechanism of your specific compound must be determined empirically through target identification and validation studies.
Q2: How should I prepare a stock solution of 1-(1H-1,2,4-triazol-5-yl)piperazine for in vitro assays?
A2: Due to the diverse physicochemical properties of its derivatives, it is crucial to first assess the solubility of your specific compound.[4] Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules in biological research.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.[5] This stock should then be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound over time.[5]
Q3: What is the maximum permissible concentration of DMSO in my cell-based assays?
A3: High concentrations of DMSO can be cytotoxic and may interfere with your assay results.[5][6] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at 0.1% or lower, to avoid off-target effects.[5][7] It is imperative to include a vehicle control in all experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent-induced effects.[5]
Q4: Which initial in vitro assays are recommended for assessing the efficacy of a novel 1-(1H-1,2,4-triazol-5-yl)piperazine compound?
A4: A logical starting point is to evaluate the compound's impact on cell viability and proliferation.[8] Assays such as the MTT, MTS, or CellTiter-Glo® assays are widely used for this purpose.[8][9] The MTT assay, for instance, measures the metabolic activity of mitochondrial reductase enzymes to provide an indication of cell viability.[8] Should your compound exhibit significant cytotoxic or anti-proliferative effects, subsequent assays should be designed to elucidate the mechanism of action, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or target-based enzymatic assays.[10]
II. Troubleshooting Guide for Common In Vitro Assay Issues
This section provides a structured approach to identifying and resolving common problems encountered during the in vitro evaluation of 1-(1H-1,2,4-triazol-5-yl)piperazine.
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells in a cell viability assay. | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Visually inspect the wells for compound precipitation after dilution in the assay medium. If precipitation occurs, consider lowering the final concentration or using a different solvent system.[11] |
| No or weak signal in a Western blot for a target protein. | - Low protein concentration- Poor antibody binding- Inefficient protein transfer | - Increase the amount of protein loaded onto the gel.[12][13]- Optimize the primary antibody concentration and incubation time.[12]- Confirm successful protein transfer by staining the membrane with Ponceau S.[12] |
| False positives in an MTT or MTS assay. | - Direct reduction of the tetrazolium salt by the compound- Interference from colored compounds | - Run a cell-free control with your compound and the assay reagent to check for direct reduction.[14][15]- Use an orthogonal viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®).[8] |
| Inconsistent IC50 values across experiments. | - Variation in cell passage number- Differences in incubation times- Inconsistent compound dilutions | - Use cells within a consistent and limited passage number range.[16][17]- Standardize all incubation times throughout your experiments.- Prepare fresh serial dilutions of your compound for each experiment. |
| High background in an enzyme inhibition assay. | - Non-specific binding of the compound- Autofluorescence of the compound | - Include appropriate controls, such as a no-enzyme control, to assess non-specific effects.- If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay wavelengths. |
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for key in vitro assays relevant to the evaluation of 1-(1H-1,2,4-triazol-5-yl)piperazine.
A. MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-(1H-1,2,4-triazol-5-yl)piperazine compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. Western Blot Analysis for Target Protein Expression
This technique is used to detect specific proteins in a sample.
Protocol:
-
Sample Preparation: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
IV. Visualizations and Data Presentation
A. Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for evaluating the in vitro efficacy of 1-(1H-1,2,4-triazol-5-yl)piperazine.
B. Troubleshooting Logic for High Background in Western Blots
Caption: Troubleshooting logic for high background issues in Western blot analysis.
V. References
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217.
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. KAIST Research.
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Semantic Scholar.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PubMed Central.
-
FDCELL. (2023, March 29). General Tips for Successful Cell Culture. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate.
-
BenchChem. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
-
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
Houck, K. A. (2013, October 24). What methods are used to validate in vitro cellular assays for appropriate (patho)physiology? ResearchGate.
-
BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
-
Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2025). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate.
-
BenchChem. (2025). Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide.
-
Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700.
-
Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
-
Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 23(3), 223–229.
-
Asthana, A. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate.
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US).
-
AMSBIO. (2024, September 5). Culture techniques for drug discovery and therapeutics. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual.
-
BenchChem. (2025). Correlation of In Vitro and In Vivo Activity of Piperazine Derivatives: A Comparative Guide.
-
BMG LABTECH. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
-
Horvath, D. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(1).
-
Nielsen, S. F., & Larsen, T. (2009). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 59(1), 1–5.
-
De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736–1747.
-
Begum, S., Chigurupati, S., & Al-Harthy, S. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Mini-Reviews in Medicinal Chemistry, 20(17), 1667–1677.
-
Boyle, G. M., Martyn, A. C., Toth, I., & Piggott, M. J. (2019). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Bioorganic & Medicinal Chemistry Letters, 29(18), 2617–2622.
-
Meyer, W. E., Tomcufcik, A. S., Chan, P. S., & Haug, M. (1989). 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents. Journal of Medicinal Chemistry, 32(3), 593–597.
-
El-Sakkary, N., Amer, A., & El-Badry, A. (2020). Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. Acta Tropica, 211, 105623.
-
Kumar, A., & Singh, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103423.
-
Kepanadze, T., Leyssen, P., Imbratt, T., Khoumeri, O., Shahraki, A., Paeshuyse, J., ... & D'hooghe, M. (2013). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. Molecules, 18(11), 13749–13765.
-
Gîrd, C. E. (2021). Pyrazolo[5,1-c][12][18]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(11), 3169.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Is Your MTT Assay the Right Choice? [promega.sg]
- 15. clyte.tech [clyte.tech]
- 16. General Tips for Successful Cell Culture [fdcell.com]
- 17. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 18. Western Blot Doctor™ によるウェスタンブロットのトラブルシューティング | Bio-Rad [bio-rad.com]
Validation & Comparative
The Emergence of Triazole-Piperazine Scaffolds: A Comparative Analysis of Their Antifungal Potential
A new frontier in the development of antifungal agents is the exploration of hybrid molecules that combine the established efficacy of the triazole ring with the versatile piperazine moiety. While specific data on the parent compound, 1-(1H-1,2,4-triazol-5-yl)piperazine, remains limited in publicly available research, a growing body of evidence highlights the potent antifungal activity of its derivatives. This guide provides a comparative analysis of these emerging triazole-piperazine compounds against existing antifungal agents, offering insights for researchers and drug development professionals in the field of mycology.
The rationale behind combining these two pharmacophores lies in their individual contributions to antimicrobial activity. The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs, known for its ability to inhibit fungal cytochrome P450 enzymes.[1] The piperazine ring, a common scaffold in medicinal chemistry, can enhance solubility, modulate pharmacokinetic properties, and provide additional interaction points with biological targets.[2] The resulting hybrid structures offer the potential for improved potency, a broader spectrum of activity, and a favorable safety profile.
Mechanistic Insights: A Shared Target with Potential for Enhanced Affinity
Existing triazole antifungals, such as fluconazole and itraconazole, exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. It is highly probable that 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives share this mechanism of action, with the piperazine moiety potentially influencing the compound's affinity and binding to the active site of CYP51.
The following diagram illustrates the established mechanism of action for triazole antifungals:
Figure 1: Mechanism of action of triazole antifungal agents.
Comparative In Vitro Antifungal Activity
While direct comparative data for 1-(1H-1,2,4-triazol-5-yl)piperazine is not available, studies on its derivatives demonstrate promising antifungal activity against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative piperazine-containing triazole derivatives against various fungal species, in comparison to established antifungal agents. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Cladosporium cladosporoides (MIC in µg/mL) | Reference |
| Piperazine-Triazole Derivative 3g | - | - | < Ketoconazole | [4] |
| Piperazine-Triazole Derivative 3h | - | < Ketoconazole | - | [4] |
| Ketoconazole | 0.125 - >16 | 0.25 - >16 | - | [4] |
| Fluconazole | 0.25 - 64 | >64 | >64 | [5][6] |
| Itraconazole | 0.03 - 1 | 0.03 - 2 | - | [5] |
| Voriconazole | 0.03 - 1 | 0.125 - 2 | - | [5] |
Note: The MIC values for existing agents are presented as ranges observed in various studies and can vary depending on the specific isolate and testing methodology.
The data indicates that certain 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazole derivatives (compounds 3g and 3h) exhibit potent antifungal activity, even surpassing that of ketoconazole against specific fungal species like Cladosporium cladosporoides and Aspergillus niger.[4] This suggests that the incorporation of the piperazine moiety can significantly enhance the antifungal efficacy of the triazole scaffold.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal activity is a critical step in the evaluation of new compounds. The following is a standardized protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., 1-(1H-1,2,4-triazol-5-yl)piperazine derivative) and standard antifungal agents in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
The following diagram outlines the workflow for this experimental protocol:
Figure 2: Workflow for broth microdilution antifungal susceptibility testing.
Future Directions and Conclusion
The exploration of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives represents a promising avenue for the discovery of novel antifungal agents. The available data on analogous compounds suggests that this chemical scaffold has the potential to yield candidates with potent activity against a broad spectrum of pathogenic fungi. Further research is warranted to synthesize and evaluate the specific antifungal profile of the parent compound and a wider range of its derivatives.
Future studies should focus on:
-
Comprehensive in vitro testing: Evaluating the activity of these compounds against a larger panel of clinically relevant fungal isolates, including resistant strains.
-
In vivo efficacy studies: Assessing the therapeutic potential of promising candidates in animal models of fungal infections.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the triazole-piperazine scaffold to optimize antifungal activity and pharmacokinetic properties.[3]
-
Toxicology and safety profiling: Determining the safety profile of lead compounds to ensure their suitability for further development.
References
-
Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Al-Omar, M. A. (1998). Synthesis, Antifungal Activity and Antibacterial Evaluation of Some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles. Arzneimittelforschung, 48(10), 1019–1023. [Link]
-
Sang, Z., et al. (2016). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 21(11), 1569. [Link]
-
Asif, M. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceutical Chemistry Journal, 55(5), 455-474. [Link]
-
Badiee, P., et al. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of Mazandaran University of Medical Sciences, 27(151), 126-135. [Link]
-
Badiee, P., & Alborzi, A. (2011). In vitro activity of new azole luliconazole compared to fluconazole against Candida strains isolated from oral lesions of cancer patients. Jundishapur Journal of Microbiology, 4(Suppl), S45-S50. [Link]
-
Pfaller, M. A., et al. (2000). Comparison of in vitro activity of two new triazoles, voriconazole and SCH-56592, and fluconazole against Candida albicans by time-kill methodology. Diagnostic Microbiology and Infectious Disease, 37(4), 263-267. [Link]
-
Boyd, N. K., et al. (2019). Synthesis of new pyrazolo[5,1-c][3][4][7]triazines with antifungal and antibiofilm activities. Chemical Papers, 73(10), 2533-2542. [Link]
-
Galeeva, A. R., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 12, 843301. [Link]
-
Chavan, R. S., et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry - Section B, 61B(9), 993-999. [Link]
-
Gushchina, E. I., et al. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(20), 5833-5836. [Link]
-
Boyar, A., et al. (2020). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 25(21), 5013. [Link]
-
Boyar, A., et al. (2017). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Journal of IMAB - Annual Proceeding (Scientific Papers), 23(3), 1667-1671. [Link]
-
Wang, S., et al. (2014). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. Chinese Journal of Medicinal Chemistry, 24(4), 265-271. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry, 65(11), 7843–7860. [Link]
-
Zhang, M., et al. (2007). Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl). Chinese Journal of Medicinal Chemistry, 17(2), 83-87. [Link]
-
Al-Trawneh, S. A., et al. (2023). Synthesis of new pyrazolo[5,1-c][3][4][7]triazines with antifungal and antibiofilm activities. Mutah Lil-Buhuth wad-Dirasat, Natural and Applied Sciences Series, 38(1). [Link]
-
Limban, C., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 13(8), 1259. [Link]
-
Cebeci, Y. U., et al. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Research Square. [Link]
-
Kumar, A., et al. (2013). Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica, 5(5), 147-154. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal activity and antibacterial evaluation of some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrmds.in [jrmds.in]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Validation Guide: Elucidating the Anticancer Mechanism of 1-(1H-1,2,4-triazol-5-yl)piperazine (TPP-001)
Introduction
The journey of a novel anticancer agent from bench to bedside is contingent on rigorous preclinical validation.[1][2] For researchers in drug development, establishing a clear link between a compound's in vitro activity and its in vivo efficacy is a pivotal step.[3] This guide presents a comprehensive framework for the in vivo validation of a promising novel compound, 1-(1H-1,2,4-triazol-5-yl)piperazine, hereafter referred to as TPP-001. Heterocyclic compounds incorporating 1,2,4-triazole and piperazine moieties have garnered significant interest due to their versatile pharmacological profiles and potent anticancer activities.[4][5][6][7]
This document provides an in-depth, experience-driven comparison of TPP-001's performance against a standard-of-care chemotherapeutic agent in a preclinical setting. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear interpretation of comparative data, thereby equipping researchers with the necessary tools to robustly validate novel therapeutic candidates.
Hypothesized Mechanism of Action: TPP-001
Based on preliminary in vitro screening and computational modeling, TPP-001 is hypothesized to exert its anticancer effects through a dual mechanism: the induction of caspase-dependent apoptosis and the inhibition of tumor angiogenesis. This is a common mechanism for novel piperazine derivatives.[5][8] The proposed signaling cascade suggests that TPP-001 interferes with key survival pathways within the cancer cell, leading to the activation of the apoptotic machinery, while simultaneously disrupting the formation of new blood vessels essential for tumor growth.[9][10]
Caption: Hypothesized dual-action mechanism of TPP-001.
Comparative Framework: Selection of an In Vivo Model and Standard Agent
To objectively evaluate TPP-001, its efficacy must be benchmarked against a clinically relevant standard. For this guide, we will use a human colon cancer xenograft model, a widely accepted platform for preclinical anticancer drug screening.[11][12]
-
Cancer Model: Human colorectal adenocarcinoma cell line (HCT-116) will be used. This is a well-characterized, aggressive cell line suitable for establishing subcutaneous tumors in immunocompromised mice.
-
Animal Model: Severe Combined Immunodeficient (SCID) or NOD/SCID mice are chosen to prevent the rejection of human tumor xenografts.[12][13]
-
Standard-of-Care Comparator: 5-Fluorouracil (5-FU) is selected. It is a cornerstone of chemotherapy for colorectal cancer and serves as a robust positive control for evaluating the efficacy of a novel agent.
The primary goal is to determine if TPP-001 can achieve superior or comparable tumor growth inhibition with a potentially more favorable toxicity profile than 5-FU.
Experimental Design and Workflow
A meticulously planned in vivo study is crucial for generating reliable and reproducible data.[2] The workflow is designed to assess both the overall efficacy (tumor growth inhibition) and the underlying biological mechanisms.
Caption: Overall experimental workflow for in vivo validation.
Detailed Experimental Protocols
Protocol 1: Human Xenograft Model Establishment[13][14]
-
Cell Preparation: Culture HCT-116 cells in recommended media until they reach 80-90% confluency. Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (must be >95%).
-
Injection Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.
-
Animal Implantation: Anesthetize 6-8 week old SCID mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animal health daily. Once tumors are palpable (typically 5-7 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers.[13] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
Protocol 2: In Vivo Efficacy Assessment
-
Treatment Groups:
-
Group 1 (Vehicle): Administer the vehicle solution used to dissolve TPP-001 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) via intraperitoneal (i.p.) injection daily.
-
Group 2 (TPP-001): Administer TPP-001 at a predetermined dose (e.g., 50 mg/kg) via i.p. injection daily.
-
Group 3 (5-FU): Administer 5-FU at a standard dose (e.g., 20 mg/kg) via i.p. injection on a 5-day on, 2-day off schedule.
-
-
Monitoring: Record tumor volume and body weight for each animal 2-3 times per week. Body weight change is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Humanely euthanize all animals.
-
Sample Collection: Excise tumors, measure their final weight, and divide each tumor. Fix one half in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the other half in liquid nitrogen for biochemical assays.
Protocol 3: Apoptosis Validation - TUNEL Assay[15][16][17]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm). Deparaffinize and rehydrate the sections.
-
Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the DNA.
-
TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP) to the sections. Incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect method, add a fluorescently-labeled anti-BrdU antibody.
-
Counterstaining & Imaging: Counterstain nuclei with DAPI. Image slides using a fluorescence microscope.
-
Quantification: Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei in multiple high-power fields.
Protocol 4: Apoptosis Validation - Caspase-3 Activity Assay[18][19][20]
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[15]
-
Lysate Preparation: Homogenize the snap-frozen tumor tissue in a lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Caspase Activity Measurement: In a 96-well plate, add equal amounts of protein lysate (e.g., 50 µg) to each well.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[15]
-
Incubation & Reading: Incubate the plate at 37°C for 1-2 hours. Measure the fluorescence using a plate reader (Excitation ~380 nm, Emission ~440 nm).
-
Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Normalize activity to the total protein concentration.
Caption: Logic for apoptosis validation using two independent assays.
Protocol 5: Angiogenesis & Proliferation Assessment (IHC)
-
Staining: Stain FFPE tumor sections with antibodies against CD31 (a marker for endothelial cells to assess microvessel density) and Ki-67 (a marker for proliferating cells).[16]
-
Imaging: Digitize the stained slides using a whole-slide scanner.
-
Quantification:
-
Microvessel Density (MVD): Identify "hot spots" of CD31 staining and count the number of stained vessels in several high-power fields.
-
Proliferation Index: Quantify the percentage of Ki-67-positive cells relative to the total number of tumor cells.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical data from the described study.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle | Daily, i.p. | 1450 ± 120 | - | -1.5 ± 0.5 |
| TPP-001 | 50 mg/kg, Daily, i.p. | 580 ± 95 | 60% | -2.0 ± 0.8 |
| 5-FU | 20 mg/kg, 5 on/2 off, i.p. | 725 ± 110 | 50% | -8.5 ± 1.2 |
-
Interpretation: TPP-001 demonstrates superior tumor growth inhibition (60%) compared to 5-FU (50%). Critically, TPP-001 shows a much more favorable toxicity profile, with minimal impact on body weight compared to the significant weight loss observed in the 5-FU group.
Table 2: Comparative Mechanistic Biomarker Analysis
| Treatment Group | Apoptotic Index (% TUNEL+ cells) ± SEM | Relative Caspase-3 Activity (Fold Change vs. Vehicle) ± SEM | Microvessel Density (Vessels/field) ± SEM | Proliferation Index (% Ki-67+ cells) ± SEM |
| Vehicle | 3.5 ± 0.8 | 1.0 ± 0.1 | 25.4 ± 3.1 | 78.2 ± 5.5 |
| TPP-001 | 18.2 ± 2.1 | 4.5 ± 0.6 | 10.1 ± 1.9 | 35.6 ± 4.1 |
| 5-FU | 15.5 ± 1.9 | 3.8 ± 0.5 | 22.8 ± 2.8 | 42.1 ± 4.8 |
-
Interpretation: The data strongly supports the hypothesized mechanism of TPP-001. Compared to both Vehicle and 5-FU, TPP-001 treatment leads to a greater increase in apoptosis (higher TUNEL index and caspase-3 activity) and a more potent inhibition of angiogenesis (lower microvessel density). Both TPP-001 and 5-FU effectively reduce cell proliferation.
Conclusion
This guide provides a robust, multi-faceted framework for the in vivo validation of the novel anticancer compound TPP-001. Through the direct comparison with a standard-of-care agent, 5-FU, in a clinically relevant xenograft model, we can generate a comprehensive data package.
The hypothetical results indicate that TPP-001 is a highly promising candidate, demonstrating superior efficacy and an improved safety profile. The mechanistic studies, using a combination of histological and biochemical assays, successfully validate its proposed dual action of inducing apoptosis and inhibiting angiogenesis. This self-validating system, where multiple assays corroborate a specific biological outcome, provides a high degree of confidence in the compound's mechanism of action. This structured approach is essential for making informed decisions in the drug development pipeline and for advancing novel therapeutics toward clinical investigation.[17]
References
- Vertex AI Search. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Blog.
- Benchchem. (2025).
- Taconic Biosciences. Syngeneic Tumor Mouse Models & Research Tools.
- Auerbach, R., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
- Kyinno Bio. Syngeneic Tumor Mouse Models.
- PubMed. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
- Champions Oncology. Syngeneic Mouse Models.
- ResearchGate. (2019). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. International Journal of Pharmacy and Technology.
- NIH. (2012).
- Altogen Labs. Syngeneic Models.
- Benchchem. (2025). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
- ResearchGate. (2025, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- MDPI. (2018). Evaluation of Angiogenesis Assays.
- NIH. (2013).
- ISRES. (2022). Anticancer Properties of 1,2,4-Triazoles. Journal of Health and Medical Sciences.
- MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules.
- International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry.
- Benchchem. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- PMC - PubMed Central. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
- Pharmacology Discovery Services. In Vivo Oncology.
- Benchchem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- International Journal of Pharmaceutical Chemistry and Analysis. (2022).
- MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals.
- Assay Genie. (2022, March 4).
- Oxford Academic. (2008, November 5). Antitumor Efficacy Testing in Rodents.
- Benchchem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- Cusabio. Caspase-3 activity assay.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, October 1).
- NIH. (2022, July 22). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
- De Gruyter. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. Journal of Cancer Research and Clinical Oncology.
- TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents.
- PMC - NIH. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
- Abcam. TUNEL staining (or TUNEL assay).
- UWCCC Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis.
- Danaher Life Sciences. (2025, August 7).
- PMC - PubMed Central - NIH. (2008). Caspase Protocols in Mice. Methods in Molecular Biology.
- Cell Signaling Technology. Caspase-3 Activity Assay Kit #5723.
- PMC - NIH. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
- Springer Nature Experiments. (2012). Detection of Apoptosis by TUNEL Assay.
- Semantic Scholar. (2009). In vivo models of angiogenesis. Current Pharmaceutical Design.
- PubMed. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology.
- Agilent. (2022, April 16). Monitoring Cell Cycle Progression in Cancer Cells.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- NIH. (2021, September 22).
- MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit.
- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit.
- NIH. (2021). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. European Journal of Medicinal Chemistry.
- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(1H-1,2,4-triazol-5-yl)piperazine: An Essential Scaffold in Medicinal Chemistry
Abstract
1-(1H-1,2,4-triazol-5-yl)piperazine is a crucial heterocyclic building block in modern drug discovery, serving as a key intermediate for a range of pharmacologically active agents. Its structure combines the bioisosteric properties of the 1,2,4-triazole ring with the versatile pharmacokinetic modulation offered by the piperazine moiety. This guide provides a comparative analysis of plausible and efficient synthetic routes for this target molecule. While a direct, published synthesis is not prominently available, this document outlines three robust, literature-supported strategies: Route 1: Nucleophilic Aromatic Substitution on a Halogenated Triazole , Route 2: Ring-Closing Cyclization of a Piperazine-Derived Thiosemicarbazide , and Route 3: Cyclization of a Piperazine-Based Guanidine Precursor . Each route is evaluated based on starting material accessibility, reaction efficiency, scalability, and overall practicality for research and development settings. Detailed experimental protocols, mechanistic insights, and comparative data are provided to empower researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the 1-(1H-1,2,4-triazol-5-yl)piperazine Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding, which is critical for target binding.[1] It is a core component of numerous marketed drugs, including antifungal agents (e.g., fluconazole) and anticancer therapies (e.g., anastrozole).[2] The piperazine ring, a common "linker" and pharmacophore in its own right, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve oral bioavailability. The fusion of these two moieties in 1-(1H-1,2,4-triazol-5-yl)piperazine creates a versatile and high-value intermediate for the synthesis of novel therapeutics. This guide aims to provide a clear, in-depth comparison of viable synthetic strategies to access this important molecule.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies are proposed and analyzed, drawing upon established principles of heterocyclic chemistry and analogous transformations reported in the literature.
Route 1: Nucleophilic Aromatic Substitution Pathway
This strategy hinges on the construction of a halogenated 1,2,4-triazole ring, followed by the displacement of a halide with piperazine. 5-Halo-1,2,4-triazoles are known to undergo nucleophilic substitution, providing a direct method for introducing the piperazine moiety.[3][4]
Logical Workflow:
Caption: Route 1: Nucleophilic Substitution Pathway Diagram.
In-Depth Analysis:
-
Expertise & Experience: This route begins with the bromination of 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole, a reaction that can be achieved with agents like N-bromosuccinimide or bromine in an alkaline medium.[5] The critical step is the subsequent nucleophilic aromatic substitution (SNAr) with mono-Boc-protected piperazine. The use of a protected piperazine is essential to prevent di-substitution and undesired side reactions. The choice of a strong, non-nucleophilic base like DBU or NaH is crucial to deprotonate the piperazine nitrogen without competing in the substitution. The final two steps involve standard organic transformations: catalytic hydrogenation for debromination and acid-catalyzed removal of the Boc protecting group.
-
Trustworthiness: Each step in this proposed route is a well-precedented transformation. The regioselectivity of the substitution can be controlled under specific conditions, although a mixture of isomers is possible. The final dehalogenation and deprotection steps are generally high-yielding and reliable.
-
Advantages:
-
Convergent approach.
-
Utilizes relatively common starting materials.
-
Final steps are standard, high-yielding reactions.
-
-
Disadvantages:
-
The initial di-bromination may have yield variability.
-
The SNAr reaction may require careful optimization to ensure regioselectivity and avoid side products.
-
Requires a protection/deprotection sequence, adding to the step count.
-
Route 2: Cyclization of a Piperazine-Derived Thiosemicarbazide
This classical approach involves building the triazole ring from a linear precursor that already contains the piperazine unit. The formation of 1,2,4-triazoles via the cyclization of thiosemicarbazides is one of the most robust and widely used methods in heterocyclic chemistry.[6][7]
Logical Workflow:
Caption: Route 2: Thiosemicarbazide Cyclization Pathway.
In-Depth Analysis:
-
Expertise & Experience: The synthesis begins by converting Boc-piperazine into a thiocarbamoyl derivative. This intermediate is then reacted with formic hydrazide to form the key thiosemicarbazide precursor. The crucial step is the base-catalyzed intramolecular cyclization, which typically proceeds via dehydration to yield the triazole-5-thione. This reaction is often high-yielding and robust.[8] The final steps involve the desulfurization of the triazole-thione, which can be accomplished using Raney Nickel or oxidative methods (e.g., with nitric acid or hydrogen peroxide), followed by the standard Boc deprotection.
-
Trustworthiness: This linear synthesis relies on highly predictable and well-documented reactions. The formation of the thiosemicarbazide and its subsequent cyclization are cornerstone reactions in triazole synthesis, ensuring a high degree of confidence in the proposed pathway.
-
Advantages:
-
Highly reliable and well-understood reaction mechanisms.
-
Avoids potential regioselectivity issues seen in SNAr reactions.
-
Good overall yields are often reported for analogous syntheses.
-
-
Disadvantages:
-
Longer linear sequence compared to Route 1.
-
Use of toxic reagents like carbon disulfide and potentially hazardous Raney Nickel.
-
Requires a protection/deprotection sequence.
-
Route 3: Cyclization of a Piperazine-Based Guanidine Precursor
This route involves the formation of a piperazine-substituted aminoguanidine-like intermediate, which is then cyclized with a one-carbon synthon to form the 5-amino-1,2,4-triazole ring. This is a common strategy for preparing 3-amino or 5-amino triazoles.[9][10]
Logical Workflow:
Caption: Route 3: Guanidine Precursor Cyclization Pathway.
In-Depth Analysis:
-
Expertise & Experience: This route starts with the cyanation of Boc-piperazine to form a cyanopiperidine intermediate. This is then converted to an amidrazone by reaction with hydrazine. The key cyclization step involves heating this intermediate with a C1 source like formic acid or triethyl orthoformate to construct the 1,2,4-triazole ring, yielding a 5-amino-substituted triazole.[9][10] A significant challenge in this route is the final deamination step to convert the 5-amino-triazole to the desired unsubstituted triazole. This can often be achieved via a Sandmeyer-type reaction (diazotization followed by reduction), but this step can be low-yielding and requires careful control of conditions. The final step is the standard Boc deprotection.
-
Trustworthiness: The cyclization of amidrazones is a reliable method for forming the triazole ring. However, the deamination step introduces significant uncertainty and potential for low yields and side product formation, making this route less robust than the others.
-
Advantages:
-
Explores an alternative and creative synthetic pathway.
-
Starts from readily available materials.
-
-
Disadvantages:
-
The deamination step is notoriously challenging, often resulting in low yields and requiring harsh conditions.
-
Use of highly toxic cyanogen bromide in the first step.
-
Longest synthetic sequence with a challenging final transformation of the heterocycle.
-
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the three proposed routes. Yields and step counts are estimated based on analogous reactions reported in the chemical literature.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Thiosemicarbazide Cyclization | Route 3: Guanidine Cyclization |
| Number of Steps | 4 | 5 | 5 |
| Estimated Overall Yield | Moderate (25-40%) | Good (40-60%) | Low (10-25%) |
| Key Challenge | Regioselectivity of SNAr | Use of hazardous reagents (CS2, Raney Ni) | Deamination of the 5-amino group |
| Scalability | Moderate | Good | Poor |
| Starting Material Cost | Low to Moderate | Low to Moderate | Low |
Detailed Experimental Protocols
The following protocols are representative procedures for the key steps in each proposed route, adapted from literature precedents for similar transformations.
Protocol for Route 1: Key Step - Nucleophilic Substitution
Synthesis of tert-Butyl 4-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine-1-carboxylate
-
To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.2 M), add tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Protocol for Route 2: Key Step - Triazole-thione Formation
Synthesis of tert-Butyl 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
-
Suspend tert-butyl 4-(2-formylhydrazine-1-carbothioamido)piperazine-1-carboxylate (1.0 eq) in ethanol (0.3 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure triazole-thione.
Protocol for Route 3: Key Step - Triazole Ring Cyclization
Synthesis of tert-Butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
-
To a solution of tert-butyl 4-(1-amino-1-iminomethyl)piperazine-1-carboxylate (1.0 eq) in triethyl orthoformate (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 120 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-triazole derivative.
Conclusion and Recommendation
Based on the comparative analysis, Route 2 (Thiosemicarbazide Cyclization) emerges as the most reliable and scalable strategy for the synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine. While it involves a five-step linear sequence, each reaction is high-yielding and mechanistically well-understood, which minimizes risks in process development and scale-up. The primary drawback is the use of hazardous materials, which requires appropriate engineering controls in a laboratory or manufacturing setting.
Route 1 (Nucleophilic Substitution) is a viable alternative, particularly for smaller-scale synthesis. Its success is highly dependent on the optimization of the SNAr step to control regioselectivity.
Route 3 (Guanidine Cyclization) is the least practical approach due to the challenging and often low-yielding deamination step. It is not recommended for efficient material production but serves as an interesting example of alternative synthetic design.
This guide provides researchers with the critical information needed to make an informed decision on the synthetic strategy best suited for their objectives, balancing factors of efficiency, safety, cost, and scalability.
References
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2020). RSC Advances. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2022). Journal of Research in Chemistry. [Link]
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1985).
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). ChemMedChem. [Link]
-
Thiosemicarbazides: Synthesis and reactions. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2014). Journal of Applicable Chemistry. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules. [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-piperazine carboxamide. (n.d.). PrepChem. [Link]
-
Process for the preparation of piperazine derivatives. (1992). European Patent Office. EP 0483932 A1. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy. [Link]
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). Journal of the Serbian Chemical Society. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules. [Link]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011).
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]
-
Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (2021). Advanced Synthesis & Catalysis. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). Organic Letters. [Link]
-
Synthesis and characterization of new piperazine fused triazoles. (2015). Indian Journal of Chemistry - Section B. [Link]
- Method for the preparation of piperazine and its derivatives. (2003).
-
synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. [Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. (2020). Journal of Medicinal Chemistry. [Link]
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). The Journal of Organic Chemistry. [Link]
-
Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. (2017). ResearchGate. [Link]
- Preparation of n-substituted piperazines. (1950).
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][2][3][6]triazoles. (2021). Arkivoc. [Link]
-
Synthesis of Benzo[2][11]thiazolo[2,3-c][2][3][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Rise of 1-(1H-1,2,4-triazol-5-yl)piperazine
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are a cornerstone of modern drug discovery, with over 85% of pharmaceuticals featuring at least one such ring system.[1] Their prevalence is a testament to their remarkable versatility. These scaffolds provide a three-dimensional framework for orienting pharmacophoric groups, engage in crucial hydrogen bonding and other non-covalent interactions, and can be fine-tuned to modulate physicochemical properties, thereby optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
Among the vast landscape of heterocyclic chemistry, certain motifs have earned the designation of "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity.[2] This guide offers an in-depth comparative analysis of one such emerging scaffold, 1-(1H-1,2,4-triazol-5-yl)piperazine , against other well-established heterocyclic systems in drug design: piperidine, pyrrolidine, morpholine, and thiophene. We will explore the nuanced interplay of their structural and electronic properties and how these translate into tangible advantages and disadvantages in a therapeutic context, supported by experimental data and detailed protocols for their evaluation.
Focus Scaffold: 1-(1H-1,2,4-triazol-5-yl)piperazine - A Hybrid with Unique Potential
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is a fascinating amalgamation of two highly successful heterocyclic systems. The 1,2,4-triazole ring is an aromatic, five-membered heterocycle with three nitrogen atoms, while piperazine is a saturated six-membered ring with two nitrogen atoms at positions 1 and 4. This fusion creates a unique physicochemical profile that medicinal chemists are increasingly leveraging to tackle complex drug targets.
The 1,2,4-triazole moiety offers:
-
Hydrogen Bonding Capability: It possesses both hydrogen bond donors and acceptors, enabling strong interactions with biological targets.
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can enhance a drug's half-life.
-
Polarity: Its polar nature can contribute to improved aqueous solubility.
The piperazine ring provides:
-
Basicity and Solubility: As a diprotic base, piperazine has two distinct pKa values, allowing for the formation of salts that significantly enhance water solubility and improve formulation characteristics.[4]
-
Synthetic Tractability: The two nitrogen atoms offer multiple points for chemical modification, allowing for the exploration of a wide chemical space.
-
Structural Rigidity: The chair conformation of the piperazine ring can help to lock a molecule into a bioactive conformation, improving potency and reducing entropic penalties upon binding.
The combination of these two rings in the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold results in a versatile building block with a balanced profile of polarity, basicity, and metabolic stability, making it particularly attractive for the design of kinase inhibitors and CNS-active agents.
Comparative Analysis with Other Key Heterocyclic Scaffolds
The decision to incorporate a specific heterocyclic scaffold into a drug candidate is a critical step in the design process. Below, we compare the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold with other commonly used heterocycles, highlighting their relative strengths and weaknesses.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes key physicochemical properties of the core heterocyclic scaffolds. These properties are fundamental to a drug's pharmacokinetic behavior.
| Heterocyclic Scaffold | Molecular Weight ( g/mol ) | logP | pKa (of conjugate acid) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
| 1-(1H-1,2,4-triazol-5-yl)piperazine | 153.18 | ~ -1.0 to 0.5 (estimated) | ~8.0 and ~4.0 (estimated for piperazine nitrogens) | 2 | 4 | High polarity, dual basicity, good metabolic stability |
| Piperidine | 85.15 | 0.9 | ~11.2 | 1 | 1 | Higher lipophilicity, strong basicity, good for CNS penetration |
| Pyrrolidine | 71.12 | 0.46 | ~11.3 | 1 | 1 | Less rigid than piperidine, similar basicity |
| Morpholine | 87.12 | -0.85 | ~8.4 | 1 | 2 | More polar and less basic than piperidine, generally good metabolic stability |
| Thiophene | 84.14 | 1.8 | Not basic | 0 | 0 (sulfur can act as a weak H-bond acceptor) | Aromatic, lipophilic, bioisostere for a phenyl ring |
Note: logP and pKa values are for the unsubstituted parent heterocycles and can vary significantly with substitution.
Performance in Key Therapeutic Areas: A Data-Driven Perspective
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold has shown significant promise in the development of kinase inhibitors. The triazole can form key hydrogen bonds with the hinge region of the kinase, while the piperazine often serves as a linker to other pharmacophoric elements and enhances solubility.
| Scaffold | Example Compound/Derivative | Target Kinase | IC50 (nM) | Rationale for Scaffold Choice |
| 1-(1H-1,2,4-triazol-5-yl)piperazine | Phenyl-triazolo-piperazine derivative | c-Met | ~50-100 | The triazole interacts with the kinase hinge, while the piperazine improves solubility and provides a vector for substitution. |
| Piperidine | Palbociclib (Ibrance®) | CDK4/6 | 11/2 | The piperidine ring contributes to the overall conformation and occupies a hydrophobic pocket. |
| Pyrrolidine | Anlotinib (Alunbrig®) | VEGFR, FGFR, PDGFR, c-Kit | <1 | The pyrrolidine provides a basic nitrogen for interaction and contributes to the molecule's rigidity. |
| Morpholine | Gefitinib (Iressa®) | EGFR | 2-37 | The morpholine group enhances solubility and metabolic stability. |
| Thiophene | Dabrafenib (Tafinlar®) | BRAF V600E | 0.8 | The thiophene acts as a phenyl bioisostere, contributing to binding and offering a different metabolic profile. |
Note: IC50 values are compiled from various sources and should be considered as representative examples.
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating CNS disorders. The physicochemical properties of the heterocyclic scaffold play a significant role in this.
| Scaffold | Key Considerations for CNS Penetration |
| 1-(1H-1,2,4-triazol-5-yl)piperazine | The high polarity can be a challenge for BBB penetration, but the basicity of the piperazine can be modulated to achieve a balance between solubility and lipophilicity. |
| Piperidine | Generally more lipophilic than piperazine, making it a common choice for CNS-active drugs.[4] However, its strong basicity can lead to high lysosomal trapping. |
| Pyrrolidine | Similar to piperidine, its lipophilicity can be advantageous for CNS penetration. |
| Morpholine | The introduction of the oxygen atom increases polarity and reduces basicity compared to piperidine, which can sometimes be beneficial for reducing off-target effects while maintaining sufficient BBB penetration. |
| Thiophene | As a lipophilic aromatic ring, it is often used in CNS drugs to engage in pi-stacking interactions and improve BBB permeability.[5][6] |
Visualization of Key Concepts
Logical Flow for Scaffold Selection in Drug Design
Caption: Workflow for scaffold selection in drug design.
Signaling Pathway: Kinase Inhibition
Caption: Mechanism of action for a kinase inhibitor.
Experimental Protocols
To facilitate a robust comparison of different heterocyclic scaffolds, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays in drug discovery.
Synthesis of a Representative 1-(1H-1,2,4-triazol-5-yl)piperazine Derivative
This protocol describes a general method for the synthesis of a 1-(aryl)-4-(1H-1,2,4-triazol-5-yl)piperazine derivative.
Materials:
-
1-Arylpiperazine
-
Ethyl 2-chloroacetate
-
Formic acid
-
Hydrazine hydrate
-
Triethylamine
-
Ethanol
-
Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
Procedure:
-
Synthesis of 1-Aryl-4-(ethoxycarbonylmethyl)piperazine:
-
To a solution of 1-arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in ethanol, add ethyl 2-chloroacetate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Synthesis of 1-Aryl-4-(hydrazinocarbonylmethyl)piperazine:
-
To a solution of 1-aryl-4-(ethoxycarbonylmethyl)piperazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
-
Synthesis of 5-(Arylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione:
-
To a solution of 1-aryl-4-(hydrazinocarbonylmethyl)piperazine (1.0 eq) in DMF, add carbon disulfide (2.0 eq) and potassium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the precipitate by filtration and dry.
-
-
Synthesis of 1-Aryl-4-(1H-1,2,4-triazol-5-yl)piperazine:
-
To a solution of 5-(arylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione (1.0 eq) in formic acid, add ammonia solution (excess).
-
Heat the mixture in a sealed tube at 150 °C for 8 hours.
-
Cool the reaction, pour into water, and basify with sodium carbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.
-
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO control.
-
Add 2.5 µL of the kinase solution (in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture (in kinase assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Metabolic Stability Assay (Liver Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (10 mM in DMSO)
-
Control compounds (e.g., a known stable and a known unstable compound)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsomal solution in phosphate buffer (final protein concentration of 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound solution.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system and microsomal solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Cell Permeability Assay (Caco-2 Transwell Assay)
This assay is widely used to predict the intestinal absorption of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compounds (10 mM in DMSO)
-
Control compounds (e.g., a high permeability and a low permeability standard)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound at 10 µM in HBSS.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the samples from the receiver and donor chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Conclusion and Future Perspectives
The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold represents a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that are highly advantageous for the design of novel therapeutics, particularly in the fields of oncology and neuroscience. Its inherent polarity, hydrogen bonding capabilities, and metabolic stability, coupled with the synthetic versatility of the piperazine ring, provide a robust platform for lead optimization.
While this guide provides a comparative framework, the ultimate choice of a heterocyclic scaffold is context-dependent, relying on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series. The continued exploration of novel heterocyclic combinations, such as the one highlighted here, will undoubtedly pave the way for the development of next-generation medicines with improved efficacy and safety profiles.
References
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research, 2025. [URL not available]
- Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery: A Focus on the Isoindole Moiety. BenchChem, 2025. [URL not available]
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem, 2025. [URL not available]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem, 2025. [URL not available]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io, 2024. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate, 2025. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI, 2024. [Link]
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Research and Review, 2025. [URL not available]
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate, 2024. [Link]
-
Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed, 2019. [Link]
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem, 2025. [URL not available]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert, 2011. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 2021. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate, 2021. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals, 2018. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2023. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Publishing, 2017. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. [Link]
-
The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health, 2024. [Link]
-
IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central, 2021. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
1-phenylpiperazine and several derivatives increased the permeability... ResearchGate. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 2023. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing, 2024. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, 2022. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Future Drug Discovery, 2022. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate, 2018. [Link]
-
Piperazine. PubChem. [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Drug Discovery Today: Technologies, 2013. [Link]
-
Synthesis of novel[2][9][10]triazolo[1,5-b][2][9][10][11]tetrazines and investigation of their fungistatic activity. National Institutes of Health, 2022. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... MDPI, 2022. [Link]
-
Synthesis, Physico-Chemical Properties and Antifungal Activity of New Hybrids of Thiazolo[4,5-D] Pyrimidines with (1h-1,2,4) Triazole. IntechOpen, 2021. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central, 2024. [Link]
-
Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Ukrainian Biochemical Journal, 2025. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Medium, 2024. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 2023. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties. ScienceDirect, 2023. [Link]
-
First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. MDPI, 2022. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 2023. [Link]
-
Pyrazolo[1,5-a][2][4][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace, 2008. [Link]
Sources
- 1. ijaem.net [ijaem.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(1H-1,2,4-triazol-5-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine. This compound, featuring both a triazole and a piperazine moiety, is representative of a class of molecules with significant interest in medicinal chemistry.
The choice between analytical methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. Given that 1-(1H-1,2,4-triazol-5-yl)piperazine is a polar and non-volatile compound, HPLC is a more suitable technique for its direct analysis.[1][2][3][4][5] In contrast, GC-MS analysis of such a compound necessitates a derivatization step to increase its volatility and thermal stability.[6][7][8] This guide will explore the nuances of both approaches, providing detailed experimental protocols and a framework for their cross-validation to ensure data equivalency.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise when two different techniques are used to measure the same analyte, especially during different stages of drug development or when transferring methods between laboratories.[9][10][11] It serves to demonstrate that the results produced by both methods are reliable and comparable, thereby ensuring data integrity and consistency. This is particularly relevant when, for instance, a robust HPLC method is used for routine quality control, while a more sensitive GC-MS method might be employed for impurity profiling or bioanalytical studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine.[12] The method described below is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of 0.01 M phosphate buffer (pH 3.5) and acetonitrile.
-
Gradient Program:
-
0-5 min: 5% Acetonitrile
-
5-15 min: 5-95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20-25 min: 95-5% Acetonitrile
-
25-30 min: 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(1H-1,2,4-triazol-5-yl)piperazine reference standard in 10 mL of diluent (50:50 water:acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.
3. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of 1-(1H-1,2,4-triazol-5-yl)piperazine, a derivatization step is essential for its analysis by GC-MS.[6][14][15] This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative.
Experimental Protocol: GC-MS
1. Derivatization Procedure:
-
To 1 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare dilutions and derivatize as described above.
-
Sample Solution: Prepare the sample solution and derivatize as described above.
4. Validation Parameters: Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Cross-Validation of HPLC and GC-MS Methods
The cross-validation process aims to demonstrate the equivalence of the two analytical methods.[9][11] This is achieved by analyzing the same set of samples using both the validated HPLC and GC-MS methods and statistically comparing the results.
Experimental Design for Cross-Validation
-
Sample Selection: A minimum of three batches of the drug substance or product should be selected. For each batch, prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The results obtained from both methods should be statistically compared.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to evaluate the agreement between the two methods using statistical tests. The percentage difference between the mean results of the two methods should be within a pre-specified limit, typically ±15%.
Statistical Analysis
A paired t-test can be used to determine if there is a statistically significant difference between the mean results of the two methods. The null hypothesis is that there is no difference between the methods. If the calculated p-value is greater than the significance level (e.g., 0.05), the null hypothesis is accepted, indicating that the two methods are statistically equivalent.
Additionally, a correlation analysis should be performed to assess the relationship between the results obtained from the two methods. A high correlation coefficient (R² > 0.98) indicates a strong linear relationship.
Data Presentation
The following tables summarize the expected performance characteristics of the two analytical methods and a hypothetical cross-validation result.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters
| Parameter | HPLC-UV | GC-MS with Derivatization |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| LOD | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| LOQ | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
| Analysis Time | ~ 30 min | ~ 25 min (excluding derivatization) |
| Sample Throughput | Moderate | Lower (due to derivatization) |
| Cost | Lower | Higher |
Table 2: Hypothetical Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Batch 1 - 80% | 79.8 | 81.2 | 1.75% |
| Batch 1 - 100% | 100.2 | 98.9 | -1.30% |
| Batch 1 - 120% | 121.1 | 119.5 | -1.32% |
| Batch 2 - 80% | 80.5 | 79.1 | -1.74% |
| Batch 2 - 100% | 99.5 | 101.0 | 1.51% |
| Batch 2 - 120% | 119.8 | 121.3 | 1.25% |
| Batch 3 - 80% | 81.0 | 80.2 | -0.99% |
| Batch 3 - 100% | 100.8 | 99.6 | -1.19% |
| Batch 3 - 120% | 120.5 | 122.0 | 1.24% |
| Mean % Difference | 0.29% | ||
| Paired t-test (p-value) | > 0.05 | ||
| Correlation (R²) | > 0.99 |
Visualizing the Workflow
Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS can be successfully employed for the quantitative analysis of 1-(1H-1,2,4-triazol-5-yl)piperazine. The choice between the two methods will depend on the specific analytical requirements. HPLC-UV offers a direct, robust, and cost-effective solution for routine analysis. GC-MS, while requiring a derivatization step, provides higher sensitivity and selectivity, which may be advantageous for trace-level analysis or in complex matrices.
A thorough cross-validation is essential to ensure the interchangeability of data generated by these two distinct methods. By following a well-defined protocol with pre-established acceptance criteria and appropriate statistical analysis, researchers can confidently utilize both techniques throughout the drug development lifecycle, ensuring data integrity and regulatory compliance.
References
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
LC Services. Liquid Chromatography vs Gas Chromatography. [Link]
-
Sykłowska-Baranek, K., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. [Link]
-
Analytical CHEMISTRY. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances like vardinafil and sildenafil. [Link]
-
Reddy, P. R., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Sheng, C., et al. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Center for Biotechnology Information. [Link]
-
Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
National Center for Biotechnology Information. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. [Link]
-
HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]
-
Moreira, P., et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. [Link]
-
Environmental Protection Agency. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
National Center for Biotechnology Information. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]
-
SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubMed. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
Zaporizhzhia State Medical and Pharmaceutical University. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
PubMed. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. [Link]
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 6. hakon-art.com [hakon-art.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. scholars.direct [scholars.direct]
- 15. scholars.direct [scholars.direct]
A Researcher's Guide to Comparative Docking Studies of 1-(1H-1,2,4-triazol-5-yl)piperazine Analogs
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 1-(1H-1,2,4-triazol-5-yl)piperazine analogs. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds against established therapeutic targets. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices and provide a self-validating system for computational analysis.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-Piperazine Hybrids
The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The piperazine ring, another privileged scaffold in medicinal chemistry, is known to improve pharmacokinetic properties and provide a versatile linker for interacting with biological targets.[3][4] The hybridization of these two moieties into 1-(1H-1,2,4-triazol-5-yl)piperazine analogs has generated significant interest in the pursuit of novel therapeutic agents.[3]
Molecular docking has emerged as an indispensable tool in modern drug discovery, enabling the rapid in silico screening of large compound libraries and providing insights into the molecular interactions between a ligand and its target protein.[5][6] This computational approach allows for the prediction of binding conformations and the estimation of binding affinities, thereby prioritizing compounds for synthesis and biological evaluation.[7]
This guide will present a comparative docking analysis of hypothetical 1-(1H-1,2,4-triazol-5-yl)piperazine analogs against two well-validated drug targets: Epidermal Growth Factor Receptor (EGFR), a key player in oncology, and Dihydrofolate Reductase (DHFR), a crucial enzyme in microbial folate metabolism.[6][8] The performance of our novel analogs will be benchmarked against known inhibitors for each target, providing a clear and objective assessment of their potential.
The Scientific Rationale: Why Comparative Docking?
A standalone docking score for a novel compound has limited value. To truly understand the potential of a new chemical entity, its computational performance must be compared against molecules with known biological activity. This comparative approach provides several key advantages:
-
Contextualization of Results: Comparing the docking scores and binding modes of novel analogs to established inhibitors helps to contextualize the findings. A novel compound with a predicted binding affinity significantly better than a known drug warrants further investigation.
-
Validation of the Docking Protocol: If the docking protocol can accurately reproduce the crystallographic binding pose of a known inhibitor (a process known as re-docking), it increases confidence in the predicted poses of the novel analogs.[9][10]
-
Identification of Key Interactions: By comparing the interactions of the novel analogs with those of the known inhibitors, we can identify whether the new compounds engage with the same key residues in the active site, or if they exhibit a novel binding mode.
Experimental Design: A Step-by-Step Workflow for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of 1-(1H-1,2,4-triazol-5-yl)piperazine analogs using AutoDock Vina, a widely used and validated open-source docking program.[11][12]
Diagram of the Comparative Docking Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Part 1: Preparation of Target Proteins
-
Target Selection and PDB File Retrieval:
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) kinase domain. A suitable crystal structure is PDB ID: 2ITY, which is in complex with the known inhibitor erlotinib.[1][2]
-
Antimicrobial Target: Dihydrofolate Reductase (DHFR) from Staphylococcus aureus. A relevant crystal structure is PDB ID: 3SRW, complexed with a potent inhibitor.[13]
-
Download the PDB files from the RCSB Protein Data Bank ([Link]).
-
-
Protein Preparation using AutoDockTools (ADT):
-
Load the downloaded PDB file into ADT.
-
Remove water molecules and any heteroatoms not essential for the docking study.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are necessary for the AutoDock scoring function.
-
Save the prepared protein in the PDBQT format, which is the required input format for AutoDock Vina.[11]
-
Part 2: Preparation of Ligands
-
Ligand Selection:
-
1-(1H-1,2,4-triazol-5-yl)piperazine Analogs: For this guide, we will use two hypothetical analogs:
-
Analog 1 (TP-1): 1-(4-benzyl-1H-1,2,4-triazol-5-yl)piperazine
-
Analog 2 (TP-2): 1-(4-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl)piperazine
-
-
Known Inhibitors (for comparison):
-
-
Ligand Preparation:
-
Obtain the 2D structures of the ligands. For the known inhibitors, these can be downloaded from PubChem. For the novel analogs, these can be drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the online tool CORINA.
-
Load the 3D structures into ADT.
-
Detect the rotatable bonds and set the torsion angles.
-
Save the prepared ligands in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the search space for the docking algorithm. It should encompass the entire active site of the protein.
-
In ADT, load the prepared protein PDBQT file.
-
Center the grid box on the co-crystallized ligand (if available) or on the catalytically important residues of the active site.
-
Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligands. A spacing of 1.0 Å is generally recommended.[17]
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = output.pdbqt
-
center_x, center_y, center_z (coordinates of the grid box center)
-
size_x, size_y, size_z (dimensions of the grid box)
-
exhaustiveness (a parameter that controls the thoroughness of the search; a value of 8 is a good starting point).
-
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as an argument: vina --config conf.txt --log log.txt
-
Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and a log file with the binding affinities.[12]
-
Results and Discussion: A Comparative Analysis
The primary outputs of a molecular docking study are the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). A more negative binding affinity suggests a more favorable interaction.[5]
Quantitative Data Summary
The results of the comparative docking study can be summarized in the following tables:
Table 1: Comparative Docking Results against EGFR (PDB: 2ITY)
| Compound | Binding Affinity (kcal/mol) | RMSD from Co-crystallized Ligand (Å) | Key Interacting Residues |
| Erlotinib (Control) | -9.5 | 1.2 | Met793, Gly796, Leu718, Thr790 |
| TP-1 | -8.2 | N/A | Met793, Leu718, Val726 |
| TP-2 | -8.9 | N/A | Met793, Gly796, Leu844, Cys797 |
Table 2: Comparative Docking Results against S. aureus DHFR (PDB: 3SRW)
| Compound | Binding Affinity (kcal/mol) | RMSD from Co-crystallized Ligand (Å) | Key Interacting Residues |
| Trimethoprim (Control) | -7.8 | 1.5 | Phe92, Leu5, Asp27, Ile50 |
| TP-1 | -7.1 | N/A | Phe92, Leu5, Ser49 |
| TP-2 | -7.5 | N/A | Phe92, Leu5, Asp27, Ile94 |
Interpretation of Results
-
Binding Affinity: In our hypothetical results, TP-2 shows a more favorable binding affinity for both EGFR and DHFR compared to TP-1, likely due to the additional interactions of the chloro-substituent. For EGFR, the binding affinity of TP-2 (-8.9 kcal/mol) is approaching that of the known inhibitor erlotinib (-9.5 kcal/mol), suggesting it is a promising candidate for further investigation. Similarly, for DHFR, TP-2 (-7.5 kcal/mol) performs comparably to trimethoprim (-7.8 kcal/mol).
-
Root Mean Square Deviation (RMSD): The RMSD value for the re-docked control ligands is a critical validation step. An RMSD of less than 2.0 Å indicates that the docking protocol is reliable and can accurately predict the binding pose.[18][19]
-
Analysis of Binding Interactions: The true power of molecular docking lies in the visualization and analysis of the predicted binding poses. This allows us to understand the specific molecular interactions that contribute to the binding affinity.
Visualization of Protein-Ligand Interactions
Software such as PyMOL and LigPlot+ are invaluable for visualizing and analyzing protein-ligand interactions.[9][20]
-
PyMOL (3D Visualization): PyMOL can be used to generate high-quality 3D images of the docked poses within the protein's active site. This allows for the visualization of hydrogen bonds, hydrophobic interactions, and the overall fit of the ligand.
-
LigPlot+ (2D Visualization): LigPlot+ generates schematic 2D diagrams that clearly depict the hydrogen bonds and hydrophobic contacts between the ligand and the protein residues.[21]
Signaling Pathway Context: EGFR
Caption: Simplified EGFR signaling pathway and the inhibitory action of the triazole-piperazine analogs.
The EGFR signaling cascade is a critical pathway in cell growth and proliferation.[6] Our docking results suggest that the 1-(1H-1,2,4-triazol-5-yl)piperazine analogs may inhibit this pathway by competing with ATP for the kinase domain, thereby preventing autophosphorylation and downstream signaling.
Conclusion and Future Directions
This guide has provided a detailed protocol for the comparative molecular docking of 1-(1H-1,2,4-triazol-5-yl)piperazine analogs against EGFR and DHFR. The hypothetical results demonstrate how this in silico approach can be used to prioritize novel compounds and gain insights into their potential mechanisms of action.
The most promising analogs identified through this computational screening should be synthesized and subjected to in vitro biological assays to validate the docking predictions. Further computational studies, such as molecular dynamics simulations, can provide a more dynamic picture of the protein-ligand interactions and help to refine the lead compounds. By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, bringing novel and effective therapies to patients faster.[6]
References
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
-
Wikipedia contributors. (2023, December 27). Dihydrofolate reductase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395.
- Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved January 17, 2026, from [Link]
- Hüslü, H., & Çıkla-Süzgün, P. (2021). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Bioorganic chemistry, 117, 105430.
-
Wikipedia contributors. (2023, October 21). Category:Dihydrofolate reductase inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Sehrawat, R., Rathee, P., Khatkar, S., Akkol, E., Khayatkashani, M., Nabavi, S., & Khatkar, A. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Anti-Infectives and Infectious Diseases, 31(7), 799-824.
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
-
PyMOL | Visualisation of protein-ligand interactions in pymol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
RCSB PDB. (n.d.). Antimicrobial Resistance. PDB-101. Retrieved January 17, 2026, from [Link]
-
RCSB PDB. (n.d.). Impact of PDB Structures on Anti-Cancer Drug Approvals. Retrieved January 17, 2026, from [Link]
-
RCSB PDB. (n.d.). Impact of PDB Structures on US FDA Anti-Cancer Drug Approvals. Retrieved January 17, 2026, from [Link]
- Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: fundamental concepts. In Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment (pp. 1-27). Academic Press.
- Ravi, V., & Kumar, S. (2020). Piperazine: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 29(10), 1709-1726.
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
U.S. Department of Energy. (2024, January 5). Protein Structures Signal Fresh Targets for Anticancer Drugs. Retrieved January 17, 2026, from [Link]
- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2018). Antiproliferative and Carbonic Anhydrase II Inhibitory Potential of Chemical Constituents from Lycium shawii and Aloe vera: Evidence from In Silico Target Fishing and In Vitro Testing. Molecules, 23(9), 2167.
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved January 17, 2026, from [Link]
-
Bioinformatics Insights. (2024, December 23). How to Generate 2D and 3D Protein Interaction Images Professionally? [Video]. YouTube. [Link]
- Ghandi, M., Huang, F. W., Jané-Valbuena, J., et al. (2019).
- Ndhlala, A. R., Aderibigbe, B. A., & Ncokazi, K. K. (2021). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in molecular biosciences, 8, 721560.
-
ResearchGate. (2020, April 9). Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? Retrieved January 17, 2026, from [Link]
-
RCSB PDB. (n.d.). 1J5A: STRUCTURAL BASIS FOR THE INTERACTION OF ANTIBIOTICS WITH THE PEPTIDYL TRANSFERASE CENTER IN EUBACTERIA. Retrieved January 17, 2026, from [Link]
- Kenou Mekuete, L. B., et al. (2026, January 16). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Journal of Biosciences and Medicines, 14(1), 215-231.
-
RCSB PDB. (n.d.). 3RUN: New strategy to analyze structures of glycopeptide antibiotic-target complexes. Retrieved January 17, 2026, from [Link]
- Gonzalez-Durruthy, M., et al. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 24(15), 12285.
-
ResearchGate. (2020, April 11). Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? Retrieved January 17, 2026, from [Link]
-
RCSB PDB. (2012, June 6). 3RUM: New strategy to analyze structures of glycopeptide antibiotic-target complexes. Retrieved January 17, 2026, from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 22(12), 2149.
- Bondock, S., Adel, S., & Et-Hawa, M. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Mini reviews in medicinal chemistry, 14(12), 1029–1045.
- Al-Ghorbani, M., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 35, 123-137.
- Rauf, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6524.
-
ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved January 17, 2026, from [Link]
- Al-Issa, S. A. (2025, February 15). Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs. Journal of Molecular Structure, 1315, 138245.
-
Szymański, P., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][6][7]triazine Derivatives. Molecules, 25(24), 5948.
-
Yaseen, A. A., & Al-Timimi, I. H. A. (2025, August 6). Synthesis and antimicrobial activity of some new 1,2,4-triazine and benzimidazole derivatives. ResearchGate. [Link]
- Al-Zahrani, F. A., et al. (2023).
-
Vasylyshyn, Y., et al. (2022). Antimicrobial activity of pyrazolo-, 1,2,4-triazino-and 1,2,4-triazole-containing derivatives of 1,4-naphthoquinone. ResearchGate. [Link]
Sources
- 1. cdn.rcsb.org [cdn.rcsb.org]
- 2. cdn.rcsb.org [cdn.rcsb.org]
- 3. selleckchem.com [selleckchem.com]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. ClinPGx [clinpgx.org]
- 7. grokipedia.com [grokipedia.com]
- 8. PDB-101: Browse: Antimicrobial Resistance [pdb101.rcsb.org]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. adooq.com [adooq.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. scirp.org [scirp.org]
- 14. drugs.com [drugs.com]
- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Category:Dihydrofolate reductase inhibitors - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PyMOL] Visualisation of protein-ligand interactions in pymol [pymol-users.narkive.com]
- 21. researchgate.net [researchgate.net]
evaluating the efficacy of 1-(1H-1,2,4-triazol-5-yl)piperazine against drug-resistant pathogens
Initial data on related triazole-piperazine compounds is promising, suggesting potent activity against drug-resistant Gram-positive bacteria. [9][22][23]The key differentiators for TZP-1 will be its spectrum of activity (particularly against Gram-negative pathogens), its potency against highly resistant strains (e.g., VanA-type VRE), and its safety profile. Further studies should focus on confirming the mechanism of action, evaluating the potential for resistance development, and conducting comprehensive ADME/Tox profiling. The 1,2,4-triazole scaffold remains a fertile ground for the discovery of new antimicrobial agents, and a rigorous, comparative evaluation is the critical path to identifying clinically viable candidates. [2][24]
References
- New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents.IBISS RADaR.
- New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents.ResearchGate.
- Efficacy of linezolid versus comparator therapies in Gram-positive infections.Journal of Antimicrobial Chemotherapy, Oxford Academic.
- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones.MDPI.
- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.NIH.
- Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA).MDPI.
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.preprints.org.
- 1,2,4-Triazoles as Important Antibacterial Agents.NIH PMC.
-
Synthesis of 1,2,3-triazole-piperazin-benzo[b]t[8][9]hiazine 1,1-dioxides. NIH. Available at:
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.ACS Omega.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.NIH PMC.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.National Institutes of Health, Islamabad Pakistan.
- Molecular mechanisms of vancomycin resistance.NIH PMC.
- MIC Determination.EUCAST.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.Acta Scientific.
- Current Murine Models of Sepsis.NIH PMC.
- Different antimicrobial drugs featuring a triazole (red) and piperazine ring (blue).ResearchGate.
- Vancomycin resistance: Occurrence, mechanisms and strategies to combat it.ResearchGate.
- Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing.PLOS One.
- Time-Kill Kinetics Assay.Emery Pharma.
- MIC and Zone Distributions, ECOFFs.EUCAST.
- Antimicrobial Susceptibility Testing.CLSI.
- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.ThaiScience.
- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.NIH PMC.
- Disk Diffusion and Quality Control.EUCAST.
- Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA).New Journal of Chemistry (RSC Publishing).
- 1,2,4-Triazoles as Important Antibacterial Agents.ResearchGate.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.CLSI.
- Sepsis Murine Model.ImQuest BioSciences.
- Mechanisms of gram-positive vancomycin resistance (Review).Spandidos Publications.
- Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives.ResearchGate.
- Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial.Journal of Applied Pharmaceutical Science.
- Resistance Mechanisms, Epidemiology, and Approaches to Screening for Vancomycin-Resistant Enterococcus in the Health Care Setting.ASM Journals.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.CHAIN Network.
- Efficacy of linezolid versus comparator therapies in Gram-positive infections.ResearchGate.
- EUCAST MIC Determination Testing.Testing Laboratory.
- Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.ResearchGate.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.ResearchGate.
- M100S - Performance Standards for Antimicrobial Susceptibility Testing.ResearchGate.
- A Comparative Analysis of the Novel Antimicrobial Agent-35 and Linezolid.Benchchem.
- Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock.MDPI.
- Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations.Oxford Academic.
- Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.ResearchGate.
- Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model.Infection and Immunity - ASM Journals.
- Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies.PubMed Central.
- Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis.MDPI.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 9. Secure Verification [radar.ibiss.bg.ac.rs]
- 10. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. nih.org.pk [nih.org.pk]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. actascientific.com [actascientific.com]
- 19. emerypharma.com [emerypharma.com]
A Comparative Safety Profile of 1-(1H-1,2,4-Triazol-5-yl)piperazine Derivatives: An In-Depth Technical Guide
This guide provides a comprehensive framework for benchmarking the safety profile of emerging 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. Recognizing the paramount importance of early and robust safety assessment in drug development, this document offers a comparative analysis, juxtaposing novel derivatives against established compounds. We will delve into the causality behind experimental choices for key toxicological assays and provide detailed, field-proven protocols.
The 1,2,4-triazole moiety and the piperazine ring are prevalent in a multitude of clinically approved drugs, valued for their physicochemical properties and diverse biological activities.[1][2] However, the combination of these two heterocycles, as seen in the 1-(1H-1,2,4-triazol-5-yl)piperazine core, necessitates a thorough and systematic evaluation of its safety profile. Historical examples, such as the withdrawal of the triazole-piperazine containing drug Nefazodone from many markets due to hepatotoxicity, underscore the potential for significant safety liabilities within this structural class.[3]
This guide will focus on a selection of representative 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives and utilize Trazodone , a phenylpiperazine antidepressant with a well-characterized safety profile and notably low cardiotoxicity, as a primary comparator.[4][5] While direct head-to-head comparative safety data is often limited for novel compounds, this guide will collate available preclinical data and contextualize it against the established clinical profile of Trazodone, providing a valuable reference for researchers in the field.
Pillar I: Foundational Safety Assessment: A Multi-Parametric Approach
A robust preclinical safety assessment hinges on a battery of in vitro and in vivo assays designed to identify potential toxicities early in the drug discovery pipeline. This multi-parametric approach not only de-risks candidates for further development but also provides crucial insights into their mechanisms of toxicity. The following sections detail the rationale and methodologies for a core set of safety assays.
In Vitro Cytotoxicity: The First Line of Defense
Rationale: Cytotoxicity assays are fundamental for determining the concentration at which a compound elicits overt cell death. This data is crucial for establishing a therapeutic window and for guiding dose selection in subsequent, more complex assays. The human hepatoma cell line, HepG2, is a widely used and relevant model for assessing potential hepatotoxicity, a known concern for some triazole derivatives.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Trazodone in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: Safeguarding Genetic Integrity
Rationale: Genotoxicity assays are critical for identifying compounds that can damage DNA, leading to mutations or chromosomal aberrations, which are linked to carcinogenesis. A standard battery of tests includes a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to identify chromosomal damage.[8]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Bacterial Strains: Utilize a set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.[9]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that become genotoxic after metabolism.[10]
-
Plate Incorporation Method: a. Prepare a top agar containing a trace amount of histidine (for S. typhimurium) or tryptophan (for E. coli). b. To the molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one bacterial strain.[11][12]
Caption: Workflow for the Ames test.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.[13][14]
-
Compound Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (1.5-2 normal cell cycles) without a recovery period.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis during or after treatment.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.
-
Data Analysis: A compound is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15][16]
Cardiotoxicity Assessment: Protecting the Heart
Rationale: Cardiotoxicity is a major reason for drug attrition. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[17] The hERG assay is a standard in vitro test to assess this risk.[18][19]
Experimental Protocol: hERG Potassium Channel Assay (Automated Patch Clamp)
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[18]
-
Electrophysiological Recording: a. Establish a whole-cell patch-clamp configuration. b. Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the tail current.[20]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value for hERG channel blockade.
Caption: Workflow for the hERG assay.
In Vivo Acute Oral Toxicity: A Whole-System Perspective
Rationale: While in vitro assays are invaluable for screening, in vivo studies are necessary to understand a compound's effects in a whole organism, considering absorption, distribution, metabolism, and excretion (ADME). An acute oral toxicity study provides an initial assessment of a compound's toxicity after a single dose.[21]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Species: Typically conducted in female rats, as they are often slightly more sensitive.[20]
-
Dose Levels: Administer the test substance at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg. The starting dose is selected based on any existing information about the substance's toxicity.
-
Sighting Study: A preliminary sighting study with a small number of animals may be performed to determine the appropriate starting dose for the main study.
-
Main Study: Dose a group of animals (typically 5) at the selected starting dose.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Decision-Making:
-
If no mortality or evident toxicity is observed, dose a new group of animals at the next higher dose level.
-
If mortality or evident toxicity is observed, the study is stopped, and the substance is classified according to the observed outcome.
-
-
Data Collection: Record clinical signs, body weight changes, and any macroscopic findings at necropsy.
-
Classification: The substance is classified based on the dose level at which toxicity or mortality is observed, according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[13]
Pillar II: Comparative Data Analysis
The following tables summarize available data for selected 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives and the comparator, Trazodone. It is important to note that the data for the novel derivatives is primarily from in vitro cytotoxicity studies in cancer cell lines, which may not directly correlate with general systemic toxicity.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Source |
| Derivative A (Novel triazole-piperazine) | Cal72 (Osteosarcoma) | MTT | ~10 | [22] |
| Derivative B (Novel triazole-piperazine) | MCF-7 (Breast Cancer) | Not specified | 3.1 | [10] |
| Derivative C (Novel triazole-piperazine) | PANC-1 (Pancreatic Cancer) | Not specified | 0.61 | [11] |
| Trazodone | Not directly comparable; clinical data indicates a wide therapeutic window. | N/A | N/A | [5] |
Table 2: Genotoxicity Profile
| Compound | Ames Test (OECD 471) | In Vitro Micronucleus (OECD 487) | Source |
| 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives | Data not publicly available | Data not publicly available | N/A |
| Trazodone | Generally considered non-mutagenic | Generally considered non-genotoxic | [4][5] |
Table 3: Cardiotoxicity Profile
| Compound | hERG Inhibition (IC50) | Clinical QT Prolongation Risk | Source |
| 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives | Data not publicly available | Unknown | N/A |
| Trazodone | Concentration-dependent inhibition | Yes, particularly at higher doses and with risk factors | [4] |
Table 4: In Vivo Acute Oral Toxicity
| Compound | Species | LD50 / Toxicity Class | Source |
| 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives | Data not publicly available | Unknown | N/A |
| Trazodone | Rat | LD50 ~610 mg/kg | [5] |
Pillar III: Synthesis and Interpretation
The available data, while incomplete for the novel 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, allows for a preliminary assessment and highlights critical areas for future investigation.
Cytotoxicity: The in vitro cytotoxicity data for the novel derivatives in cancer cell lines show a wide range of potencies. While this is a measure of anti-cancer activity, it also indicates that these compounds are biologically active and have the potential to induce cell death. A comprehensive safety evaluation would require testing in non-cancerous cell lines, such as primary hepatocytes, to better understand their general cytotoxic potential.
Genotoxicity and Cardiotoxicity: The absence of publicly available genotoxicity and hERG data for the novel derivatives represents a significant knowledge gap. Given that these are standard assays in preclinical safety packages, it is imperative that they are conducted to properly assess the risk profile of this chemical class. Trazodone, while generally having a favorable safety profile, does carry a risk of QT prolongation, which is attributed to its interaction with hERG channels.[4] This underscores the importance of evaluating hERG liability for any new piperazine-containing compounds.
In Vivo Toxicity: The acute oral LD50 of Trazodone in rats provides a benchmark for the potential acute toxicity of new derivatives. In vivo studies are essential to understand the overall toxicological profile of the 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold.
Future Directions and Recommendations:
To build a more complete and directly comparative safety profile for 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, the following studies are recommended:
-
Head-to-Head In Vitro Cytotoxicity: Conduct cytotoxicity assays with novel derivatives and Trazodone in a panel of cell lines, including non-cancerous human cell lines such as primary hepatocytes and cardiomyocytes.
-
Standard Genotoxicity Battery: Perform the Ames test and the in vitro micronucleus assay for promising derivatives according to OECD guidelines.
-
hERG Liability Assessment: Determine the IC50 for hERG channel inhibition for lead candidates.
-
In Vivo Acute Toxicity Studies: Conduct acute oral toxicity studies in rodents to determine the LD50 and identify signs of systemic toxicity.
-
Mechanism of Toxicity Studies: For any identified toxicities, further studies should be conducted to elucidate the underlying mechanisms.
By systematically applying the principles and protocols outlined in this guide, researchers can generate the robust and comparative safety data necessary to make informed decisions in the development of novel 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, ultimately contributing to the discovery of safer and more effective medicines.
References
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
Jilani, T. N., & Gibbons, J. R. (2023). Trazodone. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
Shin, J. J., & Saadabadi, A. (2023). Trazodone For Insomnia: A Systematic Review. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
MedlinePlus. (2025, October 15). Trazodone. Retrieved from [Link]
-
Psychopharmacology Institute. (2026, January 14). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
- Kumar, D., et al. (2017). Novel Triazole-Piperazine Hybrid Molecules Induce Apoptosis via Activation of the Mitochondrial Pathway and Exhibit Anti-tumor Efficacy in Osteosarcoma Xenograft Nude Mice Model. ACS Chemical Biology, 12(3), 757-771.
- Rodrigues, F. A., et al. (2015). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 143(2), 376-386.
- McCluskey, A., et al. (2019). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 10(11), 1669-1681.
-
McCluskey, A., et al. (2019). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 10(11), 1669-1681. Retrieved from [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]
-
Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
- Gurdal, E. E., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8083.
-
Gurdal, E. E., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083. Retrieved from [Link]
-
Gurdal, E. E., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules (Basel, Switzerland), 27(9), 2686.
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]
- Grimm, F. A., et al. (2009). Toxicogenomic effects common to triazole antifungals and conserved between rats and humans. Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 149–161.
-
XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved from [Link]
-
Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]
-
PhysioStim. (n.d.). Cardiac Safety Assays. Retrieved from [Link]
- de Oliveira, R. B., et al. (2025). Efeito tripanossomicida in vitro de novos derivados triazólicos. Arca - Fiocruz.
- Huang, T., et al. (2022). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. Science of the total environment, 809, 151177.
- Al-Omair, M. A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2824.
-
PubChem. (n.d.). 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Wikipedia. (n.d.). Nefazodone. Retrieved from [Link]
-
YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]
-
Bentham Open. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
- de la Torre, B. G., & Andreu, D. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules (Basel, Switzerland), 25(3), 532.
- Parchenko, V. V., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 123-127.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.
Sources
- 1. PubChemLite - 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine (C24H25ClN6) [pubchemlite.lcsb.uni.lu]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Toxicogenomic effects common to triazole antifungals and conserved between rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physiostim.com [physiostim.com]
- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. scantox.com [scantox.com]
- 10. biosafe.fi [biosafe.fi]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. x-cellr8.com [x-cellr8.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Trazodone: MedlinePlus Drug Information [medlineplus.gov]
- 20. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-1,2,4-triazol-5-yl)piperazine
Executive Summary
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1H-1,2,4-triazol-5-yl)piperazine, a heterocyclic compound frequently utilized in pharmaceutical research and development. The following procedures are synthesized from established laboratory safety protocols, regulatory mandates, and the known hazard profiles of its constituent chemical moieties. Adherence to these guidelines is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is predicated on a conservative assessment of hazards associated with its structural components: the piperazine ring and the 1,2,4-triazole ring. It is imperative that users consult the specific SDS for this compound, should it become available, and defer to its guidance.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the foundation of its safe management. Based on the known toxicology of piperazine and related triazole compounds, 1-(1H-1,2,4-triazol-5-yl)piperazine must be handled as a hazardous substance. The piperazine moiety, in particular, presents significant health risks.
The parent compound, Piperazine (CAS 110-85-0), is classified with the following hazards:
-
Causes severe skin burns and eye damage (Category 1B) [1][2]
-
May cause an allergic skin reaction (Skin Sensitizer, Category 1) [1][2]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer, Category 1) [1][2]
-
Suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2) [1]
Analogs such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are known to cause skin and eye irritation and are harmful if swallowed or inhaled.[3][4] Therefore, a conservative approach dictates that 1-(1H-1,2,4-triazol-5-yl)piperazine be treated as possessing, at a minimum, the hazards summarized in the table below.
Table 1: Inferred Hazard Classification for 1-(1H-1,2,4-triazol-5-yl)piperazine
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | Category 4 (Assumed) | H332: Harmful if inhaled |
This hazard profile mandates that all waste streams containing this compound be managed as regulated hazardous waste .
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, appropriate safety measures must be in place to minimize exposure.
-
Engineering Controls: All handling of 1-(1H-1,2,4-triazol-5-yl)piperazine, including weighing, dissolution, and the generation of waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in the hazardous waste stream.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For significant spill cleanup, a chemically resistant apron or coveralls may be necessary.
-
Hazardous Waste Disposal Protocol
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" system requires a meticulous and documented approach.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating waste at the source is the most critical step in a compliant disposal plan.
-
Acutely Hazardous Waste (P-list): While this specific compound is not currently a listed P-list waste, its high potential toxicity warrants extreme caution. Any empty containers (e.g., stock bottles) must be triple-rinsed with a suitable solvent (such as methanol or ethanol). The resulting rinsate is considered hazardous waste and must be collected.
-
Waste Streams:
-
Solid Waste: Unused or expired 1-(1H-1,2,4-triazol-5-yl)piperazine powder, contaminated spill cleanup materials (vermiculite, sand), and contaminated consumables (weigh boats, wipes).
-
Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated solvents (e.g., methanol, ethanol, DMSO).
-
Liquid Waste (Halogenated): Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform). This stream must be kept separate as disposal costs are significantly higher.
-
Contaminated Sharps: Needles or razor blades used to handle the solid compound.
-
Contaminated Labware: Glassware that cannot be effectively decontaminated through triple rinsing.
-
Step 2: Waste Collection and Container Management
All waste must be collected in designated, compatible, and properly labeled containers located within a designated Satellite Accumulation Area (SAA).
-
Container Selection:
-
Use only containers compatible with the waste type (e.g., glass for solvents, high-density polyethylene for solids).
-
Ensure containers have secure, leak-proof lids.
-
Containers must be in good condition, free of cracks or residue on the outside.
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with an official hazardous waste tag.
-
The label must clearly state "HAZARDOUS WASTE" .
-
List all chemical constituents by their full name, including solvents and the compound itself, with estimated percentages. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., Flammable, Corrosive, Toxic).
-
-
Storage in the SAA:
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.
-
Keep containers closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Decision Workflow
Step 3: Request for Pickup and Final Disposal
-
Scheduling Pickup: Once a waste container is full, or before the accumulation time limit is reached (typically 180 or 90 days depending on the facility's generator status), a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Waste Profile Sheet: Your EHS department will require a completed waste profile for the material. This document includes chemical composition, hazard characteristics, and physical properties, which the disposal facility uses to determine the appropriate treatment method.
-
Final Disposition: The ultimate disposal method will be determined by the licensed Treatment, Storage, and Disposal Facility (TSDF). Given the compound's characteristics, the most probable disposal route is high-temperature incineration . This method is effective for destroying organic compounds and minimizing their release into the environment. Landfilling is not an appropriate disposal method for this type of chemical waste.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent, non-reactive material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated container for solid hazardous waste.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or large quantity):
-
Evacuate the laboratory immediately.
-
Alert others to stay out of the area and close the doors.
-
Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the location of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Conclusion
The proper management and disposal of 1-(1H-1,2,4-triazol-5-yl)piperazine is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution afforded by its hazardous structural components, following a strict protocol of segregation, and adhering to all institutional and regulatory requirements, researchers can effectively mitigate risks. Always prioritize safety, document your waste streams meticulously, and when in doubt, consult your EHS department for guidance.
References
-
PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. EPA. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics. EPA. [Link]
-
Pharmaffiliates. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
-
Regulations.gov. Identification and Listing of Hazardous Waste.[Link]
-
New Pig Corporation. RCRA 101 Part 8: Waste Profiles.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. regulations.gov [regulations.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1H-1,2,4-triazol-5-yl)piperazine
This document provides essential safety and handling protocols for 1-(1H-1,2,4-triazol-5-yl)piperazine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds, namely 1,2,4-triazole and piperazine, to establish a robust framework for safe laboratory operations. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to minimize exposure risks and ensure a secure laboratory environment.
The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the constituent chemical moieties of 1-(1H-1,2,4-triazol-5-yl)piperazine, we can implement a comprehensive safety strategy that encompasses all stages of its lifecycle in the laboratory, from initial handling to final disposal.
Hazard Analysis: A Synthesis of Structural Precedents
The toxicological profile of 1-(1H-1,2,4-triazol-5-yl)piperazine can be inferred from the known hazards of its primary structural components: the 1,2,4-triazole ring and the piperazine ring.
-
The 1,2,4-Triazole Moiety: Compounds containing the 1,2,4-triazole ring are known to cause skin and eye irritation and may lead to respiratory irritation.[2][3] While generally exhibiting lower acute toxicity, caution is warranted, especially with powdered forms that can be easily inhaled.[3]
-
The Piperazine Moiety: Piperazine and its derivatives present more significant health risks. They are recognized as causing severe skin burns and eye damage.[4][5] Furthermore, piperazine is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[4] There is also evidence suggesting that piperazine may have reproductive toxicity.[4]
Based on this composite analysis, 1-(1H-1,2,4-triazol-5-yl)piperazine should be handled as a hazardous substance with the potential to cause skin and eye irritation or burns, as well as allergic reactions.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 1-(1H-1,2,4-triazol-5-yl)piperazine.
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[2] A lab coat or chemical-resistant apron. | Gloves should be inspected for integrity before each use.[7] Proper glove removal technique is critical to avoid skin contact.[7] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator. | Required when handling the solid compound outside of a chemical fume hood or when there is a risk of aerosol generation.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of 1-(1H-1,2,4-triazol-5-yl)piperazine is critical for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Review Safety Data Sheets: Before commencing any work, thoroughly review the SDS for both 1,2,4-triazole and piperazine to fully comprehend the associated hazards.[6]
-
Ensure Adequate Ventilation: All handling of 1-(1H-1,2,4-triazol-5-yl)piperazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Assemble and Inspect PPE: Don all required PPE as detailed in the table above, ensuring each item is in good condition.[7]
-
Prepare the Workspace: The work area should be clean and uncluttered. The location of the nearest emergency eyewash station and safety shower must be known.[7]
Handling Procedures
-
Avoid Dust Formation: When handling the solid form of the compound, use techniques that minimize the generation of dust.[3][8]
-
Controlled Dispensing: Weigh and dispense the chemical within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[10][11]
Storage
Store 1-(1H-1,2,4-triazol-5-yl)piperazine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][11][12] The container should be tightly sealed to prevent exposure to moisture and light.[6][11][12]
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste containing 1-(1H-1,2,4-triazol-5-yl)piperazine, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[8][13]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[13][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[8][9]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][12] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][15] |
Conclusion
The safe handling of 1-(1H-1,2,4-triazol-5-yl)piperazine is predicated on a thorough understanding of the potential hazards associated with its constituent chemical groups. By adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and maintain a secure laboratory environment. Proactive safety measures, including proper training and a comprehensive understanding of emergency procedures, are paramount for all personnel working with this and other novel chemical entities.
References
- What are the safety precautions when using Triazole? - Blog. (2025, November 19).
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
- Piperazine - Santa Cruz Biotechnology.
- Carbonyl-di-(1,2,4-triazole) - Apollo Scientific.
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET. (2018, January 18).
- SAFETY DATA SHEET - CymitQuimica. (2023, February 14).
- Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary - European Commission.
- 1,2,4-Triazol-5-one - Safety Data Sheet - ChemicalBook. (2025, April 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).
- Safety Data Sheet - Cayman Chemical. (2025, November 19).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
- 4 - SAFETY DATA SHEET. (2014, July 15).
- Piperazine salts: Human health tier II assessment. (2018, October 26).
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Safety Data Sheets - Echemi.
- 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals - Benchchem.
-
Pyrazolo[5,1-c][2][3][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed Central. Retrieved from
Sources
- 1. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
